Fibrinogen-Binding Peptide
Description
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJLJHZPMZGDDV-HOCDWTQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160116 | |
| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137235-80-4 | |
| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137235804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fibrinogen-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of fibrinogen-binding peptides. Fibrinogen, a key protein in the coagulation cascade, plays a pivotal role in hemostasis, thrombosis, and wound healing.[1][2][3] Peptides that interact with fibrinogen can modulate its functions, offering therapeutic potential for a range of cardiovascular and inflammatory diseases.[4][5] This document details the molecular interactions, summarizes quantitative binding data, outlines experimental protocols, and provides visual representations of the key pathways and workflows involved in the study of these peptides.
Core Concepts: Fibrinogen Structure and Function
Fibrinogen is a large, complex glycoprotein circulating in the blood plasma.[2][3] It is a dimeric molecule, with each half composed of three polypeptide chains: Aα, Bβ, and γ.[1][2] Structurally, fibrinogen consists of a central E domain connected to two distal D domains by coiled-coil segments.[1][2]
The primary function of fibrinogen is its conversion to insoluble fibrin, which forms the meshwork of a blood clot.[6][7] This process is initiated by the enzyme thrombin, which cleaves small peptides, fibrinopeptides A and B (FpA and FpB), from the N-termini of the Aα and Bβ chains in the central E domain.[8][9] The cleavage of these fibrinopeptides exposes new N-terminal sequences, often referred to as "knobs," which can then bind to complementary "holes" in the D domains of other fibrin monomers, leading to polymerization and the formation of a fibrin clot.[8][10]
Fibrinogen also plays a crucial role in platelet aggregation by acting as a bridge between activated platelets.[3][11][12] This interaction is primarily mediated by the binding of fibrinogen to the integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa) on the platelet surface.[13][14][15]
Mechanisms of Action of Fibrinogen-Binding Peptides
Fibrinogen-binding peptides exert their effects through several primary mechanisms:
-
Inhibition of Fibrin Polymerization: Certain peptides can bind to fibrinogen and sterically hinder the "knob-hole" interactions necessary for fibrin monomer aggregation.[16][17]
-
Inhibition of Platelet Aggregation: Peptides can block the binding of fibrinogen to the platelet integrin αIIbβ3, thereby preventing the formation of platelet bridges.[8][18][19]
-
Modulation of Fibrin Clot Structure: By interfering with the polymerization process, some peptides can alter the architecture and stability of the resulting fibrin clot.[4]
Peptides Targeting Fibrin Polymerization
A significant class of inhibitory peptides corresponds to the N-terminal sequences of the fibrin α and β chains that are exposed after thrombin cleavage.
-
Gly-Pro-Arg (GPR) Analogs: Peptides containing the GPR motif, which mimics the "A-knob" of the α-chain, are potent inhibitors of fibrin polymerization.[16][17] For instance, the peptide glycyl-L-prolyl-L-arginyl-L-proline (GPRP) binds to the D domain of fibrinogen, directly competing with the natural "knob-hole" interaction.[16][17]
-
Gly-His-Arg (GHR) Analogs: Peptides that mimic the "B-knob" of the β-chain, such as glycyl-L-histidyl-L-arginyl-L-proline (GHRP), can also bind to fibrinogen.[16][17] However, their effect is more complex, as they have been shown to sometimes accelerate fibrin formation.[10]
Peptides Targeting Platelet Aggregation
The interaction between fibrinogen and the platelet integrin αIIbβ3 is a key target for antiplatelet therapies. Peptides that disrupt this interaction typically mimic the binding motifs on fibrinogen recognized by the integrin.
-
RGD (Arg-Gly-Asp) Peptides: Fibrinogen contains RGD sequences in its Aα chain that are recognized by integrins.[8][13] Synthetic peptides containing the RGD motif can competitively inhibit the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[20]
-
γ-Chain Peptides: The C-terminal region of the fibrinogen γ-chain contains a key binding site for αIIbβ3.[13][14][21] Peptides derived from this region can also effectively inhibit fibrinogen-platelet interactions.[15][22]
-
Synthetic Peptide Mimetics: Researchers have designed synthetic peptides, such as H-Glu-His-Ile-Pro-Ala-OH (EHIPA), that act as mimics of the vitronectin binding site on the fibrinogen receptor and inhibit platelet adhesion and aggregation by binding to fibrinogen.[8][18][23]
Quantitative Data on Fibrinogen-Binding Peptides
The following table summarizes key quantitative data for representative fibrinogen-binding peptides.
| Peptide Sequence | Target Interaction | Binding Affinity (Ka) | Inhibition | Reference |
| Gly-Pro-Arg-Pro | Fibrin Polymerization | ~5 x 10⁴ M⁻¹ (to fibrinogen and fragment D) | Potent inhibitor of fibrin polymerization | [16][17] |
| Gly-Pro-Arg | Fibrin Polymerization | Binds less tightly than GPRP | Less than half as effective as GPRP | [16][17] |
| Gly-His-Arg-Pro | Fibrin Polymerization | Binds weakly to fibrinogen | Does not inhibit fibrin monomer aggregation under tested conditions | [16][17] |
| Gly-Arg-Gly-Asp-Ser-Pro | Fibrinogen-Platelet Binding | - | Inhibits fibrinogen binding to ADP and thrombin-stimulated platelets in the 10-200 µM range | [20] |
| H-Glu-His-Ile-Pro-Ala-OH | Platelet Adhesion & Aggregation | - | Inhibits platelet adhesion to fibrinogen and platelet aggregation | [18][23] |
Experimental Protocols
Inhibition of Fibrin Monomer Aggregation Assay
This assay assesses the ability of a peptide to inhibit the spontaneous polymerization of fibrin monomers.
Methodology:
-
Preparation of Fibrin Monomers: Human fibrinogen is dissolved in a suitable buffer. Thrombin is added to initiate the conversion of fibrinogen to fibrin monomers by cleaving fibrinopeptides A and B. The reaction is stopped, and the fibrin monomers are collected and washed.
-
Polymerization Assay: The purified fibrin monomers are redissolved in a buffer that allows for spontaneous polymerization.
-
Inhibition Measurement: The test peptide is added to the fibrin monomer solution at various concentrations. The aggregation of fibrin monomers is monitored by measuring the change in turbidity (optical density) at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the peptide are compared to a control without the peptide to determine the inhibitory activity.
Platelet Aggregation Assay
This assay measures the ability of a peptide to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in an anticoagulant. PRP is obtained by centrifugation at a low speed.
-
Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.
-
Induction of Aggregation: An agonist, such as adenosine diphosphate (ADP) or thrombin, is added to the PRP to induce platelet aggregation.
-
Inhibition Assessment: The test peptide is pre-incubated with the PRP before the addition of the agonist. The degree of aggregation is recorded and compared to a control containing the vehicle.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated based on the difference in light transmission between the control and the peptide-treated samples.[11]
Fibrinogen Binding Assay (Equilibrium Dialysis)
This method is used to determine the binding affinity and the number of binding sites of a peptide to fibrinogen.[17]
Methodology:
-
Preparation: A dialysis bag containing a known concentration of fibrinogen is placed in a buffer solution containing a radiolabeled version of the test peptide at various concentrations.
-
Equilibration: The system is allowed to equilibrate for a sufficient period, during which the peptide can diffuse across the dialysis membrane.
-
Measurement: After equilibration, the concentration of the radiolabeled peptide is measured both inside and outside the dialysis bag.
-
Data Analysis: The amount of bound peptide is calculated from the difference in peptide concentration inside and outside the bag. Scatchard analysis can then be used to determine the association constant (Ka) and the number of binding sites.[17]
Visualizations
Signaling and Interaction Pathways
Caption: Overview of fibrinogen's role in coagulation and platelet aggregation, and points of peptide intervention.
Experimental Workflow: Screening for Fibrin Polymerization Inhibitors
Caption: Workflow for identifying peptides that inhibit fibrin polymerization.
Logical Relationship: Peptide Binding and Functional Outcome
Caption: Logical flow from peptide binding to functional inhibition.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Fibrinogen Structure and Function | Oncohema Key [oncohemakey.com]
- 3. Fibrinogen - Wikipedia [en.wikipedia.org]
- 4. Fibrin(ogen) as a Therapeutic Target: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fibrinogen | Wolberg Lab [med.unc.edu]
- 7. Fibrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. A model of fibrin formation based on crystal structures of fibrinogen and fibrin fragments complexed with synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibrinogen mediated activation of platelet aggregation and thromboxane A2 release: pathological implications in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet-fibrinogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. cpcscientific.com [cpcscientific.com]
- 20. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fibrinogen Binding Inhibitor Peptide - 1 mg [anaspec.com]
- 23. selleckchem.com [selleckchem.com]
The Role of Fibrinogen-Binding Peptides in Coagulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transformation of soluble fibrinogen into an insoluble fibrin polymer is the culminating event in the coagulation cascade, essential for hemostasis. Fibrinogen-binding peptides, both natural and synthetic, are critical tools and therapeutic candidates that modulate this process. By interfering with key molecular interactions—namely fibrin polymerization and platelet aggregation—these peptides offer precise control over thrombus formation. This technical guide provides an in-depth examination of the mechanisms of action for fibrinogen-binding peptides, presents quantitative data on their interaction kinetics, details essential experimental protocols for their characterization, and visualizes the core pathways and methodologies involved.
Introduction to Fibrinogen and Coagulation
Fibrinogen is a 340 kDa glycoprotein synthesized in the liver, circulating in the plasma at concentrations of 2-5 mg/mL.[1] It is a hexameric homodimer, composed of two sets of three polypeptide chains (Aα, Bβ, and γ) linked by disulfide bonds.[2][3] The molecule has a trinodular structure, with a central E domain connected to two distal D domains by coiled-coil segments.[2][3]
The coagulation cascade, a series of proteolytic activations, culminates in the generation of the serine protease thrombin. Thrombin's primary role in clot formation is the conversion of fibrinogen to fibrin.[3][4] This process initiates a series of events leading to the formation of a stable blood clot, which is subsequently stabilized by Factor XIIIa.[4][5] Fibrinogen-binding peptides are molecules designed to interfere with specific steps in this process, providing a targeted approach to anticoagulation.
Mechanism of Action of Fibrinogen-Binding Peptides
Fibrinogen-binding peptides primarily exert their anticoagulant and antiplatelet effects through two main mechanisms: inhibition of fibrin polymerization and blockade of platelet aggregation.
Inhibition of Fibrin Polymerization
The conversion of fibrinogen to fibrin is initiated when thrombin cleaves fibrinopeptides A and B (FpA and FpB) from the N-termini of the Aα and Bβ chains within the central E domain.[1][4][6] This cleavage exposes new N-terminal sequences known as polymerization sites or "knobs". The most critical of these is the 'A' knob, which has the sequence Gly-Pro-Arg (GPR).[7][8]
These exposed knobs fit into complementary binding pockets, or "holes," located in the D domains of adjacent fibrin monomers.[3][9] The 'A' knob binds to the 'a' hole in the γC module, and the 'B' knob (Gly-His-Arg) binds to the 'b' hole in the βC module.[1] This "knob-hole" interaction drives the spontaneous self-assembly of fibrin monomers into double-stranded protofibrils, which then aggregate laterally to form the insoluble fibrin mesh.[1][3]
Peptides that mimic the 'A' knob sequence, such as Gly-Pro-Arg-Pro (GPRP) , act as potent competitive inhibitors of fibrin polymerization. By binding to the 'a' holes on the D domains of fibrinogen or fibrin monomers, they physically block the 'A' knob from binding, thereby preventing protofibril formation and subsequent clotting.[8]
Inhibition of Platelet Aggregation
Platelet aggregation is the final common pathway in thrombus formation. Upon activation by agonists like ADP or thrombin, the platelet integrin receptor GPIIb/IIIa (αIIbβ3) undergoes a conformational change, enabling it to bind fibrinogen with high affinity.[10][11] A single fibrinogen molecule can bridge two adjacent platelets by binding to their activated GPIIb/IIIa receptors, leading to aggregation.[6][10]
Key recognition sites on fibrinogen for GPIIb/IIIa include the Arg-Gly-Asp (RGD) sequence on the Aα chain and a sequence at the C-terminus of the γ chain (residues 400-411, HHLGGAKQAGDV).[3][12] Fibrinogen-binding peptides can inhibit platelet aggregation by:
-
Targeting GPIIb/IIIa: Peptides containing the RGD motif, such as those found in snake venom disintegrins, directly compete with fibrinogen for binding to the activated GPIIb/IIIa receptor.[2][6][13]
-
Targeting Fibrinogen: Peptides like GPRP can bind to fibrinogen's D domain, sterically hindering its ability to interact with the GPIIb/IIIa receptor.[4] Additionally, synthetic peptides mimicking the γ-chain C-terminus can block this specific interaction point.[12]
Quantitative Data on Peptide-Fibrinogen Interactions
The efficacy of fibrinogen-binding peptides is quantified by their binding affinity (Kd, Ki) and their functional inhibitory concentration (IC50). These parameters are critical for preclinical evaluation and drug development.
| Peptide Class | Peptide Sequence/Name | Target Interaction | Quantitative Value | Assay Conditions | Reference(s) |
| 'A' Knob Mimics | Gly-Pro-Arg-Pro (GPRP) | Fibrin Polymerization | Ki = 400 µM* | Fibrinogen Binding | [7] |
| Gly-Pro-Arg-Pro (GPRP) | Platelet Aggregation | IC50 = 3 mM | ADP-induced | [4] | |
| Gly-Pro-Arg-Pro Amide | Fibrin Polymerization | 3.5x more potent than GPRP | Fibrinogen/Thrombin clotting | [14] | |
| γ-Chain Mimetics | γ (400-411) | Fibrinogen-Platelet Binding | IC50 = 48-180 µM | 125I-Fibrinogen binding | [12] |
| Arg9-Gly-Asp-Val (Modified γ-Chain) | Fibrinogen-Platelet Binding | IC50 = 0.4-0.8 µM | 125I-Fibrinogen binding | [12] | |
| Tyr-...-Gln-Arg-Gly-Asp-Val (Modified γ-Chain) | Platelet Binding | Kd = 0.38 µM | Binding to thrombin-stimulated platelets | [12] | |
| Hybrid Peptides | YRGDSPLGGAKQAGDV | Platelet Binding | IC50 = 48 µM | Anti-GP IIb/IIIa mAb binding | [3] |
| Disintegrins | Trigramin (RGD-containing) | Fibrinogen-Platelet Binding | Potent inhibitor | ADP-stimulated platelets | [2] |
| Echistatin (RGD-containing) | Platelet Aggregation | Potent inhibitor | Binds to αIIbβ3 | [13] |
Note: The reported Ki of 400 mM in the source is likely a typographical error and should be interpreted with caution; µM is the expected range for such interactions.
Key Experimental Protocols
Characterizing the activity of fibrinogen-binding peptides requires a suite of standardized in vitro assays. Detailed methodologies for three core experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time binding kinetics (kon, koff) and affinity (KD) between a ligand and an analyte.[15][16]
Objective: To determine the kinetic parameters of a test peptide (analyte) binding to immobilized fibrinogen or a fibrinogen fragment (ligand).
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 dextran chip).
-
Activate the carboxyl groups on the chip surface using a fresh mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[17]
-
-
Ligand Immobilization:
-
Immobilize human fibrinogen or, more commonly, the purified D fragment of fibrinogen onto the activated surface via amine coupling.[17] The D fragment simplifies the kinetic model by presenting only one 'a' and one 'b' hole per molecule.
-
Inject the ligand solution (e.g., 20-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl (pH 8.5).
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of the test peptide in a suitable running buffer (e.g., HBS-P+; HEPES buffered saline with surfactant).
-
Inject the peptide solutions sequentially, from lowest to highest concentration, over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[16]
-
Record the sensorgram, which plots response units (RU) versus time. The association phase occurs during injection, and the dissociation phase occurs during the subsequent flow of running buffer.
-
-
Surface Regeneration:
-
After each peptide injection cycle, inject a regeneration solution (e.g., a low pH glycine-HCl solution or a high salt buffer) to dissociate all bound analyte and restore the ligand surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[18][19]
-
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function by measuring the aggregation of platelets in response to various agonists.[20]
Objective: To determine the IC50 of a test peptide for inhibiting agonist-induced platelet aggregation.
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at low speed (e.g., 200 x g for 15 minutes) at room temperature.[20]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at high speed (e.g., 2000 x g for 15 minutes).[20]
-
Adjust the platelet count in the PRP to a standard value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Aggregometer Setup:
-
Warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.[20]
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add the test peptide (at various concentrations) or a vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring (e.g., 1200 rpm).[21]
-
Initiate aggregation by adding a platelet agonist, such as ADP (e.g., 5-10 µM), collagen, or thrombin receptor activating peptide (TRAP).[20][21]
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the curve.
-
Calculate the percentage of inhibition for each peptide concentration using the formula: % Inhibition = (1 - (Max Aggregation with Peptide / Max Aggregation with Vehicle)) * 100%.[20]
-
Plot % Inhibition versus peptide concentration and determine the IC50 value (the concentration of peptide that causes 50% inhibition).
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It is used to screen for factor deficiencies or the presence of inhibitors (like anticoagulant peptides).[5][22]
Objective: To measure the effect of a test peptide on the clotting time of plasma.
Methodology:
-
Sample Preparation:
-
Use citrated Platelet-Poor Plasma (PPP), prepared as described for LTA.
-
-
Assay Procedure (Manual Method):
-
Pre-warm all reagents (PPP, aPTT reagent, CaCl₂) and equipment to 37°C.
-
Pipette 50 µL of PPP into a test tube.
-
Add 50 µL of the test peptide solution (or buffer control).
-
Add 50 µL of aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).[5][23]
-
Incubate the mixture for a standardized time (e.g., 3-5 minutes) at 37°C to allow for activation of the contact factors.[23]
-
Add 25-50 µL of pre-warmed 25 mM CaCl₂ solution to the tube and simultaneously start a stopwatch.[23]
-
Continuously observe the mixture and record the time (in seconds) required for the formation of a visible fibrin clot. Automated coagulometers detect clot formation optically or mechanically.
-
-
Data Analysis:
-
Compare the clotting time of samples containing the test peptide to the clotting time of the control. A prolongation of the aPTT indicates an inhibitory effect on the intrinsic and/or common pathways.
-
Signaling Pathways and Logical Relationships
Visualizing the coagulation cascade and the points of peptide intervention is crucial for understanding their role.
Conclusion and Future Directions
Fibrinogen-binding peptides are indispensable tools for dissecting the mechanisms of coagulation and platelet function. Their high specificity for distinct interaction domains—such as the polymerization pockets on fibrinogen or the ligand-binding sites on platelet GPIIb/IIIa—makes them valuable as research reagents and promising as therapeutic agents. Peptides that inhibit fibrin polymerization (e.g., GPRP) and those that block platelet aggregation (e.g., RGD mimetics) represent two major classes of targeted anticoagulants/antithrombotics. Future research will likely focus on optimizing peptide stability, bioavailability, and affinity to develop safer and more effective drugs for the treatment and prevention of thrombotic diseases.
References
- 1. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 2. From Discovery of Snake Venom Disintegrins to A Safer Therapeutic Antithrombotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. Snake venom disintegrins update: insights about new findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gly-Pro-Arg-Pro | CAS 67869-62-9 | GPRP | Tocris Bioscience [tocris.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Snake Venom Disintegrins in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. excelleratebio.com [excelleratebio.com]
- 20. benchchem.com [benchchem.com]
- 21. 4.3. Platelet Aggregation-Based Selectivity Assays [bio-protocol.org]
- 22. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atlas-medical.com [atlas-medical.com]
Fibrinogen-Binding Peptides from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a key protein in the blood coagulation cascade, plays a crucial role in hemostasis and thrombosis. Its conversion to fibrin by thrombin and its interaction with platelet integrin receptors, primarily αIIbβ3, are central to clot formation. Nature has evolved a vast arsenal of peptides, particularly in the venoms and saliva of hematophagous animals, that target these interactions with high specificity and affinity. These natural peptides represent a rich source of lead compounds for the development of novel antithrombotic and antiplatelet therapeutics. This technical guide provides an in-depth overview of fibrinogen-binding peptides from prominent natural sources, their mechanisms of action, quantitative binding data, and the experimental protocols used for their characterization.
Major Sources and Classes of Fibrinogen-Binding Peptides
Fibrinogen-binding peptides are predominantly found in organisms that feed on blood, where they have evolved to disrupt the host's hemostatic response. The main sources include snake venom, tick saliva, and medicinal leeches.
Snake Venom Peptides: Disintegrins
Snake venoms are a complex mixture of bioactive proteins and peptides. Among these, disintegrins are a well-characterized family of cysteine-rich, non-enzymatic polypeptides that potently inhibit platelet aggregation and cell-matrix interactions.[1][2]
-
Mechanism of Action: Most disintegrins contain the Arginine-Glycine-Aspartic acid (RGD) or a related sequence (e.g., KGD, WGD, MGD) that mimics the recognition motif in fibrinogen.[2][3] They competitively bind to platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), thereby blocking fibrinogen from binding and preventing the cross-linking of platelets that leads to aggregation.[1][4] The amino acids flanking the RGD motif can influence the binding specificity and affinity for different integrins.[5]
-
Examples: Notable disintegrins include Trigramin (from Trimeresurus gramineus), Echistatin (Echis carinatus), and Barbourin (Sistrurus miliarius barbouri). The FDA-approved antiplatelet drugs Tirofiban and Eptifibatide were developed based on the structures of echistatin and barbourin, respectively.[2]
Tick Saliva Peptides
Ticks maintain blood flow for prolonged feeding periods by secreting a complex cocktail of antihemostatic molecules in their saliva.[3][6] These include peptides that directly or indirectly interfere with fibrinogen function.
-
Mechanism of Action: Similar to snake venom disintegrins, many tick-derived peptides are integrin antagonists.[3] Some, like the ixodegrins, contain RGD or similar motifs and inhibit platelet aggregation by preventing fibrinogen binding to GPIIb-IIIa.[3] Others, such as Disaggregin from Ornithodoros moubata, are potent fibrinogen receptor antagonists that lack the RGD sequence, indicating a distinct mechanism of interaction.[3][7]
-
Examples: Variabilin, Savignygrin, Ixodegrins, and Disaggregin are all examples of tick salivary peptides that disrupt platelet aggregation.[3]
Medicinal Leech Peptides
The medicinal leech, Hirudo medicinalis, produces a variety of potent anticoagulants in its salivary glands. The most famous of these is hirudin.
-
Mechanism of Action: Hirudin is a highly specific and potent direct thrombin inhibitor.[8][9] It binds to thrombin at two distinct sites: its N-terminal core interacts with the catalytic site, while its acidic C-terminal tail binds to thrombin's anion-binding exosite I, which is the recognition site for fibrinogen.[8] By blocking this exosite, hirudin prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. While hirudin itself primarily targets thrombin, its mechanism is directly linked to preventing fibrinogen's function. Recombinant variants, such as r-RGD-hirudin, have been engineered to also contain an RGD motif, giving them the dual ability to inhibit thrombin and directly block platelet aggregation.[9]
Quantitative Data on Fibrinogen-Binding Peptides
The efficacy of these natural peptides is quantified by their binding affinities (Kd, Ki) and their functional inhibitory concentrations (IC50). The following tables summarize key quantitative data for representative peptides.
Table 1: Peptides Directly Targeting Fibrinogen or Fibrinogen Receptors
| Peptide/Protein | Natural Source | Target | Assay | Quantitative Value | Reference(s) |
| Disaggregin | Tick (Ornithodoros moubata) | Integrin αIIbβ3 | Platelet Aggregation (ADP-stimulated) | IC50 = 104 ± 17 nM | [7] |
| Integrin αIIbβ3 | Direct Binding (Unstimulated Platelets) | Kd = 42.5 ± 7.5 nM | [7] | ||
| Integrin αIIbβ3 | Direct Binding (ADP-stimulated Platelets) | Kd = 39.4 ± 6.6 nM | [7] | ||
| r-RGD-hirudin | Recombinant (Leech-based) | Integrin αIIbβ3 | Platelet Aggregation (ADP-induced) | Inhibits PAGm | [9] |
| GPRP (mimic) | Synthetic (Fibrin knob 'A' mimic) | Fibrinogen | Equilibrium Binding | Kd = 25 µM | [10] |
| GHRP (mimic) | Synthetic (Fibrin knob 'B' mimic) | Fibrinogen | Equilibrium Binding | Kd = 140 µM | [10] |
| GRGDSP | Synthetic (RGD-containing) | Integrin αIIbβ3 | Fibrinogen Binding (ADP-stimulated) | Inhibition in 10-200 µM range | [11] |
Table 2: Peptides Indirectly Affecting Fibrinogen Function (Thrombin Inhibitors)
| Peptide/Protein Variant | Natural Source | Target | Assay | Quantitative Value | Reference(s) |
| rHMg (Hirudin variant) | Recombinant (Leech-based) | Thrombin | Thrombin Inhibition | IC50 = 2.8 ± 0.03 nM | [12] |
| Thrombin | Thrombin Binding | Ki = 0.323 ± 0.144 nM | [12] | ||
| Bivalirudin | Synthetic (Hirudin-based) | Thrombin | Thrombin Inhibition | IC50 = 376.0 ± 23.64 nM | [12] |
| Thrombin | Thrombin Binding | Ki = 175.1 ± 65.4 nM | [12] | ||
| Hirudin Variant HV2(Lys-47) | Recombinant (Leech-based) | Thrombin | Thrombin Binding | 5-14 fold lower Ki than native HV2 | [13] |
Signaling Pathways and Mechanisms of Inhibition
The primary mechanism by which many natural peptides inhibit fibrinogen's function in thrombosis is by blocking its interaction with the platelet integrin αIIbβ3. This interaction is the final common pathway for platelet aggregation.
Integrin αIIbβ3 Activation (Inside-Out Signaling)
In resting platelets, αIIbβ3 exists in a low-affinity, bent conformation. When platelets are activated by agonists like ADP, thrombin, or collagen, a cascade of intracellular signals (inside-out signaling) is triggered. This involves proteins like talin and kindlin binding to the cytoplasmic tails of the integrin, causing a conformational change to an extended, high-affinity state capable of binding fibrinogen.[14][15][16]
Fibrinogen Binding and Outside-In Signaling
Once activated, αIIbβ3 binds to fibrinogen, which acts as a bridge between adjacent platelets. This binding itself triggers further signaling (outside-in signaling), leading to platelet spreading, clot retraction, and thrombus stabilization.[1][17]
Inhibition by Natural Peptides
RGD-containing peptides from sources like snake venom and ticks act as competitive antagonists. They occupy the ligand-binding site on the activated αIIbβ3 integrin, physically preventing fibrinogen from binding and thereby blocking the entire downstream process of platelet aggregation and outside-in signaling.
Experimental Protocols
Characterizing fibrinogen-binding peptides involves a series of standard and specialized experimental procedures to isolate the peptides, determine their binding kinetics, and assess their functional activity.
General Workflow for Peptide Discovery and Characterization
The process typically begins with crude venom or salivary gland extract, followed by multiple chromatographic steps to isolate the active peptide, and concludes with functional and binding assays.
Affinity Chromatography for Fibrinogen Purification
Affinity chromatography is used to purify fibrinogen from plasma or to study the binding of peptides to immobilized fibrinogen. This protocol details the purification of fibrinogen from plasma using a peptide-based affinity column.[18][19][20]
Objective: To purify fibrinogen from a complex mixture like plasma.
Materials:
-
Resin: NHS-activated Sepharose 4 Fast Flow beads or similar.
-
Ligand: Synthetic peptide that binds fibrinogen (e.g., GPRPFPAC or GPRPFPAWK).[18]
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3-8.5.
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.5.
-
Wash Buffer (Column Prep): Cold 1 mM HCl.
-
Loading/Wash Buffer (Purification): 20 mM HEPES, 150 mM NaCl, 20 mM CaCl₂, pH 7.4.
-
Elution Buffer: Low ionic strength buffer at pH 4 or a high pH solution.[19][21]
-
Sample: Fresh frozen plasma (FFP), filtered (0.2 µm), with 1 mM Benzamidine HCl added to prevent clotting.[18]
Protocol:
-
Peptide Coupling to Resin: a. Prepare a 1 mM stock solution of the synthetic peptide. b. Mix the peptide stock with an equal volume of 2x Coupling Buffer for a final concentration of ~0.4-0.5 mM. c. Wash the NHS-activated Sepharose beads with several volumes of cold 1 mM HCl to preserve the active groups. d. Immediately mix the peptide coupling solution with the washed resin (e.g., 0.5:1 ratio of solution to resin) and incubate for 3 hours at room temperature with gentle mixing. e. Pellet the resin by centrifugation and remove the supernatant.
-
Blocking: a. Add Blocking Buffer to the resin to block any remaining active NHS groups. b. Incubate for 3 hours at 4°C with gentle mixing. c. Wash the resin extensively with Loading/Wash Buffer to remove unbound peptide and blocking agent. d. Pack the resin into a chromatography column.
-
Fibrinogen Purification: a. Equilibrate the packed column with 3-5 column volumes (CVs) of Loading/Wash Buffer at a flow rate of ~0.5 mL/min. b. Load the prepared plasma sample onto the column. Allow it to flow through under gravity or at a slow flow rate (~0.3 mL/min). c. Wash the column with 5-10 CVs of Loading/Wash Buffer to remove non-specifically bound proteins. d. Elute the bound fibrinogen using the Elution Buffer. Collect fractions.
-
Analysis: a. Analyze the collected fractions for protein content (e.g., Bradford assay). b. Assess the purity of the eluted fibrinogen using SDS-PAGE and confirm its identity with Western blot or mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) between a ligand (e.g., fibrinogen) and an analyte (e.g., a natural peptide).[5][22][23]
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of a peptide-fibrinogen interaction.
Materials:
-
SPR Instrument: (e.g., Biacore, BI-4500).
-
Sensor Chip: CM5 (carboxymethylated dextran) sensor chip is commonly used for amine coupling.
-
Immobilization Reagents (Amine Coupling): N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Running Buffer: HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20 surfactant) is a common choice.[24]
-
Ligand: Purified fibrinogen or a fibrinogen fragment (e.g., Fragment D) at 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) for immobilization.[5]
-
Analyte: Purified natural peptide at a range of concentrations (e.g., 0.1x to 10x the expected Kd) diluted in Running Buffer.
Protocol:
-
Surface Preparation and Ligand Immobilization: a. Equilibrate the system with Running Buffer. b. Activate the sensor chip surface by injecting a mixture of NHS/EDC for 7 minutes. c. Inject the fibrinogen (ligand) solution over the activated surface. The protein will covalently couple to the dextran matrix via its primary amines. d. Inject ethanolamine-HCl to deactivate any remaining reactive groups and block non-specific binding sites. e. A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of bulk refractive index changes.
-
Analyte Binding Measurement: a. Inject a series of peptide (analyte) concentrations in ascending order over both the ligand and reference flow cells at a constant flow rate (e.g., 30-60 µL/min).[24] b. Each injection consists of an association phase (while the analyte flows over the chip) followed by a dissociation phase (as running buffer flows over the chip). c. Record the response in Resonance Units (RU) over time to generate sensorgrams.
-
Surface Regeneration (if necessary): a. After each analyte injection cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip the bound analyte without denaturing the immobilized ligand. This step needs to be optimized for each specific interaction.
-
Data Analysis: a. Subtract the reference channel signal from the active channel signal for each concentration. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. c. This analysis will yield the kinetic constants ka (association rate), kd (dissociation rate), and the equilibrium dissociation constant (Kd = kd/ka).
Platelet Aggregation Assay
This functional assay measures the ability of a peptide to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is the gold standard method.[10][25]
Objective: To determine the IC50 of a peptide for the inhibition of platelet aggregation.
Materials:
-
Light Transmission Aggregometer.
-
Anticoagulant: 3.8% tri-sodium citrate.
-
Agonists: ADP, thrombin, collagen, or other platelet activators at known concentrations.
-
Inhibitor: The natural peptide of interest, dissolved in a suitable buffer, at various concentrations.
-
Control: Vehicle buffer used to dissolve the peptide.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole human blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).[25] b. Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to pellet red and white blood cells. c. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).
-
Preparation of Platelet-Poor Plasma (PPP): a. Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets. b. The resulting supernatant is platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Aggregation Measurement: a. Place a cuvette with PRP into the aggregometer and set the 0% aggregation baseline. Use a cuvette with PPP to set the 100% aggregation baseline. b. Pipette a defined volume of PRP into a new cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer. c. Add a specific volume of the test peptide (inhibitor) or vehicle (control) and incubate for a defined period (e.g., 1-2 minutes). d. Add the agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation. e. Record the change in light transmission for a set time (e.g., 5-10 minutes). As platelets aggregate, the PRP becomes clearer, and light transmission increases.
-
Data Analysis: a. Determine the maximum percentage of aggregation for the control and for each concentration of the inhibitor. b. Calculate the percent inhibition for each peptide concentration relative to the control. c. Plot the percent inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of the maximal aggregation).[10]
Conclusion
Natural sources, particularly the saliva and venom of hematophagous animals, provide a remarkable diversity of highly evolved peptides that potently and specifically target fibrinogen and its interactions. Disintegrins, hirudin variants, and tick salivary peptides have already yielded invaluable pharmacological tools and clinically approved drugs. The in-depth study of these molecules, using the robust experimental protocols outlined in this guide, continues to be a promising avenue for discovering and developing the next generation of antithrombotic agents with improved efficacy and safety profiles.
References
- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tick salivary compounds: their role in modulation of host defences and pathogen transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tick salivary secretion as a source of antihemostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel hirudin derivative characterized with anti-platelet aggregations and thrombin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Affinity purification of fibrinogen using an Affimer column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Testing platelet aggregation activity [protocols.io]
A Technical Guide to Synthetic Fibrinogen-Binding Peptide Libraries: From Discovery to Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a key protein in the coagulation cascade, plays a pivotal role in hemostasis, thrombosis, and wound healing. Its conversion to fibrin by thrombin forms the primary structure of blood clots. Beyond its physiological functions, fibrinogen is implicated in various pathological processes, including cardiovascular diseases, cancer, and inflammatory conditions. The specific binding sites on fibrinogen and its polymerized form, fibrin, present attractive targets for the development of novel diagnostic and therapeutic agents. Synthetic peptide libraries offer a powerful platform for the discovery of novel ligands that can modulate fibrinogen's function with high specificity and affinity. This technical guide provides an in-depth overview of the design, screening, and characterization of synthetic fibrinogen-binding peptide libraries, along with their applications in drug development and diagnostics.
Design and Construction of Synthetic Peptide Libraries
The generation of diverse peptide libraries is the cornerstone of discovering novel fibrinogen-binding motifs. The design of these libraries can be broadly categorized into several approaches, each with its own advantages for specific applications.
Random Peptide Libraries
Random peptide libraries are collections of peptides where the amino acid sequence is varied randomly. These are particularly useful for the de novo discovery of novel binding motifs without prior knowledge of the target binding site. Phage display is a common technology for screening vast random peptide libraries.[1]
Focused and Constrained Libraries
To enhance binding affinity, specificity, and stability, focused and constrained peptide libraries are often employed.
-
Alanine Scanning Libraries: These libraries are created by systematically replacing each amino acid residue of a known binding peptide with alanine.[2][3] This helps to identify the key residues essential for the interaction with fibrinogen.
-
Truncation Libraries: By systematically removing amino acids from the N- and C-termini of a known active peptide, truncation libraries help to determine the minimal peptide length required for binding and activity.[2][4][]
-
Constrained Libraries: Cyclization of peptides through disulfide bonds or other chemical linkers introduces conformational constraints.[6] This pre-organization of the peptide into a bioactive conformation can significantly increase binding affinity and resistance to proteolysis.
Screening of Fibrinogen-Binding Peptides
Several high-throughput screening methods are utilized to identify peptides with high affinity for fibrinogen from the constructed libraries.
Phage Display
Phage display is a powerful technique for screening large libraries of peptides.[1][7][8] Peptides are expressed as fusions to the coat proteins of bacteriophages, and the phages displaying peptides that bind to the target fibrinogen are selected and enriched through a process called biopanning.
Experimental Protocol: Phage Display Biopanning for Fibrinogen-Binding Peptides
-
Immobilization of Fibrinogen:
-
Coat the wells of a 96-well microtiter plate with a solution of human fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.[7]
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the remaining protein-binding sites on the wells by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Wash the wells again with PBST.
-
-
Biopanning:
-
Incubate the phage display peptide library with the immobilized fibrinogen for 1-2 hours at room temperature with gentle agitation.[8]
-
Wash the wells extensively (10-20 times) with PBST to remove non-specifically bound phages.[9]
-
Elute the specifically bound phages by adding an elution buffer (e.g., 0.1 M HCl-Glycine, pH 2.2) and incubating for 10 minutes.[9] Neutralize the eluate with a neutralizing buffer (e.g., 1.5 M Tris-HCl, pH 8.8).[10]
-
-
Amplification and Subsequent Rounds:
-
Infect a suitable E. coli host strain with the eluted phages and amplify them by overnight culture.
-
Purify the amplified phages from the bacterial culture.
-
Repeat the biopanning process for 3-5 rounds, often with increasing washing stringency, to enrich for high-affinity binders.[9]
-
-
Identification of Binding Peptides:
-
After the final round of biopanning, individual phage clones are isolated.
-
The peptide-encoding DNA from each positive clone is sequenced to identify the amino acid sequence of the this compound.[1]
-
Logical Workflow for Phage Display Screening
Caption: Workflow for Phage Display Screening.
Characterization of Fibrinogen-Binding Peptides
Once identified, the binding characteristics of the synthetic peptides to fibrinogen must be thoroughly characterized.
Solid-Phase Binding Assays (ELISA-based)
Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used to confirm the binding of selected peptides to fibrinogen and to perform semi-quantitative analysis.
Experimental Protocol: ELISA-based Solid-Phase Binding Assay
-
Plate Coating:
-
Peptide Incubation:
-
Add serial dilutions of the synthetic peptide (e.g., biotinylated or FLAG-tagged) to the wells and incubate for 1-2 hours at room temperature.[11]
-
-
Detection:
-
Wash the wells three times with PBST.
-
If using a biotinylated peptide, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.[12]
-
If using a tagged peptide, add a primary antibody against the tag, followed by an HRP-conjugated secondary antibody.
-
Wash the wells thoroughly with PBST.
-
Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.[13]
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[13]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (dissociation constant, Kd).[14][15][16]
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[17]
-
Immobilize human fibrinogen onto the activated sensor surface via amine coupling.[17]
-
Deactivate the remaining active esters with ethanolamine.[17]
-
A reference flow cell should be prepared in the same way but without fibrinogen immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the synthetic peptide (analyte) over the sensor and reference flow cells at a constant flow rate.[16]
-
Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for the association phase.
-
After the injection, flow buffer over the chip to monitor the dissociation of the peptide from the fibrinogen.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the dissociation constant (Kd = kd/ka).[16]
-
Workflow for SPR Analysis
References
- 1. abdesignlabs.com [abdesignlabs.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. All you need to know about peptide library design - ProteoGenix [proteogenix.science]
- 4. Truncation Peptide Libraries – ProteoGenix [proteogenix.science]
- 6. The integrin alpha IIb/beta 3 in human platelet signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Biopanning of Phage Display Libraries [cellorigins.com]
- 9. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
- 12. mabtech.com [mabtech.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. nicoyalife.com [nicoyalife.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fibrinogen-Binding Peptide Interactions with Integrin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between fibrinogen-binding peptides and integrin receptors. Focusing on the well-characterized Arg-Gly-Asp (RGD) motif and the C-terminal sequence of the fibrinogen γ-chain, this document delves into the quantitative binding data, detailed experimental protocols, and the downstream signaling cascades initiated by these interactions. This information is critical for understanding the physiological roles of these interactions in processes such as hemostasis and thrombosis, as well as for the rational design of novel therapeutics targeting these pathways.
Core Interaction: Fibrinogen Peptides and Integrin Receptors
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The interaction between fibrinogen and integrins is a cornerstone of hemostasis and thrombosis, primarily mediated by the platelet integrin αIIbβ3. However, other integrins, such as αvβ3 on endothelial cells, also bind fibrinogen, playing roles in angiogenesis and wound healing.[1]
Two primary recognition motifs within fibrinogen are responsible for its interaction with integrins:
-
The RGD Sequence: The tripeptide motif Arg-Gly-Asp is found in the α-chain of fibrinogen and is recognized by several integrins, including αIIbβ3 and αvβ3.[2][3] Synthetic peptides containing the RGD sequence are potent inhibitors of fibrinogen binding to its receptors.[4]
-
The Fibrinogen γ-Chain C-Terminal Sequence: The sequence HHLGGAKQAGDV at the C-terminus of the fibrinogen γ-chain is a high-affinity binding site for the platelet integrin αIIbβ3 and is crucial for platelet aggregation.[2][5] Peptides derived from this sequence can also inhibit fibrinogen-αIIbβ3 interactions.[6]
The binding of these peptides to integrins is a dynamic process influenced by the activation state of the integrin and the presence of divalent cations like Mg2+ and Ca2+.[7][8]
Quantitative Binding Data
The affinity of fibrinogen-binding peptides for various integrins has been quantified using several experimental techniques, including surface plasmon resonance (SPR) and competitive binding assays. The following tables summarize key binding parameters (IC50 and Kd values) for representative peptides.
| Peptide/Ligand | Integrin | Assay Type | IC50 (nM) | Reference |
| c(GRGDdvc) (LXW7) | αvβ3 | Cell-based competitive binding | Strong binding (exact value not specified) | [9] |
| HYNIC-tetramer | αvβ3 | Competitive displacement (125I-echistatin) | 7 ± 2 | [10] |
| HYNIC-2PEG4-dimer | αvβ3 | Competitive displacement (125I-echistatin) | 52 ± 7 | [10] |
| HYNIC-3PEG4-dimer | αvβ3 | Competitive displacement (125I-echistatin) | 60 ± 4 | [10] |
| HYNIC-G3-monomer | αvβ3 | Competitive displacement (125I-echistatin) | 358 ± 8 | [10] |
| HYNIC-PEG4-monomer | αvβ3 | Competitive displacement (125I-echistatin) | 452 ± 11 | [10] |
| DOTA-3G-RGD2 | αvβ3 | Competitive displacement (125I-c(RGDyK)) | 1.1 ± 0.2 | [11] |
| DOTA-RGD2 | αvβ3 | Competitive displacement (125I-c(RGDyK)) | 8.0 ± 2.8 | [11] |
| c(RGDfK) | αvβ3 | Competitive displacement (125I-c(RGDyK)) | 38.5 ± 4.5 | [11] |
| 68Ga-NODAGA-RGD | αvβ3 | Competitive displacement (M21 cells) | 336 | [12] |
| 68Ga-TRAP(RGD)3 | αvβ3 | Competitive displacement (M21 cells) | 44 | [12] |
| 18F-galacto-RGD | αvβ3 | Competitive displacement (M21 cells) | 319 | [12] |
| RGD-containing peptide | αvβ3 | Fibrinogen binding inhibition | 150-fold more effective than for GPIIb-IIIa | [13][14] |
| Compound 2-c | αvβ3 | Cell adhesion inhibition (SKOV-3) | 910 | [15] |
| Compound 2-c | αvβ5 | Cell adhesion inhibition (HT-29) | 12300 | [15] |
| Linear RGD peptides | αIIbβ3 | Competitive binding | >10,000 | [16] |
| Peptide/Ligand | Integrin | Assay Type | Kd (nM) | Reference |
| Fibrinogen | αIIbβ3 (activated) | Solid-phase binding | ~50-60 | [17] |
| Fibrinogen | αIIbβ3 (activated) | SPR | ~3-165 | [17] |
| Bridged Peptide (γ-chain + RGD) | αIIbβ3 (ADP-activated platelets) | Radioligand binding | 310 ± 50 | [18] |
| Bridged Peptide (γ-chain + RGD) | αIIbβ3 (RGDS-activated platelets) | Radioligand binding | 890 ± 130 | [18] |
| Peptide | Integrin | Assay Type | Ki (µM) | Reference |
| RGDS | αIIbβ3 (platelets) | Inhibition of fibrinogen binding | 12 ± 2 | [4] |
| RGDS | αIIbβ3 (platelets) | Inhibition of 8D-50 (fibrinogen fragment) binding | 15 ± 3 | [4] |
Experimental Protocols
Solid-Phase Binding Assay (Competitive ELISA)
This assay is used to determine the relative binding affinity of a peptide by measuring its ability to compete with a labeled ligand for binding to an immobilized integrin receptor.
Materials:
-
High-binding 96-well microtiter plates
-
Purified integrin receptor (e.g., αvβ3)
-
Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated ligand (e.g., biotinylated fibronectin or vitronectin)
-
Test peptides at various concentrations
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (1-10 µg/mL in coating buffer) overnight at 4°C.[19]
-
Washing: Wash the plate three times with Wash Buffer to remove unbound receptor.[19]
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[19]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare a mixture of the biotinylated ligand at a constant concentration and the test peptide at various concentrations. Add 100 µL of this mixture to the wells. Incubate for 1-2 hours at 37°C.[19]
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.[19]
-
Washing: Wash the plate three times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a suitable color develops.[19]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Competitive ELISA Workflow
Cell Adhesion Assay
This assay measures the ability of cells expressing a specific integrin to adhere to a substrate coated with a fibrinogen-derived peptide. It can also be used in a competitive format to assess the inhibitory potential of soluble peptides.
Materials:
-
96-well tissue culture plates
-
Fibrinogen or fibrinogen-derived peptide for coating
-
BSA (Bovine Serum Albumin) for blocking
-
Cell line expressing the integrin of interest (e.g., K562/αvβ3+)
-
Serum-free cell culture medium
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence plate reader or absorbance plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the fibrinogen-derived peptide (e.g., 10 µg/mL in PBS) overnight at 4°C. Coat control wells with BSA.[20]
-
Blocking: Aspirate the coating solution and block non-specific sites with 1% BSA in PBS for 1 hour at 37°C.[20]
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 0.1-1.0 x 10^6 cells/mL. For competitive assays, pre-incubate the cells with various concentrations of the inhibitory peptide.[20]
-
Cell Seeding: Add 100 µL of the cell suspension to each well.
-
Adhesion: Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.[20]
-
Quantification:
-
For Calcein-AM: Add Calcein-AM solution to each well, incubate for 30 minutes, and read the fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
For Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.1% Crystal Violet, wash, and then solubilize the dye with 10% acetic acid. Read the absorbance at 570 nm.[21]
-
-
Analysis: The percentage of adherent cells is calculated by comparing the signal from the test wells to that of a standard curve of a known number of cells.
Cell Adhesion Assay Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides data on the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
General Protocol Outline:
-
Chip Preparation: A sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling) is activated.
-
Ligand Immobilization: The integrin receptor is immobilized onto the sensor chip surface.
-
Analyte Injection: The fibrinogen-binding peptide (analyte) is injected at various concentrations over the sensor surface.
-
Association Phase: The binding of the peptide to the immobilized integrin is monitored as an increase in the SPR signal.
-
Dissociation Phase: The peptide solution is replaced with buffer, and the dissociation of the peptide from the integrin is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove the bound peptide, preparing the surface for the next injection cycle.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.[17]
Signaling Pathways
The binding of fibrinogen or its mimetic peptides to integrins triggers "outside-in" signaling, a cascade of intracellular events that regulate various cellular functions, including cell spreading, migration, and proliferation. In platelets, this signaling is crucial for thrombus formation and consolidation.[22]
A key early event in integrin outside-in signaling is the clustering of integrin receptors, which leads to the activation of non-receptor tyrosine kinases, most notably Src and Focal Adhesion Kinase (FAK).[23][24]
Key Steps in αIIbβ3 Outside-in Signaling:
-
Ligand Binding and Integrin Clustering: The binding of fibrinogen or RGD peptides to multiple αIIbβ3 receptors brings them into close proximity.[23]
-
Src Activation: Integrin clustering facilitates the trans-autophosphorylation and activation of Src family kinases associated with the integrin cytoplasmic tails.[23]
-
FAK Recruitment and Activation: Activated Src phosphorylates and activates FAK.[24][25] FAK can also be activated through its interaction with other focal adhesion proteins like talin.[26]
-
Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream targets, including paxillin and p130cas, leading to the activation of pathways such as the MAP kinase cascade and the PI3-kinase pathway.[25] This ultimately results in the reorganization of the actin cytoskeleton, leading to platelet spreading and clot retraction.[23]
Integrin Outside-In Signaling
Conclusion
The interaction between fibrinogen-binding peptides and integrin receptors is a multifaceted process with significant physiological and pathological implications. A thorough understanding of the quantitative aspects of this binding, the methodologies to study it, and the resulting signaling cascades is paramount for the development of targeted therapies for thrombotic and angiogenic disorders. This guide provides a foundational resource for researchers in this field, offering both a summary of current knowledge and practical protocols for further investigation.
References
- 1. Specific binding of integrin alpha v beta 3 to the fibrinogen gamma and alpha E chain C-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of integrin function by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divalent cations regulate the folding and activation status of integrins during their intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of integrins alpha v beta 3 and glycoprotein IIb-IIIa with fibrinogen. Differential peptide recognition accounts for distinct binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Bridged" peptide of fibrinogen binds to platelets activated by RGD peptide as well as by ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. imrpress.com [imrpress.com]
- 25. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Dynamics of Fibrinogen-Binding Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a key protein in the blood coagulation cascade, plays a pivotal role in hemostasis and thrombosis through its interaction with various binding partners, including the platelet integrin αIIbβ3. The conformational dynamics of peptides that bind to fibrinogen are of significant interest for understanding the mechanisms of platelet aggregation and for the development of novel antithrombotic agents. This technical guide provides an in-depth overview of the conformational dynamics of fibrinogen-binding peptides, with a focus on quantitative binding data, detailed experimental protocols, and the underlying signaling pathways.
Fibrinogen is a 340 kDa glycoprotein composed of two sets of three polypeptide chains (Aα, Bβ, and γ).[1] Its conversion to an insoluble fibrin matrix is the final step in the coagulation cascade. This process is initiated by thrombin, which cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains, respectively. This cleavage exposes binding sites known as "knobs" which interact with complementary "holes" in the D-domains of other fibrinogen molecules, leading to polymerization.[2]
Beyond its role in fibrin formation, fibrinogen is a crucial ligand for the platelet integrin αIIbβ3. This interaction is mediated by specific peptide sequences within fibrinogen, most notably the Arginine-Glycine-Aspartic acid (RGD) motif found in the α-chain and a sequence at the C-terminus of the γ-chain (HHLGGAKQAGDV).[3][4] Peptides derived from these regions can competitively inhibit fibrinogen binding to αIIbβ3, thereby preventing platelet aggregation.[5] Understanding the conformational dynamics of these peptides when they bind to fibrinogen or its receptors is essential for designing more potent and specific inhibitors.
Quantitative Data on Fibrinogen-Binding Peptides
The binding affinity and inhibitory potential of various synthetic and natural peptides have been quantified using a range of biophysical techniques. This data is critical for structure-activity relationship (SAR) studies and for the development of therapeutic candidates.
| Peptide/Ligand | Immobilized Protein/Receptor | Method | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_d) | Reference |
| Eptifibatide-primed αIIbβ3 | Fibrinogen | SPR | ~2 x 10⁴ L mol⁻¹ s⁻¹ | ~8 x 10⁻⁵ s⁻¹ | ~4 nM | [6] |
| Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | Thrombin-stimulated platelets | Radioligand Binding | - | - | 3.8 x 10⁻⁷ M | [1] |
| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen | Equilibrium Dialysis | - | - | ~2 x 10⁻⁵ M (Assoc. Const. ~5 x 10⁴ M⁻¹) | [7] |
| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen Fragment D | Equilibrium Dialysis | - | - | ~2 x 10⁻⁵ M (Assoc. Const. ~5 x 10⁴ M⁻¹) | [7] |
| α-2-antiplasmin | desAA-fibrin | Adsorption Assay | - | - | 69.0 ± 1.0 nM | [8] |
| α-2-antiplasmin | desAABB-fibrin | Adsorption Assay | - | - | 68.6 ± 5.3 nM | [8] |
| α-2-antiplasmin | Fibrin D-dimer | Adsorption Assay | - | - | 65.0 ± 4.0 nM | [8] |
| α-2-antiplasmin | Fibrinogen D-fragment | Adsorption Assay | - | - | 119.0 ± 21.0 nM | [8] |
| Tn6-2b-Fl | DD(E) | Fluorescence Polarization | - | - | 0.057 µM | [9] |
| Tn6-2b-Fl | Fibrinogen | Fluorescence Polarization | - | - | 22 µM | [9] |
| Tn6 peptides | Fibrin | Phage Display | - | - | 4.1 µM | [9] |
| Tn7 peptides | Fibrin | Phage Display | - | - | 4.0 µM | [9] |
| Tn10 peptides | Fibrin | Phage Display | - | - | 8.7 µM | [9] |
| Peptide | Assay | IC50 | Reference |
| γ400-411 (HHLGGAKQAGDV) | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 48-180 µM | [1] |
| Arg⁹-substituted γ400-411 | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 14.5 µM | [1] |
| Arg¹³-Gly-Asp-Val | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 0.2-0.3 µM | [1] |
| Arg-Gly-Asp-Val peptides (modified) | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 0.4-0.8 µM | [1] |
| Arg⁵-Gly-Asp-Val-Arg⁴ | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 200 µM | [1] |
| Gly-Arg-Gly-Asp-Ser (GRGDS) | ADP-induced platelet aggregation | 100 µM | [3] |
| γ-chain peptide (GQQHHLGGAKQAGDV) | ADP-induced platelet aggregation | 1 mM | [3] |
| Gly-Pro-Arg-Pro (GPRP) | ADP-induced platelet aggregation | 3.2 mM | [3] |
| Soluble Fibrinogen | Platelet adhesion to immobilized fibrinogen (whole blood) | 1.5 ± 0.2 g/L | [10] |
| Soluble Fibrinogen | Platelet adhesion to immobilized fibrin (whole blood) | 1.8 ± 0.2 g/L | [10] |
| Soluble Fibrinogen | Platelet adhesion to immobilized fibrinogen (washed platelets) | 0.4 ± 0.1 g/L | [10] |
| Soluble Fibrinogen | Platelet adhesion to immobilized fibrin (washed platelets) | 0.9 ± 0.2 g/L | [10] |
| Hirugen (S-Hir53-64) | Thrombin binding to fibrin (low affinity site) | 1.4 µM | [11] |
| Hirugen (S-Hir53-64) | Thrombin binding to fibrin (high affinity site) | 3.0 µM | [11] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution and for studying their interactions at an atomic level.[12]
Protocol for Peptide-Protein Interaction Analysis:
-
Sample Preparation:
-
Express and purify the protein of interest (e.g., fibrinogen fragment D). For larger proteins, isotopic labeling (¹⁵N, ¹³C) is often necessary.[13]
-
Synthesize and purify the peptide of interest.
-
Prepare samples by dissolving the protein and peptide in a suitable NMR buffer (e.g., phosphate or Tris buffer) in D₂O or a H₂O/D₂O mixture.
-
Typical protein concentrations are in the range of 0.1-1.0 mM, while peptide concentrations can be higher (1-5 mM).[14]
-
Ensure the sample is stable at the desired temperature and pH for the duration of the NMR experiments.[14]
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H-¹H TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
For isotopically labeled proteins, heteronuclear experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are performed.
-
Titrate the unlabeled ligand (peptide) into the labeled protein solution and monitor the chemical shift perturbations in the HSQC spectra to identify the binding site.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances of the protein and/or peptide backbone and side chains.
-
Analyze the chemical shift perturbations to map the interaction interface.
-
Use NOE data to determine intermolecular distance restraints for structure calculation.
-
Calculate the three-dimensional structure of the peptide-protein complex using software like CNS or Xplor-NIH.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
Protocol for Peptide-Protein Complex Crystallization and Structure Determination:
-
Protein and Peptide Preparation:
-
The protein sample must be of high purity (>95%).[15]
-
Prepare the peptide-protein complex by mixing the two components in a stoichiometric ratio.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[4]
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Harvest and cryo-protect the crystals.
-
Collect X-ray diffraction data at a synchrotron source.[16]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the peptide-protein complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Validate the final structure.[16]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[17]
Protocol for Protein-Peptide Binding Analysis:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface, for example, using amine coupling chemistry (EDC/NHS).
-
Immobilize the ligand (e.g., fibrinogen) onto the sensor surface. The optimal pH for immobilization should be determined through pH scouting.[18][19]
-
Block any remaining active sites on the surface with ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte (peptide) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5]
Protocol for Peptide-Protein Interaction Analysis:
-
Sample Preparation:
-
Prepare the protein and peptide solutions in the same buffer to minimize heat of dilution effects.
-
The concentration of the macromolecule in the sample cell should be at least 10-fold higher than the expected K_d.[20]
-
The ligand in the syringe should be at a concentration 10-20 times higher than the macromolecule in the cell.[21]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the conformational dynamics and interactions of biomolecules at an atomic level.[2]
Protocol for Simulating a Peptide-Fibrinogen Complex:
-
System Setup:
-
Obtain the initial coordinates of the protein (e.g., a fibrinogen fragment) from the Protein Data Bank (PDB) or build a homology model.
-
Model the initial conformation of the peptide.
-
Place the peptide and protein in a simulation box and solvate with an explicit water model (e.g., TIP3P).[2]
-
Add ions to neutralize the system.
-
-
Simulation:
-
Select a suitable force field (e.g., AMBER, CHARMM).
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production simulation for a sufficient length of time to sample the conformational space.
-
-
Analysis:
-
Analyze the simulation trajectory to study the conformational changes of the peptide and protein, the stability of their interactions, and the key residues involved in binding.
-
Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.
-
Signaling Pathways and Experimental Workflows
Fibrinogen-Integrin αIIbβ3 Signaling Pathway
The binding of fibrinogen to integrin αIIbβ3 on platelets triggers a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for platelet spreading, aggregation, and clot retraction.[22][23]
Caption: Fibrinogen-Integrin αIIbβ3 Outside-In Signaling Pathway.
Workflow for Identifying Fibrinogen-Binding Peptides
The discovery of novel peptides that bind to specific sites on fibrinogen often follows a systematic experimental workflow.
Caption: Experimental Workflow for Identifying Fibrinogen-Binding Peptides.
Conclusion
The study of the conformational dynamics of fibrinogen-binding peptides is a vibrant area of research with significant implications for the development of novel therapeutics for thrombotic diseases. This technical guide has provided a comprehensive overview of the key quantitative data, experimental methodologies, and biological pathways relevant to this field. By leveraging the detailed protocols and understanding the intricate signaling networks, researchers and drug development professionals can advance the design and optimization of peptides with enhanced affinity and specificity for fibrinogen and its receptors. The continued application of biophysical and computational techniques will undoubtedly lead to a deeper understanding of these dynamic interactions and pave the way for the next generation of antithrombotic agents.
References
- 1. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms, Thermodynamics, and Dissociation Kinetics of Knob-Hole Interactions in Fibrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 7. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Binding of alpha-2-antiplasmin with fibrinogen/fibrin and their fragments independent of factor XIII] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Identification and characterization of the thrombin binding sites on fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 21. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 22. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermodynamics of Fibrinogen-Peptide Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermodynamic principles governing the interaction between fibrinogen and various peptides. Understanding these interactions is critical for developing novel therapeutics targeting thrombosis, wound healing, and other fibrinogen-related pathologies.
Introduction to Fibrinogen and Peptide Interactions
Fibrinogen is a 340 kDa glycoprotein synthesized in the liver that circulates in the blood plasma.[1] It is a hexamer composed of two sets of three polypeptide chains: Aα, Bβ, and γ.[2] The molecule has an elongated structure, approximately 45 nm in length, consisting of a central E domain linked to two distal D domains by coiled-coil segments.[2][3]
The conversion of soluble fibrinogen into an insoluble fibrin clot is the final and crucial step of the coagulation cascade. This process is initiated by the enzyme thrombin, which cleaves small peptides, fibrinopeptide A (FPA) and fibrinopeptide B (FPB), from the N-termini of the Aα and Bβ chains, respectively.[2] This cleavage exposes new N-terminal sequences, known as polymerization sites or "knobs." Specifically, the removal of FPA exposes the 'A' knobs (sequence Gly-Pro-Arg), and the removal of FPB exposes the 'B' knobs.[4][5]
These newly exposed knobs fit into pre-existing complementary binding sites, or "holes," located in the D domains of other fibrin monomers.[5] The primary and strongest interaction is between the 'A' knob and the 'a' hole (A:a interaction), which is essential for the formation of the characteristic half-staggered, double-stranded protofibrils that form the basic structure of the fibrin clot.[4][6] The 'B' knob to 'b' hole (B:b) interaction is considered weaker but plays a role in the lateral aggregation of these protofibrils, which thickens and strengthens the clot.[4][7]
Peptides that mimic these knobs, particularly the Gly-Pro-Arg (GPR) sequence of the 'A' knob, can act as competitive inhibitors of fibrin polymerization and are of significant interest in drug development.[1][8] Understanding the complete thermodynamic profile—including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)—of these peptide-fibrinogen interactions is essential for designing effective and specific inhibitors.
Key Thermodynamic Parameters in Fibrinogen-Peptide Binding
The binding of a peptide (P) to fibrinogen (Fgn) is a reversible process that can be described by the equilibrium:
Fgn + P ⇌ Fgn-P
The key thermodynamic parameters that quantify this interaction are:
-
Dissociation Constant (Kd): A measure of binding affinity. It is the concentration of peptide at which half of the fibrinogen binding sites are occupied. A lower Kd value indicates a higher binding affinity.
-
Gibbs Free Energy (ΔG): Represents the overall energy change of the binding event and determines its spontaneity. It is related to the dissociation constant by the equation: ΔG = RT * ln(K_d), where R is the gas constant and T is the absolute temperature. A negative ΔG indicates a spontaneous interaction.
-
Enthalpy Change (ΔH): The heat released or absorbed during binding at constant temperature and pressure. A negative ΔH (exothermic) indicates the formation of favorable bonds (e.g., hydrogen bonds, van der Waals forces). A positive ΔH (endothermic) suggests that the binding is driven by an increase in entropy.[9]
-
Entropy Change (ΔS): A measure of the change in disorder or randomness of the system upon binding. A positive ΔS can result from the release of ordered water molecules from the binding interface (hydrophobic effect) and increased conformational flexibility.[10][11]
These parameters are linked by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS. By measuring these values, researchers can dissect the forces driving the interaction.
Experimental Methodologies
Several biophysical techniques are employed to measure the thermodynamic and kinetic parameters of fibrinogen-peptide interactions. The two most prominent methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
ITC is the gold standard for thermodynamic characterization as it directly measures the heat change associated with a binding event, allowing for the simultaneous determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[12][13] From these values, ΔG and ΔS can be calculated.
General Protocol:
-
Sample Preparation: The fibrinogen (or a fragment like Fragment D) and the peptide are extensively dialyzed into an identical buffer to minimize heats of dilution.[9][14] Concentrations are precisely determined. A typical starting concentration might be 40 µM of fibrinogen in the sample cell and 400 µM of peptide in the syringe.[14]
-
Instrument Setup: The sample cell is filled with the fibrinogen solution, and the injection syringe is filled with the peptide solution. The system is allowed to equilibrate to the desired temperature (e.g., 25°C).[14]
-
Titration: A series of small, precise injections of the peptide solution are made into the sample cell.[13] The instrument measures the minute heat changes (exothermic or endothermic) that occur upon binding after each injection.[15]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of peptide to fibrinogen. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters Kd, n, and ΔH.[9]
Caption: Generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
SPR is a label-free optical technique that provides real-time kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff).[16][17] The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
General Protocol:
-
Chip Preparation: A ligand (e.g., fibrinogen or its D fragment) is immobilized onto the surface of a sensor chip, often via amine coupling.[16][18]
-
Binding Analysis: The analyte (peptide) in solution is flowed over the chip surface at various concentrations. Binding to the immobilized fibrinogen causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).[17]
-
Phases: A typical SPR experiment cycle includes:
-
Association: Analyte flows over the surface and binds to the ligand.
-
Equilibrium: The system reaches a steady state where binding and dissociation rates are equal.
-
Dissociation: Buffer without analyte is flowed over the surface, and the dissociation of the complex is monitored.[16]
-
-
Data Analysis: The resulting sensorgram (a plot of RU vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Quantitative Data Summary
The interaction between fibrinogen and various peptides, particularly those mimicking the 'A' and 'B' knobs, has been quantified by several research groups. The following tables summarize key thermodynamic and kinetic data from the literature.
Table 1: Binding Affinities (Kd) of Peptides to Fibrinogen and its Fragments
| Peptide/Fragment | Binding Partner | Method | Kd (µM) | Reference |
| Gly-Pro-Arg-Pro | Fibrinogen | Inhibition Assay | ~20 | [8] |
| desA-NDSK ('A' knob) | Fibrinogen | SPR | 5.8 ± 1.1 | [7] |
| desAB-NDSK ('A'+'B') | Fibrinogen | SPR | 3.7 ± 0.7 | [7] |
| Tn6 (Cyclic Peptide) | DD(E) Fragment | ITC | ~4.1 | [19] |
| Tn7 (Cyclic Peptide) | DD(E) Fragment | ITC | ~4.0 | [19] |
| Tn10 (Cyclic Peptide) | DD(E) Fragment | ITC | ~8.7 | [19] |
| Thrombin | Fibrinogen | Kinetic Analysis | 1.8 | [20] |
Note: NDSK refers to the N-terminal disulfide knot, a fragment of fibrin containing the polymerization knobs. DD(E) is a degradation product containing the 'holes'. Conditions such as temperature and pH can affect these values.
Table 2: Enthalpy and Entropy Data for Fibrinogen/Peptide Interactions
| Interacting Pair | Method | ΔH (kJ/mol) | TΔS (kJ/mol) | Driving Force | Reference |
| Thrombin-Fibrinogen (Activation) | Kinetic Analysis | 5.69 ± 0.77 | -80.25 ± 1.79 | Enthalpy-driven | [20] |
| Melittin-Phospholipid Vesicle | SAXS/van't Hoff | 40.16 (9.6 kcal/mol) | Positive | Entropy-driven | [21] |
| Various Peptides-MHCII | ITC | Variable (-48 to 0) | Variable (-30 to 18) | Enthalpy-Entropy Compensation | [11] |
Note: Direct thermodynamic data for inhibitory peptide-fibrinogen binding is sparse in the readily available literature. The data for thrombin-fibrinogen reflects the enzymatic activation step, while the other examples illustrate the principles of enthalpy- and entropy-driven binding relevant to peptide-protein interactions.
Biological Significance and Signaling Context
The thermodynamics of fibrinogen-peptide interactions are central to the regulation of hemostasis. The high affinity and strong enthalpic contribution of the A:a knob-hole interaction ensure the rapid formation of a stable protofibril scaffold upon thrombin activation.[6] The weaker B:b interaction allows for the subsequent, more nuanced process of lateral aggregation and clot consolidation.[4][7]
From a drug development perspective, a peptide inhibitor must have a sufficiently high affinity (low Kd) to effectively compete with the natural knob-hole interactions. The thermodynamic profile can guide optimization:
-
Enthalpy-Driven Binders: Inhibitors that form strong hydrogen bonds and van der Waals contacts within the binding 'hole' will have a favorable (large negative) ΔH. This often correlates with high specificity and potency.
-
Entropy-Driven Binders: Inhibitors that displace a large number of ordered water molecules from the binding site can also have high affinity, driven by a large positive ΔS. This is a key aspect of the hydrophobic effect.[10]
The balance between enthalpy and entropy, known as enthalpy-entropy compensation, is a common phenomenon where a favorable change in one parameter is offset by an unfavorable change in the other.[11] Optimizing a drug candidate often involves finding a chemical structure that maximizes the favorable contributions of both terms to achieve the lowest possible Gibbs free energy (ΔG) of binding.
Caption: Fibrin polymerization pathway and the mechanism of peptide inhibition.
Conclusion
The interaction of peptides with fibrinogen is a thermodynamically intricate process fundamental to blood coagulation. A comprehensive understanding, derived from quantitative techniques like ITC and SPR, is paramount for the rational design of antithrombotic agents. By dissecting the enthalpic and entropic contributions to binding, researchers can optimize peptide and small-molecule inhibitors to achieve high affinity and specificity, ultimately leading to safer and more effective therapeutics. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in this critical area of research and development.
References
- 1. Fibrinogen Structure and Function | Oncohema Key [oncohemakey.com]
- 2. Fibrinogen and fibrin structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure and biological features of fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms, thermodynamics, and dissociation kinetics of knob-hole interactions in fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymerization of fibrin: specificity, strength, and stability of knob-hole interactions studied at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 'B-b' knob-hole interactions in fibrin binding to adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Entropy-Enthalpy Compensation in Peptide Adsorption on Solid Surfaces: Dependence on Surface Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENTHALPY-ENTROPY COMPENSATION AND COOPERATIVITY AS THERMODYNAMIC EPIPHENOMENA OF STRUCTURAL FLEXIBILITY IN LIGAND-RECEPTOR INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Interplay of entropy and enthalpy in peptide binding to zwitterionic phospholipid membranes as revealed from membrane thinning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fibrinogen in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinogen, a key protein in the coagulation cascade, has emerged as a critical modulator of the innate immune response. Beyond its traditional role in hemostasis, fibrinogen actively participates in host defense by interacting with a variety of pathogens and immune cells. This technical guide provides an in-depth exploration of the multifaceted roles of fibrinogen in innate immunity, detailing its interactions with pathogens, its influence on immune cell function, and the intricate signaling pathways it governs. We present a comprehensive overview of the current understanding of fibrinogen's contribution to inflammation and host defense, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the complex interplay between coagulation and immunity.
Introduction: Fibrinogen as a Bridge Between Coagulation and Innate Immunity
The innate immune system and the coagulation cascade are two evolutionarily ancient and interconnected host defense mechanisms.[1] Fibrinogen, a 340 kDa glycoprotein synthesized by the liver and circulating in the plasma, stands at the crossroads of these two systems.[2][3] While its primary function is to serve as the precursor to fibrin, the main structural component of blood clots, a growing body of evidence highlights its role as a potent signaling molecule in innate immunity.[4][5]
Upon tissue injury or infection, the coagulation cascade is activated, leading to the conversion of soluble fibrinogen into insoluble fibrin polymers by thrombin.[6][7] This fibrin mesh not only provides a scaffold for wound healing but also acts as a physical barrier to prevent the dissemination of pathogens.[8] Furthermore, both fibrinogen and its derivative, fibrin, can directly interact with pathogens and host immune cells, thereby modulating inflammatory responses.[9][10] Fibrinogen is considered an acute-phase reactant, with its plasma concentration significantly increasing during infection and inflammation.[1][11] This upregulation underscores its importance in the host's immediate response to danger signals.
This guide will delve into the specific mechanisms by which fibrinogen contributes to innate immunity, including its direct antimicrobial activities, its interactions with key immune cells such as neutrophils and macrophages, and the signaling pathways it triggers.
Direct Antimicrobial Functions of Fibrinogen
Fibrinogen exerts direct antimicrobial effects through several mechanisms, primarily by entrapping pathogens and promoting their aggregation, a process known as agglutination.
Pathogen Entrapment and Agglutination
The formation of a fibrin clot at a site of infection serves as a physical barrier that can limit the spread of invading microbes.[8] This "walling-off" effect is a crucial first line of defense.[6] Beyond this physical containment, fibrinogen can directly bind to a variety of pathogens, including bacteria and viruses, leading to their agglutination.[8][12] This clumping of pathogens facilitates their clearance by phagocytic cells.[8]
Many bacteria have evolved specific surface proteins, known as microbial surface components recognizing adhesive matrix molecules (MSCRAMMs), that bind to fibrinogen. A prime example is Staphylococcus aureus, which expresses clumping factor A (ClfA) and clumping factor B (ClfB) that bind to the γ and α chains of fibrinogen, respectively.[8][13] This interaction is crucial for the agglutination of S. aureus in blood and for the formation of a protective fibrin shield around the bacteria.[14] While this can be a virulence mechanism for the bacteria, it also represents a target for the host immune system.[13]
Fibrinogen-Derived Antimicrobial Peptides
Recent studies have revealed that fibrinogen can also be a source of antimicrobial peptides. The peptide fragment GHR28, which is released from the β-chain of fibrinogen, has been shown to have antimicrobial activity against bacteria that bind fibrinogen.[6][15] This suggests that beyond its structural role, fibrinogen can be proteolytically processed to generate fragments with direct microbicidal properties.
Fibrinogen's Interaction with Innate Immune Cells
Fibrinogen and fibrin act as important signaling molecules by engaging specific receptors on the surface of innate immune cells, thereby modulating their function.[9][16]
Neutrophils
Neutrophils are key phagocytes of the innate immune system and are among the first cells to arrive at sites of infection and inflammation. Fibrinogen has a profound impact on neutrophil function:
-
Adhesion and Migration: Fibrinogen serves as a ligand for the integrin receptor αMβ2 (also known as Mac-1 or CD11b/CD18), which is highly expressed on neutrophils.[9][17] The interaction between fibrinogen and αMβ2 is critical for neutrophil adhesion and migration.[18][19] Specifically, a cryptic binding motif in the γ chain of fibrinogen (γ390-396) is exposed upon its conversion to fibrin, allowing for strong engagement with αMβ2.[18][20]
-
Activation and Effector Functions: The binding of fibrinogen to αMβ2 triggers a cascade of intracellular signals that lead to neutrophil activation.[21] This includes the production of reactive oxygen species (ROS), degranulation, and the formation of neutrophil extracellular traps (NETs).[20][21] Fibrinogen has also been shown to delay neutrophil apoptosis, thereby prolonging their functional lifespan at the site of inflammation.[21]
-
Modulation of Chemotaxis: Interestingly, physiological concentrations of fibrinogen can inhibit neutrophil chemotaxis towards certain chemoattractants in vitro, suggesting a complex regulatory role in directing neutrophil migration.[22]
Macrophages
Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and the production of cytokines. Fibrinogen significantly influences macrophage behavior:
-
Pro-inflammatory Activation: Soluble fibrinogen can act as a pro-inflammatory stimulus for macrophages, inducing the secretion of chemokines such as monocyte chemoattractant protein-1 (MCP-1), macrophage inflammatory protein-1α (MIP-1α), and MIP-1β.[23] This response is mediated, at least in part, through Toll-like receptor 4 (TLR4), the same receptor that recognizes bacterial lipopolysaccharide (LPS).[23][24] This suggests that fibrinogen can act as a damage-associated molecular pattern (DAMP) to alert the immune system to tissue injury.[10]
-
Anti-inflammatory Effects of Fibrin: In contrast to soluble fibrinogen, immobilized fibrin matrices have been shown to exert an anti-inflammatory effect on macrophages.[25][26] Macrophages cultured on fibrin gels exhibit reduced production of pro-inflammatory cytokines like TNF-α and increased secretion of the anti-inflammatory cytokine IL-10.[25] This dual role of fibrinogen versus fibrin suggests that the physical state of the molecule is a key determinant of the resulting immune response.
-
Alternative Activation: Fibrinogen can also drive the alternative activation of macrophages, a phenotype associated with tissue repair and fibrosis, through a TGF-β-dependent pathway.[27]
Other Immune Cells
Fibrinogen also interacts with other immune cells, including microglia, the resident immune cells of the central nervous system. In the context of neuroinflammation, fibrinogen that has crossed a compromised blood-brain barrier can activate microglia, leading to the release of pro-inflammatory cytokines and contributing to neuronal damage.[28]
Signaling Pathways Modulated by Fibrinogen
The interaction of fibrinogen with its cellular receptors triggers specific intracellular signaling cascades that orchestrate the subsequent immune response.
Integrin Signaling
The binding of fibrinogen to integrins, particularly αMβ2 on leukocytes, is a key event in fibrinogen-mediated immune modulation.[9] This interaction initiates outside-in signaling, leading to the activation of downstream pathways that control cell adhesion, migration, and effector functions.[18]
Caption: Fibrinogen binding to αMβ2 on neutrophils triggers activation and effector functions.
Toll-like Receptor (TLR) Signaling
Fibrinogen's ability to activate macrophages through TLR4 highlights a direct link between the coagulation system and pathogen recognition pathways.[23] This interaction likely involves the MyD88-dependent signaling cascade, leading to the activation of NF-κB and the transcription of pro-inflammatory genes.[9]
Caption: Soluble fibrinogen activates macrophages via the TLR4-MyD88-NF-κB signaling pathway.
LILRA2 Signaling
A recent study identified the leukocyte immunoglobulin-like receptor A2 (LILRA2) as a receptor for solid-phase fibrinogen on human primary monocytes.[29][30] This interaction induces the expression of various inflammation-related genes, suggesting a novel pathway for fibrinogen-mediated immune activation.[29]
The Dichotomous Role of Fibrinogen: Pro-inflammatory vs. Anti-inflammatory
The immunological effects of fibrinogen are context-dependent, with a notable distinction between the actions of soluble fibrinogen and polymerized fibrin.
References
- 1. All tangled up: interactions of the fibrinolytic and innate immune systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-dependent Effect of Fibrinogen on IgG-specific Antigen Binding and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complex Fibrinogen Interactions of the Staphylococcus aureus Coagulases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrinogen as a key regulator of inflammation in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of fibrinogen and fibrinogen-derived peptides--a novel link between coagulation and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrin(ogen) in human disease: both friend and foe | Haematologica [haematologica.org]
- 8. Fibrinogen Is at the Interface of Host Defense and Pathogen Virulence in Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Fibrinogen, Fibrin, and Fibrin Degradation Products in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clumping factor A - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The multifaceted role of fibrinogen in tissue injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. JCI - Leukocyte engagement of fibrin(ogen) via the integrin receptor αMβ2/Mac-1 is critical for host inflammatory response in vivo [jci.org]
- 19. [PDF] Leukocyte engagement of fibrin(ogen) via the integrin receptor αMβ2/Mac-1 is critical for host inflammatory response in vivo | Semantic Scholar [semanticscholar.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Fibrinogen promotes neutrophil activation and delays apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of neutrophil activation by fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fibrinogen stimulates macrophage chemokine secretion through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Differential regulation of macrophage inflammatory activation by fibrin and fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Differential regulation of macrophage inflammatory activation by fibrin and fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fibrinogen drives dystrophic muscle fibrosis via a TGFβ/alternative macrophage activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fibrin and fibrinogen pathways in microglia fibrinogen-induced signalling – implications for neurodegeneration - UCL Discovery [discovery.ucl.ac.uk]
- 29. Frontiers | Fibrinogen induces inflammatory responses via the immune activating receptor LILRA2 [frontiersin.org]
- 30. Fibrinogen induces inflammatory responses via the immune activating receptor LILRA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fibrinogen-Binding Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and purification of fibrinogen-binding peptides, which are valuable tools in thrombosis and hemostasis research, as well as in the development of novel antithrombotic agents.
Introduction to Fibrinogen-Binding Peptides
Fibrinogen-binding peptides are synthetic oligopeptides designed to interact with specific sites on fibrinogen, a key protein in the blood coagulation cascade.[1][2][3] By binding to fibrinogen, these peptides can modulate its functions, most notably inhibiting the polymerization of fibrin monomers, a critical step in the formation of a blood clot.[1][4][5]
Key examples of fibrinogen-binding peptides include:
-
'A' knob mimics: Peptides with sequences like Gly-Pro-Arg (GPR) mimic the N-terminus of the fibrin α-chain exposed after thrombin cleavage. These peptides compete for the 'a' hole in the D-domain of other fibrin molecules.[2]
-
'B' knob mimics: Peptides with sequences such as Gly-His-Arg (GHR) mimic the N-terminus of the fibrin β-chain.[2]
-
γ-chain mimics: The C-terminal sequence of the fibrinogen γ-chain (HHLGGAKQAGDV) is a primary recognition site for the platelet integrin αIIbβ3, essential for platelet aggregation.[2][6]
-
Other synthetic peptides: Peptides like Glu-His-Ile-Pro-Ala (EHIPA) have been designed to bind fibrinogen and inhibit platelet adhesion and aggregation.[2][3][7]
These peptides are typically synthesized using Solid-Phase Peptide Synthesis (SPPS) and purified to a high degree using chromatographic techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10][11]
Data Presentation: Examples of Fibrinogen-Binding Peptides
The following table summarizes the sequences and binding characteristics of several well-characterized fibrinogen-binding peptides.
| Peptide Name/Sequence | Target Binding Site on Fibrinogen | Binding Affinity (Kd or Ka) | Primary Effect |
| Gly-Pro-Arg-Pro (GPRP) | Fragment D "hole a" | Ka ≈ 5 x 104 M-1 | Potent inhibitor of fibrin polymerization |
| Gly-His-Arg-Pro (GHRP) | Fragment D "hole b" | Binds weakly to fibrinogen | Weak inhibitor of fibrin polymerization |
| H-Glu-His-Ile-Pro-Ala-OH (EHIPA) | Vitronectin binding site mimic on GP IIb/IIIa | Not specified | Inhibits platelet adhesion and aggregation |
| Phe-Leu-Leu-Val-Pro-Leu (FLLVPL) | Identified via peptide library screening | Ka increases with peptide density on resin | Binds fibrinogen for affinity purification |
Data sourced from multiple studies.[1][2][4][5][12]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The process involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[10][11][13] The most common strategy is the Fmoc/tBu approach.[10][14]
Protocol: Manual Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a generic fibrinogen-binding peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 20-30 minutes to swell the beads.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether 2-3 times.
-
Lyophilize the crude peptide to obtain a dry powder.
-
Peptide Purification by RP-HPLC
Following synthesis, the crude peptide product contains the target peptide along with impurities such as truncated or deletion sequences.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides due to its high resolving power.[8] It separates molecules based on their hydrophobicity.[8]
Protocol: Preparative RP-HPLC Purification
Materials:
-
Crude lyophilized peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Sample Preparation:
-
System Preparation:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.
-
-
Analytical Run (Optional but Recommended):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a fast gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide and optimize the preparative gradient.
-
-
Preparative Run:
-
Inject the filtered crude peptide solution onto the equilibrated preparative column. The typical loading capacity is 1-2 mg per mL of packed column volume.[16]
-
Run a shallow gradient of Mobile Phase B around the elution point of the target peptide determined from the analytical run (e.g., a 1% per minute increase in B).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak. It is advisable to collect narrow fractions across the peak to isolate the purest portions.[17]
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
-
Lyophilization:
-
Pool the pure fractions.
-
Lyophilize the pooled solution to remove the mobile phase and obtain the final purified peptide as a white, fluffy powder.
-
Mechanism of Action: Inhibition of Fibrin Polymerization
The primary mechanism by which many fibrinogen-binding peptides exert their anticoagulant effect is through the inhibition of fibrin polymerization. The conversion of fibrinogen to fibrin by thrombin exposes new N-terminal sequences, the 'A' and 'B' knobs.[2][18] These knobs bind to complementary 'a' and 'b' holes in the D-domains of other fibrin molecules, leading to the self-assembly of a fibrin clot.[18] Synthetic peptides that mimic these knobs, such as GPRP, act as competitive inhibitors, binding to the holes on fibrinogen and physically preventing the knob-hole interactions required for polymerization.[1][4]
References
- 1. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 3. CAS 137235-80-4: this compound | CymitQuimica [cymitquimica.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Affinity purification of fibrinogen using a ligand from a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. agilent.com [agilent.com]
- 18. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Fling Fibrinogen-Binding Peptides in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules, leveraging specific, reversible interactions between a target molecule and a ligand immobilized on a chromatographic matrix. For the purification of fibrinogen, a key protein in blood coagulation, peptides that mimic natural binding motifs offer a robust and cost-effective alternative to traditional methods like cryoprecipitation or immunoaffinity chromatography. These synthetic peptides can be designed for high affinity and selectivity, leading to high purity and yield of functional fibrinogen.
This document provides detailed application notes and protocols for the use of fibrinogen-binding peptides in affinity chromatography, from the identification of suitable peptide ligands to the purification of fibrinogen from various sources.
I. Identification of Fibrinogen-Binding Peptides
A common method for discovering novel peptide ligands is through the screening of combinatorial peptide libraries. The "one-bead-one-compound" (OBOC) method is a powerful approach for this purpose.
Protocol: Screening of a Combinatorial Peptide Library
This protocol outlines the general steps for screening a solid-phase combinatorial peptide library to identify peptides that bind to fibrinogen.
1. Library Preparation:
-
A combinatorial peptide library is synthesized on resin beads using a split-and-pool method, ensuring each bead displays a unique peptide sequence.
2. Target Labeling:
-
Fibrinogen is labeled with a reporter molecule, such as biotin or a fluorescent dye, to enable detection.
3. Library Screening:
-
The peptide library is incubated with the labeled fibrinogen solution.
-
Beads that bind to the labeled fibrinogen are identified and isolated based on the reporter signal (e.g., colorimetric reaction for biotin, fluorescence for a dye).
4. Hit Identification:
-
The peptide sequence on the positive "hit" beads is determined, typically by Edman degradation or mass spectrometry.
5. Validation:
-
The identified peptide sequences are synthesized and their binding affinity and specificity to fibrinogen are validated using techniques like ELISA or surface plasmon resonance.
II. Affinity Chromatography Protocols
Once a suitable fibrinogen-binding peptide is identified, it can be used to prepare an affinity chromatography resin for fibrinogen purification.
A. Preparation of Peptide Affinity Resin
This protocol describes the immobilization of a synthetic peptide containing a primary amine to an NHS-activated agarose resin.
Materials:
-
NHS-activated Sepharose 4 Fast Flow beads
-
Synthetic this compound (e.g., GPRPFPAC)
-
Coupling Buffer: 0.4 M NaHCO₃, 1 M NaCl, pH 8.5
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.5
-
Wash Solution: Cold 1 mM HCl
Procedure:
-
Prepare a 1 mM stock solution of the synthetic peptide.
-
Wash the NHS-activated Sepharose beads with cold 1 mM HCl to ensure the NHS groups are not hydrolyzed.
-
Immediately mix the peptide stock solution with the Coupling Buffer to a final peptide concentration of 0.4 mM.
-
Combine the peptide-coupling solution with the washed resin at a 0.5:1 ratio (coupling solution:resin) and mix for 3 hours at room temperature.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Block any remaining active NHS groups by incubating the resin with Blocking Buffer for 3 hours at 4°C.
-
Wash the resin extensively with a suitable buffer (e.g., PBS) to remove any non-covalently bound peptide and blocking agents.
-
The peptide affinity resin is now ready for use and can be stored in a buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
B. Fibrinogen Purification from Human Plasma
This protocol details the purification of fibrinogen from human plasma using a peptide-functionalized affinity column.[1]
Materials:
-
Peptide affinity resin (prepared as described above)
-
Human fresh frozen plasma (FFP)
-
Loading Buffer: 20 mM HEPES, 20 mM CaCl₂, 150 mM NaCl, pH 7.4
-
Elution Buffer: 1 M NaBr, 50 mM sodium acetate, pH 5.3[1]
-
Neutralization Buffer: 0.8 M NaOH
-
Column wash solutions: ddH₂O, 20% ethanol
Procedure:
-
Thaw FFP at 30°C and filter through a 0.2 µm filter.
-
Add a protease inhibitor (e.g., 1 mM benzamidine HCl) to the plasma.
-
Equilibrate the peptide affinity column with 2-3 column volumes (CVs) of Loading Buffer at a flow rate of 0.5 mL/min.
-
Load the prepared plasma onto the column under gravity flow.
-
Wash the column with 5 CVs of Loading Buffer at 0.5 mL/min to remove unbound proteins.
-
Elute the bound fibrinogen with 2.5 CVs of Elution Buffer at a flow rate of 0.3 mL/min.
-
Collect the eluate in fractions and immediately neutralize with Neutralization Buffer.
-
Wash the column with 2 CVs of ddH₂O followed by 2 CVs of 20% ethanol for storage.
-
Pool the fibrinogen-containing fractions and perform a buffer exchange into a suitable storage buffer.
III. Quantitative Data and Performance
The performance of this compound affinity chromatography can be evaluated based on several parameters, including binding capacity, yield, and purity of the final product.
| Peptide Ligand | Matrix | Source Material | Binding Capacity | Yield | Purity (Clottability) | Elution Conditions | Reference |
| GPRPFPAC | NHS-activated Sepharose | Human Plasma | Not specified | 50-75% | ≥85% | 1 M NaBr, 50 mM sodium acetate, pH 5.3 | [1] |
| FLLVPL | Not specified | Human Fibrinogen | Not specified | High | High | Low ionic strength buffer, pH 4 | [2][3] |
| GPRPK | Fractogel TSK AF-CDI | Plasma | 8-10 mg plasma/mL gel | Not specified | 78-92% | TEA buffer with 2-6 M urea, or acetate buffer pH 4.5 with 2 M urea | [1] |
IV. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Fibrinogen Yield | - Inefficient peptide immobilization- Suboptimal binding or elution conditions- Fibrinogen degradation | - Verify peptide coupling efficiency- Optimize pH, ionic strength, and flow rates for binding and elution- Add protease inhibitors to the sample |
| Low Purity of Eluted Fibrinogen | - Non-specific binding of other proteins- Inadequate washing | - Increase the stringency of the wash buffer (e.g., higher salt concentration)- Increase the number of wash cycles |
| Column Clogging | - Particulates in the sample- Precipitation of proteins | - Filter the sample before loading- Adjust buffer conditions to maintain protein solubility |
V. Conclusion
Affinity chromatography using fibrinogen-binding peptides represents a highly effective method for the purification of fibrinogen. The specificity of the peptide-fibrinogen interaction allows for high purity and recovery of functional protein. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to develop and optimize their fibrinogen purification workflows. The versatility of peptide ligands, discovered through techniques like combinatorial library screening, opens avenues for the development of novel and improved purification strategies for a wide range of target proteins.
References
Application Notes and Protocols for Fibrin-Targeted Imaging Using Specific Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of fibrin from its soluble precursor, fibrinogen, is a critical event in thrombosis and is also associated with the tumor microenvironment.[1][2] This makes fibrin an excellent target for molecular imaging to diagnose and monitor thrombotic diseases and cancer.[1][3] A primary challenge is to develop imaging agents that can distinguish fibrin from the structurally similar and highly abundant fibrinogen circulating in the blood.[1] Peptides identified through techniques like phage display have shown high affinity for fibrin and, crucially, high specificity over fibrinogen, making them ideal candidates for developing targeted imaging probes.[1][4] These peptides can be conjugated with various labels, including fluorophores for optical imaging, chelators for radiolabeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or gadolinium chelates for Magnetic Resonance Imaging (MRI).[1][3][4]
Featured Fibrin-Binding Peptides
Several families of cyclic peptides have been identified that demonstrate strong and specific binding to fibrin. These peptides typically contain a disulfide bridge for structural constraint, which is critical for their binding activity.[1]
-
Tn Peptide Family (Tn6, Tn7, Tn10): Discovered through phage display, these cyclic peptides have low micromolar binding affinities for fibrin and exhibit at least 100-fold weaker binding to fibrinogen.[1][4][5] They bind to distinct sites on the fibrin molecule, which allows for potential multi-valent targeting strategies.[4][5]
-
FibPep: A novel indium-labeled fibrin-binding peptide designed for SPECT imaging, demonstrating high-affinity binding to fibrin in the sub-micromolar range.[3]
-
CLT1 Peptide: This peptide specifically targets fibrin-fibronectin complexes, which are prevalent in the tumor meshwork due to leaky vasculature.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo performance of various fibrin-binding peptides.
Table 1: Fibrin-Binding Affinity of Selected Peptides
| Peptide Class | Sequence/Name | Target | Dissociation Constant (Kd) | Notes | Source |
|---|---|---|---|---|---|
| Tn6 | Consensus: XArXCPY(G/D)LCArIX | Fibrin | 4.1 µM | Binds to a unique site on fibrin. | [4][5] |
| Tn7 | Consensus: X₂CXYYGTCLX | Fibrin | 4.0 µM | Binds to the same site as Tn10. | [4][5] |
| Tn10 | NHGCYNSYGVPYCDYS | Fibrin | 8.7 µM | Binds to the same site as Tn7. | [4][5] |
| - | FFBP (Modified Tn peptide) | Fibrin | 1.7 ± 0.5 µM | FITC-labeled for fluorescence microscopy. | [6] |
| - | FibPep | Fibrin | 0.8 µM | ¹¹¹In-labeled for SPECT imaging. | [3] |
| - | GPRP (Gly-Pro-Arg-Pro) | Fibrinogen | ~20 µM (Ka ≈ 5x10⁴ M⁻¹) | Binds to fibrinogen fragment D. |[7] |
Table 2: In Vivo Imaging and Biodistribution Data
| Peptide Probe | Imaging Modality | Animal Model | Tumor/Thrombus Uptake (%ID/g) | Key Ratios (Target:Background) | Source |
|---|---|---|---|---|---|
| ¹¹¹In-FibPep | SPECT | Carotid Artery Thrombosis (Mouse) | 5.7 ± 0.7 (Thrombus) | Thrombus-to-Carotid Ratio: ~9.5:1 | [3] |
| ⁶⁴Cu-FBP7 | PET | Carotid Artery Crush Injury (Rat) | Significantly higher than background | Thrombus uptake was significantly higher than in contralateral artery, brain, and heart. | [8] |
| CLT1-(Gd-DTPA) | MRI | HT-29 Human Colon Carcinoma (Mouse) | N/A (Signal Enhancement) | Significant and persistent tumor contrast enhancement for at least 60 min. | [2] |
| ⁶⁸Ga-RGD Peptides* | PET | U-87 MG Glioblastoma (Mouse) | N/A | Highest tumor-to-brain ratio (4.70) for ⁶⁸Ga-DOTA-c(RGDfK). | [9] |
*Note: RGD peptides target integrins, which are involved in angiogenesis and are often co-localized with fibrin deposition, but they are not direct fibrin-binders.
Experimental Protocols and Workflows
Logical Workflow for Developing a Fibrin-Targeted Imaging Agent
The development process for a novel fibrin-targeted peptide imaging agent follows a logical progression from discovery to in vivo validation.
Caption: Development workflow for fibrin-targeted peptide imaging agents.
Protocol 1: Fluorescent Labeling of Fibrin-Binding Peptides
This protocol describes the conjugation of a fluorescent dye (e.g., FITC, Cy5.5) to a peptide containing a primary amine (N-terminus or Lysine side chain).[10][11]
Materials:
-
Fibrin-binding peptide with a free amine group.
-
Amine-reactive fluorescent dye (e.g., FITC, or NHS-ester of Cy5.5).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
N,N-Diisopropylethylamine (DIPEA).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Analysis: Mass spectrometry (MS).
Procedure:
-
Dissolve the peptide in the reaction buffer.
-
Separately, dissolve the amine-reactive fluorescent dye in a minimal amount of DMF or DMSO.
-
Add the dye solution dropwise to the peptide solution while gently stirring. A 1.5 to 2-fold molar excess of the dye is typically used.
-
Add a small amount of DIPEA (2-3 molar equivalents) to maintain a basic pH and facilitate the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Monitor the reaction progress by taking small aliquots and analyzing via RP-HPLC.
-
Once the reaction is complete, purify the labeled peptide from unreacted dye and peptide using RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the purified, labeled peptide and store it desiccated at -20°C or below, protected from light.[13]
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a general method for labeling a DOTA-conjugated peptide with ⁶⁸Ga for PET imaging.[9][14]
Materials:
-
DOTA-conjugated fibrin-binding peptide.
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.05 M HCl for generator elution.
-
Reaction buffer: 0.1 M Sodium Acetate, pH 4.5.
-
Metal-free water and vials.
-
Heating block.
-
Sep-Pak C18 cartridge for purification.
-
Ethanol.
-
Saline solution.
-
Radio-TLC or Radio-HPLC for quality control.
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
In a metal-free reaction vial, add the DOTA-conjugated peptide (typically 10-50 µg) dissolved in the reaction buffer.
-
Add the ⁶⁸Ga eluate to the peptide solution. The final pH should be between 4.0 and 5.0.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[9] Note: Some modern chelators like NODAGA allow for labeling at room temperature.[9]
-
After incubation, cool the reaction vial to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required.
-
For purification, activate a Sep-Pak C18 cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-peptide will be retained.
-
Wash the cartridge with water to remove any unbound ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-labeled peptide from the cartridge with a small volume of ethanol, followed by sterile saline to formulate the final injectable product.
Protocol 3: In Vitro Fibrin Binding Assay
This plate-based assay quantifies the binding of a labeled peptide to immobilized fibrin.[4]
References
- 1. Peptide-Based Fibrin-Targeting Probes for Thrombus Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptide Targeted Contrast Agent Specific to Fibrin-Fibronectin Complexes for Cancer Molecular Imaging with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECT imaging of fibrin using fibrin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Molecular Imaging of Thrombosis and Thrombolysis Using a Fibrin-binding Positron Emission Tomography Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2008073458A2 - Fibrin-binding peptides and conjugates thereof - Google Patents [patents.google.com]
- 13. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Development of Fibrinogen-Binding Peptide-Based Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of fibrinogen-binding peptide-based therapeutics, including detailed application notes and experimental protocols. The information is intended to guide researchers and drug development professionals in the design, evaluation, and application of these promising therapeutic agents.
Introduction to Fibrinogen-Binding Peptides
Fibrinogen is a key protein in the coagulation cascade, playing a crucial role in thrombosis and hemostasis. Its conversion to fibrin by thrombin forms the meshwork of a blood clot. Peptides that bind to fibrinogen can modulate its function in several ways, offering therapeutic potential for a range of cardiovascular and inflammatory diseases. These peptides can be broadly categorized based on their mechanism of action:
-
Inhibitors of Fibrinogen-Platelet Interaction: These peptides, most notably those containing the Arg-Gly-Asp (RGD) sequence, competitively inhibit the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on activated platelets, thereby preventing platelet aggregation.
-
Inhibitors of Fibrin Polymerization: Certain peptides can bind directly to fibrinogen and prevent its polymerization into a stable fibrin clot, even after activation by thrombin.
-
Indirect Modulators of Fibrinogen Function: This category includes peptides like Bivalirudin, which is a direct thrombin inhibitor. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin.
-
Fibrin-Derived Peptides with Vascular Effects: Peptides derived from fibrin itself, such as FX06, can have therapeutic effects by interacting with other cellular receptors, for example, to reduce vascular leakage and inflammation.
Key Therapeutic Peptides and Their Mechanisms
This section details the mechanisms of action of prominent fibrinogen-binding or -modulating peptides.
RGD Peptides and Their Analogs
The RGD sequence is a cell recognition motif found in several extracellular matrix proteins, including fibrinogen. Synthetic RGD peptides and their mimetics are potent antagonists of the GPIIb/IIIa receptor, a key integrin on the surface of platelets.
Mechanism of Action: Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. RGD-containing peptides mimic the fibrinogen binding site and competitively block this interaction, thus inhibiting platelet aggregation.
Therapeutic Applications: These peptides have been extensively investigated as antithrombotic agents for the treatment of acute coronary syndromes, and to prevent thrombosis during percutaneous coronary interventions (PCI).
Peptides Inhibiting Fibrin Polymerization
A class of synthetic peptides has been developed to directly interfere with the polymerization of fibrin monomers. These peptides are often designed to mimic the "knobs" that are exposed on fibrin monomers after thrombin cleavage of fibrinopeptides.
Mechanism of Action: The peptide glycyl-L-prolyl-L-arginyl-L-proline (GPRP) and its analogs are potent inhibitors of fibrin polymerization.[1][2][3] They bind to the "holes" in the D-domain of fibrinogen, preventing the "knob-hole" interactions that are essential for the formation of a stable fibrin clot.[1][2] The GPRP peptide has been shown to have two binding sites on fibrinogen with an association constant of approximately 5 x 10(4) M-1.[1][2]
Therapeutic Applications: These peptides have potential as anticoagulants in various thrombotic disorders.
Bivalirudin: An Indirect Fibrinogen Modulator
Bivalirudin is a synthetic 20-amino-acid peptide that is a direct, reversible inhibitor of thrombin.
Mechanism of Action: Bivalirudin binds to both the catalytic site and the anion-binding exosite of thrombin. This prevents thrombin from cleaving fibrinogen to form fibrin monomers, thereby inhibiting thrombus formation. Its action is reversible as thrombin can slowly cleave the bivalirudin molecule, leading to the recovery of thrombin activity.
Therapeutic Applications: Bivalirudin is used as an anticoagulant in patients undergoing PCI, particularly those with or at risk of heparin-induced thrombocytopenia (HIT).
FX06: A Fibrin-Derived Peptide with Vascular Protective Effects
FX06 is a 28-amino-acid peptide (GHRPLDKKREEAPSLRPAPPPISGGGYR) derived from the Bβ chain of fibrin (residues 15-42).
Mechanism of Action: FX06 competitively inhibits the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin, a key protein in maintaining the integrity of the endothelial barrier. By doing so, it prevents the transmigration of leukocytes through the endothelium, reducing inflammation and vascular leakage.
Therapeutic Applications: FX06 has been investigated for the treatment of reperfusion injury following myocardial infarction and for mitigating the severe inflammatory response and vascular leakage associated with conditions like COVID-19.
Quantitative Data for Fibrinogen-Binding Peptides
The following table summarizes key quantitative data for selected fibrinogen-binding or -modulating peptides.
| Peptide/Drug | Target | Mechanism of Action | Binding Affinity (Kd/Ki) | Potency (IC50) | Reference(s) |
| RGD Peptides | |||||
| Ac-RGDS-NH2 | GPIIb/IIIa | Competitive inhibitor of fibrinogen binding | Ki: 2.9 ± 1.9 µM | 91.3 ± 0.1 µM (dog PRP/ADP) | [4] |
| Ac-cyclo-S,S-[Cys-(N alpha-Me)Arg-Gly-Asp-Pen]-NH2 (SK&F 106760) | GPIIb/IIIa | Competitive inhibitor of fibrinogen binding | Ki: 58 ± 20 nM | 0.36 ± 0.4 µM (dog PRP/ADP) | [4] |
| G-4120 (cyclo-S-Ac-(D-Tyr)-RGD-Cys-OH with sulfoxide bridge) | GPIIb/IIIa | Competitive inhibitor of fibrinogen binding | Not Specified | 0.15 µM | [5] |
| YRGDSPLGGAKQAGDV | GPIIb/IIIa | Competitive inhibitor of fibrinogen binding | Not Specified | 48 µM | [6] |
| Fibrin Polymerization Inhibitors | |||||
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen D-domain | Inhibits "knob-hole" interaction | Ka: ~5 x 10(4) M-1 | Not Specified | [1][2] |
| Indirect Modulators | |||||
| Bivalirudin | Thrombin | Direct thrombin inhibitor | Not Specified | Not Applicable | |
| Fibrin-Derived Peptides | |||||
| FX06 | VE-cadherin | Competitive inhibitor of fibrin E1 fragment binding | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed protocols for key in vitro assays used to evaluate fibrinogen-binding peptides.
Protocol for Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonists (e.g., Adenosine diphosphate (ADP), collagen, thrombin receptor-activating peptide (TRAP)).
-
Peptide inhibitor of interest.
-
Saline or appropriate vehicle control.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Platelet Aggregation Assay:
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to warm to 37°C for 5 minutes.
-
Add 50 µL of the peptide inhibitor at various concentrations (or vehicle control) to the PRP and incubate for 1-5 minutes with stirring (e.g., 900 rpm).
-
Add a specific concentration of a platelet agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of the peptide inhibitor relative to the vehicle control.
-
Determine the IC50 value of the peptide by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol for Fibrinogen Binding to Platelets by Flow Cytometry
This method quantifies the binding of fluorescently labeled fibrinogen to activated platelets.
Materials:
-
Freshly drawn human whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
Purified human fibrinogen.
-
Fluorescent label (e.g., Alexa Fluor 488).
-
Platelet agonists (e.g., ADP, TRAP).
-
Peptide inhibitor of interest.
-
HEPES-Tyrode's buffer.
-
Flow cytometer.
Procedure:
-
Preparation of Fluorescently Labeled Fibrinogen:
-
Label purified human fibrinogen with a fluorescent dye according to the manufacturer's instructions.
-
Remove unbound dye by gel filtration.
-
-
Platelet Preparation:
-
Prepare washed platelets from citrated whole blood by centrifugation and resuspend in HEPES-Tyrode's buffer to a concentration of 2 x 10^8 platelets/mL.
-
-
Fibrinogen Binding Assay:
-
In a series of microcentrifuge tubes, add 50 µL of the washed platelet suspension.
-
Add the peptide inhibitor at various concentrations (or vehicle control) and incubate for 10 minutes at room temperature.
-
Add a platelet agonist (e.g., 20 µM ADP) to activate the platelets.
-
Immediately add fluorescently labeled fibrinogen to a final concentration of 100 µg/mL.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Fix the platelets with 1% paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the platelet population.
-
-
Data Analysis:
-
The MFI is proportional to the amount of bound fibrinogen.
-
Calculate the percentage of inhibition of fibrinogen binding for each concentration of the peptide inhibitor relative to the control.
-
Determine the IC50 or Ki value of the peptide.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate important concepts.
Caption: GPIIb/IIIa Signaling Pathway in Platelet Aggregation.
Caption: Inhibition of Fibrin Polymerization by GPRP Peptides.
Caption: Experimental Workflow for Light Transmission Aggregometry.
References
- 1. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Fibrin-Specific Peptides using Phage Display
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of fibrin-specific peptides using phage display technology. This powerful technique enables the discovery of novel peptides with high affinity and specificity for fibrin, a key protein involved in blood clot formation and various pathological conditions. Such peptides are valuable tools for the development of targeted diagnostics, imaging agents, and therapeutics for thrombosis, cancer, and inflammatory diseases.
Introduction to Fibrin-Specific Peptide Identification
Fibrin is formed from its soluble precursor, fibrinogen, during the coagulation cascade. Its presence is a hallmark of thrombosis and is also associated with the tumor microenvironment and sites of inflammation. The ability to specifically target fibrin opens up numerous possibilities for diagnostic and therapeutic interventions. Phage display is a robust method for selecting peptides that bind to a specific target from a large library of variants. The process involves multiple rounds of selection (biopanning) to enrich for phages displaying peptides with high affinity for fibrin while eliminating those that bind to fibrinogen or other plasma proteins.
Core Applications
-
Diagnostic Imaging: Fibrin-specific peptides can be conjugated to imaging agents (e.g., radionuclides for SPECT/PET, contrast agents for MRI) to visualize blood clots and fibrin deposition in various diseases.
-
Targeted Drug Delivery: These peptides can be used to deliver therapeutic agents (e.g., thrombolytics, anti-cancer drugs) directly to the site of a thrombus or tumor, increasing efficacy and reducing systemic side effects.[1][2][3]
-
Research Tools: Labeled fibrin-binding peptides serve as valuable tools for studying the mechanisms of coagulation and fibrinolysis in vitro and in vivo.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for fibrin-specific peptides identified through phage display, as reported in the literature.
Table 1: Binding Affinities of Fibrin-Specific Peptides
| Peptide Class/Name | Consensus Sequence | Library Origin | Binding Affinity (Kd) to Fibrin | Fibrinogen Binding | Reference |
| Tn6 | XArXCPY(G/D)LCArIX | Tn6 (X3CX4CX3) | 4.1 µM | >100-fold weaker | [5][6][7][8][9] |
| Tn7 | X2CXYYGTCLX | Tn7 (X3CX5CX3) | 4.0 µM | >100-fold weaker | [5][6][7][8][9] |
| Tn10 | NHGCYNSYGVPYCDYS | Tn10 (X3CX8CX3) | 8.7 µM | >100-fold weaker | [5][6][7][8][9] |
| FibPep | Not Specified | Not Specified | 0.8 µM | >100-fold weaker | [10] |
Table 2: In Vivo Targeting and Biodistribution of a Fibrin-Specific Peptide (FibPep)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) in Thrombus Model | % Injected Dose per Gram (%ID/g) with Control Peptide | p-value | Reference |
| Thrombus-containing Carotid | 5.7 ± 0.7 | 0.4 ± 0.2 | < 0.01 | [10] |
| Non-injured Carotid | 0.6 ± 0.4 | 0.3 ± 0.0 | Not Significant | [10] |
Signaling Pathways and Experimental Workflows
Fibrinogen to Fibrin Conversion Pathway
The formation of a fibrin clot is initiated by the coagulation cascade, culminating in the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into a stable, cross-linked fibrin mesh.
Phage Display Biopanning Workflow for Fibrin-Specific Peptides
This workflow outlines the key steps in selecting fibrin-specific peptides from a phage display library. A crucial step is the negative selection against fibrinogen to ensure the specificity of the identified peptides.
Experimental Protocols
Protocol 1: Phage Display Biopanning for Fibrin-Specific Peptides
This protocol details the selection of fibrin-specific peptides from a commercially available or custom-made phage display library.
Materials:
-
Phage display peptide library (e.g., M13 phage library)
-
Human fibrinogen
-
Human thrombin
-
Bovine Serum Albumin (BSA)
-
Streptavidin-coated magnetic beads or 96-well microtiter plates (high binding)
-
Biotinylation reagent (if preparing biotinylated fibrinogen)
-
Tris-Buffered Saline (TBS) with Tween-20 (TBST)
-
Elution buffer (e.g., 0.1 M HCl-Glycine, pH 2.2)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)
-
E. coli host strain (e.g., TG1)
-
LB medium and agar plates with appropriate antibiotics
Procedure:
-
Preparation of Fibrin-Coated Plates/Beads (Positive Selection Target):
-
Coat 96-well plates with 100 µL of human fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.
-
Wash wells three times with PBS.
-
Add 100 µL of thrombin solution (e.g., 1 U/mL in PBS with CaCl2) to each well and incubate for 1-2 hours at 37°C to allow fibrin polymerization.
-
Wash the resulting fibrin clots gently with PBS.
-
Block non-specific binding sites with 200 µL of 3% BSA in PBS for 1-2 hours at room temperature.
-
-
Preparation of Fibrinogen-Coated Plates/Beads (Negative Selection Target):
-
Coat separate wells or beads with fibrinogen as described in step 1, but omit the thrombin addition.
-
Block with 3% BSA in PBS.
-
-
Biopanning Round 1:
-
Negative Selection: Incubate the phage library (e.g., 10^11 - 10^12 phage particles) with the fibrinogen-coated surface for 1 hour at room temperature with gentle agitation.
-
Collect the supernatant containing the unbound phages (phages that do not bind to fibrinogen).
-
Positive Selection: Transfer the supernatant of unbound phages to the fibrin-coated wells/beads and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells/beads 10-20 times with TBST to remove non-specifically bound phages.
-
Elution: Add 100 µL of elution buffer to each well/bead suspension and incubate for 10 minutes to detach the bound phages.
-
Neutralize the eluted phage solution with neutralization buffer.
-
-
Amplification of Eluted Phages:
-
Infect a mid-log phase E. coli culture with the eluted phages for 30 minutes at 37°C.
-
Plate the infected bacteria on agar plates with the appropriate antibiotic and incubate overnight at 37°C.
-
Harvest the phage particles from the bacterial culture for the next round of biopanning.
-
-
Subsequent Biopanning Rounds (Rounds 2-5):
-
Repeat the biopanning procedure (steps 3 and 4) for 3-5 rounds. With each round, increase the stringency of the washing step (e.g., increase the number of washes or the concentration of Tween-20) to select for higher affinity binders.
-
-
Identification of Fibrin-Specific Phage Clones:
-
After the final round of biopanning, perform a phage ELISA to screen individual phage clones for binding to fibrin and lack of binding to fibrinogen.
-
Sequence the DNA of the positive phage clones to identify the peptide sequences.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
This protocol is for confirming the binding specificity of individual phage clones or synthesized peptides to fibrin versus fibrinogen.
Materials:
-
Fibrin-coated, fibrinogen-coated, and BSA-coated 96-well plates (prepared as in Protocol 1)
-
Phage clones or synthesized peptides
-
Anti-M13 antibody-HRP conjugate (for phage ELISA) or a specific primary antibody and HRP-conjugated secondary antibody (for peptide ELISA)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (TBST)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Plate Preparation: Prepare 96-well plates coated with fibrin, fibrinogen, and BSA (as a negative control) and block as described in Protocol 1.
-
Incubation with Phage/Peptide: Add 100 µL of individual phage clone supernatant or varying concentrations of synthesized peptide to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells 3-5 times with TBST.
-
Antibody Incubation:
-
For Phage ELISA: Add 100 µL of anti-M13 antibody-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
For Peptide ELISA: Add 100 µL of a primary antibody against the peptide (if available) or a tag on the peptide, incubate for 1 hour. Wash, then add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Washing: Wash the wells 3-5 times with TBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance values for binding to fibrin, fibrinogen, and BSA. A high signal for fibrin and low signals for fibrinogen and BSA indicate specificity.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the interaction between the synthesized peptide and fibrin.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Fibrinogen
-
Thrombin
-
Synthesized fibrin-specific peptide
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization (Fibrin):
-
Immobilize fibrinogen onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Inject thrombin over the immobilized fibrinogen to generate a fibrin surface in situ.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared with immobilized fibrinogen that is not treated with thrombin, or a mock immobilization.
-
-
Analyte Injection (Peptide):
-
Prepare a series of dilutions of the synthesized peptide in running buffer (e.g., ranging from 0.1x to 10x the expected Kd).
-
Inject the peptide solutions over the fibrin and reference surfaces at a constant flow rate.
-
Monitor the binding response in real-time.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor chip to monitor the dissociation of the peptide from the fibrin surface.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound peptide. This step needs to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 4: In Vivo Thrombus Imaging using SPECT
This protocol describes the use of a radiolabeled fibrin-specific peptide for the in vivo imaging of a thrombus in a mouse model.
Materials:
-
Fibrin-specific peptide conjugated to a chelator (e.g., DOTA)
-
Radioisotope (e.g., Indium-111)
-
Mice (e.g., C57BL/6)
-
Anesthetics
-
Ferric chloride (FeCl3)
-
SPECT/CT scanner
Procedure:
-
Radiolabeling of the Peptide:
-
Radiolabel the chelator-conjugated peptide with the chosen radioisotope according to established protocols.
-
Purify the radiolabeled peptide to remove unincorporated radionuclide.
-
-
Animal Model of Thrombosis (FeCl3-induced Carotid Artery Thrombosis):
-
Anesthetize the mouse.
-
Surgically expose the common carotid artery.
-
Apply a small piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a few minutes to induce endothelial injury and thrombus formation.
-
Remove the filter paper and suture the incision.
-
-
In Vivo SPECT/CT Imaging:
-
Inject the radiolabeled peptide intravenously into the tail vein of the mouse.
-
At a predetermined time point post-injection (e.g., 1-2 hours), acquire whole-body SPECT/CT images. The CT scan provides anatomical reference.
-
-
Ex Vivo Biodistribution:
-
After imaging, euthanize the mouse and dissect the major organs and tissues, including the injured and contralateral (uninjured) carotid arteries.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the uptake of the radiolabeled peptide.
-
-
Data Analysis:
-
Analyze the SPECT images to visualize the accumulation of the radiotracer at the site of the thrombus.
-
Compare the %ID/g in the thrombosed artery to that in the control artery and other tissues to determine the targeting efficacy and specificity.
-
References
- 1. Peptide-Based Fibrin-Targeting Probes for Thrombus Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-site thrombus imaging and fibrin content estimation with a single whole-body PET scan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FITC-linked Fibrin-Binding Peptide and real-time live confocal microscopy as a novel tool to visualize fibrin(ogen) in coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thrombin-induced conversion of fibrinogen to fibrin results in rapid platelet trapping which is not dependent on platelet activation or GPIb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phage display - Wikipedia [en.wikipedia.org]
- 8. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Fibrinogen-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPPS) of fibrinogen-binding peptides. Fibrinogen-binding peptides are crucial tools in the study of thrombosis, hemostasis, and the development of novel antithrombotic agents. This document outlines the standard procedures for synthesizing these peptides, methods for their characterization, and data on their binding affinities to fibrinogen.
Introduction
Fibrinogen, a key protein in the blood coagulation cascade, is converted to fibrin by thrombin, leading to the formation of a blood clot. Specific peptide sequences can bind to fibrinogen, inhibiting its polymerization and preventing clot formation. The Arg-Gly-Asp (RGD) sequence, found in extracellular matrix proteins like fibrinogen, is a well-known motif for cell surface receptor binding. Synthetic peptides containing the RGD sequence, as well as other sequences like Gly-Pro-Arg-Pro (GPRP), have been shown to bind to fibrinogen and inhibit platelet aggregation and fibrin polymerization.
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these peptides, offering significant advantages over solution-phase synthesis, including faster reaction times and simplified purification. This document details the Fmoc/tBu strategy, a widely used SPPS methodology.
Quantitative Data Summary
The following tables summarize the binding affinities of various synthetic peptides to fibrinogen. This data is essential for comparing the efficacy of different peptide sequences and for guiding the design of new fibrinogen inhibitors.
Table 1: Binding Affinity of Synthetic Peptides to Fibrinogen
| Peptide Sequence | Binding Affinity (Ka, M⁻¹) | Number of Binding Sites on Fibrinogen | Reference |
| Gly-Pro-Arg-Pro | ~5 x 10⁴ | 2 | |
| Gly-His-Arg-Pro | Weak binding | Not determined |
Table 2: Inhibition Constants (Ki) of Peptides for Fibrinogen Binding to Platelets
| Peptide Sequence | Inhibition Constant (Ki, µM) | Comments | Reference |
| Arg-Gly-Asp-Ser (RGDS) | 12 ± 2 | Competitive inhibitor of intact fibrinogen binding to platelets. | |
| Arg-Gly-Asp-Ser (RGDS) | 15 ± 3 | Competitive inhibitor of a fibrinogen fragment (8D-50) binding to platelets. |
Experimental Protocols
This section provides detailed protocols for the manual solid-phase synthesis of a representative fibrinogen-binding peptide, YNRGDST, derived from the RGD region of fibrinogen. The synthesis is based on the Fmoc/tBu strategy using Wang resin.
Materials and Reagents
-
Wang Resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)
-
Solvents: NMP, DMF (Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Reagent K (TFA/phenol/H₂O/thioanisole/EDT - 82.5:5:5:5:2.5) or a similar TFA-based cocktail
-
Ice-cold diethyl ether
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of YNRGDST
-
Resin Swelling:
-
Place the Wang resin in a reaction vessel.
-
Wash the resin with DMF, followed by DCM, and then DMF again to swell the resin beads.
-
-
First Amino Acid Coupling (Fmoc-Thr(tBu)-OH):
-
In a separate tube, dissolve Fmoc-Thr(tBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in NMP to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in NMP and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with NMP and DMF.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Ser, Asp, Gly, Arg, Asn, Tyr) using the corresponding Fmoc-protected amino acid.
-
-
Peptide Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether two more times.
-
Air-dry the crude peptide pellet.
-
Protocol 2: Peptide Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white solid.
-
-
Characterization:
-
Purity Analysis: Assess the purity of the final peptide using analytical RP-HPLC.
-
Identity Confirmation: Confirm the molecular weight of the synthesized peptide using Mass Spectrometry, such as MALDI-TOF.
-
Structural Analysis (Optional): Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the peptide's structure and conformation.
-
Visualizations
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A flowchart of the solid-phase peptide synthesis (SPPS) process.
Diagram 2: Logical Relationship of this compound Action
Caption: Mechanism of action for fibrinogen-binding peptides.
Characterizing Peptide-Fibrinogen Interactions with Surface Plasmon Resonance (SPR): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a key plasma glycoprotein, plays a crucial role in hemostasis, thrombosis, and inflammatory responses. Its interaction with various peptides can modulate these physiological and pathological processes, making the study of these interactions vital for drug discovery and development. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time quantitative analysis of biomolecular interactions.[1] This application note provides a detailed protocol for characterizing the binding kinetics and affinity of peptides to fibrinogen using SPR.
Fibrinogen's multifaceted role extends to cellular signaling. Upon tissue injury, extravasated fibrinogen can interact with cell surface receptors, such as integrins on microglia and other immune cells, triggering downstream signaling cascades.[2][3] These interactions can influence processes like cell migration, phagocytosis, and differentiation.[4] Understanding how peptides modulate fibrinogen's signaling involvement is critical for developing novel therapeutics for a range of diseases, including neurological disorders and inflammatory conditions.[3]
Signaling Pathways Involving Fibrinogen
Fibrinogen can act as a signaling molecule by binding to various cell surface receptors, thereby activating intracellular pathways. The following diagrams illustrate key signaling events initiated by fibrinogen interactions.
Caption: Fibrinogen-Integrin Signaling Pathway.
Caption: Fibrinogen-BMP Signaling Pathway.
Experimental Workflow for SPR Analysis
A typical SPR experiment for characterizing peptide-fibrinogen interactions involves several key steps, from preparing the sensor chip to analyzing the binding data.
Caption: SPR Experimental Workflow.
Detailed Experimental Protocols
This section provides a comprehensive protocol for analyzing peptide-fibrinogen interactions using SPR. The following protocol is a general guideline and may require optimization for specific peptides and SPR instruments.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore series)
-
Sensor Chip: CM5 sensor chip is recommended for amine coupling.[5]
-
Immobilization Reagents:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Ligand: Human Fibrinogen
-
Analyte: Synthetic Peptide of Interest
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0[6]
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration Buffer: (e.g., 10 mM Glycine-HCl, pH 2.0) - to be optimized
-
Fibrinogen Immobilization Protocol
-
Chip Preparation: Equilibrate the CM5 sensor chip to room temperature. Prepare fresh running buffer, filter (0.22 µm), and degas.[5]
-
Surface Activation: Prepare a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[6]
-
Fibrinogen Injection: Dilute fibrinogen to a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 5.0. Inject the fibrinogen solution over the activated surface. The desired immobilization level is typically 2000-5000 Resonance Units (RU).[6][7]
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to block any remaining active sites on the sensor surface.[6]
-
Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting fibrinogen. This will be used for background subtraction.
Peptide-Fibrinogen Binding Analysis Protocol
-
Peptide Preparation: Prepare a stock solution of the peptide in the running buffer. Perform a serial dilution to obtain a range of concentrations (e.g., 0.1 nM to 1 µM). The concentration range should ideally span 10-fold below and 10-fold above the expected equilibrium dissociation constant (KD).[8]
-
Binding Measurement:
-
Inject the lowest concentration of the peptide over both the fibrinogen-immobilized and reference flow cells at a flow rate of 30 µL/min.[6]
-
Association Phase: Allow the peptide to flow for 120-180 seconds to monitor the binding event.[9]
-
Dissociation Phase: Switch to flowing only the running buffer for 300-600 seconds to monitor the dissociation of the peptide from fibrinogen.[9]
-
-
Regeneration: Inject the optimized regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.0) for 30-60 seconds to remove any remaining bound peptide. The regeneration step should be harsh enough to remove the analyte but not denature the immobilized fibrinogen.
-
Repeat: Repeat the binding measurement and regeneration steps for each peptide concentration in ascending order. Include buffer-only injections (zero concentration) periodically for double referencing.
Data Analysis
-
Data Processing: Subtract the reference flow cell data from the active flow cell data for each injection. Then, subtract the buffer-only injection data (double referencing) to correct for bulk refractive index changes and instrument drift.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model. For a simple 1:1 interaction, the Langmuir binding model is often used.[8] This analysis will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Affinity Determination: The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = kd/ka).[9]
Data Presentation
Quantitative data from SPR analysis should be summarized in a clear and structured format. The following table provides an example of how to present the kinetic and affinity data for different peptides interacting with fibrinogen.
| Peptide ID | Concentration Range (nM) | ka (1/Ms) | kd (1/s) | KD (nM) | Chi² |
| Peptide A | 0.5 - 500 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 | 0.15 |
| Peptide B | 1 - 1000 | 3.4 x 10⁴ | 5.1 x 10⁻⁴ | 15.0 | 0.21 |
| Control Peptide | 1 - 1000 | No Binding | No Binding | No Binding | N/A |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Conclusion
Surface Plasmon Resonance provides a robust and sensitive method for the detailed characterization of peptide-fibrinogen interactions. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to obtain high-quality kinetic and affinity data. This information is invaluable for understanding the molecular mechanisms of action and for the rational design of peptide-based therapeutics targeting the fibrinogen system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vitro Fibrinogen-Binding Peptide Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the activity of fibrinogen-binding peptides. The included methodologies cover a range of techniques from endpoint binding assays to real-time kinetic analysis and cell-based functional assays.
Introduction to Fibrinogen-Binding Peptides
Fibrinogen is a crucial glycoprotein in the blood that plays a central role in hemostasis and thrombosis. Upon vascular injury, fibrinogen is converted to fibrin, which polymerizes to form a clot. Fibrinogen also mediates platelet aggregation by binding to the platelet surface glycoprotein IIb/IIIa. Peptides that bind to fibrinogen can modulate these processes, offering therapeutic potential as antithrombotic agents or as targeting moieties for drug delivery to sites of thrombosis. The following protocols describe standard in vitro methods to assess the binding affinity, kinetics, and functional activity of these peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Fibrinogen-Binding Peptides
ELISA is a versatile and widely used method for quantifying the binding of a peptide to fibrinogen. This protocol describes a competitive ELISA, where the peptide of interest competes with a labeled fibrinogen or a specific antibody for binding to immobilized fibrinogen.
Data Presentation: Competitive ELISA Data
| Peptide ID | Peptide Sequence | IC50 (nM) | Hill Slope | R² |
| FBP-1 | GPRP | 850 | -1.2 | 0.98 |
| FBP-2 | RGDS | 120 | -1.1 | 0.99 |
| FBP-3 (Control) | GSPG | >10,000 | N/A | N/A |
Experimental Protocol: Competitive ELISA
Materials:
-
High-binding 96-well microplate
-
Human fibrinogen
-
Test peptides and control peptides
-
Biotinylated anti-human fibrinogen antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute human fibrinogen to 2 µg/mL in Coating Buffer. Add 100 µL of the fibrinogen solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Competition: Prepare serial dilutions of the test and control peptides in Blocking Buffer. In separate tubes, mix the peptide dilutions with a constant concentration of biotinylated anti-human fibrinogen antibody. Add 100 µL of these mixtures to the corresponding wells of the fibrinogen-coated plate. Incubate for 1 hour at 37°C.
-
Washing: Discard the solutions and wash the plate three times with 200 µL of Wash Buffer per well.
-
Enzyme Conjugate Addition: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the conjugate solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the binding of the peptide to fibrinogen.
Diagram: Competitive ELISA Workflow
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fibrinogen-Binding Peptide Synthesis
Welcome to the technical support center for the synthesis of fibrinogen-binding peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low synthesis yields. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the solid-phase peptide synthesis (SPPS) of fibrinogen-binding peptides?
Low yields in SPPS are often multifactorial. The most common culprits include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.[1][2]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin leads to deletion sequences. This is frequently observed with sterically hindered amino acids or within "difficult" sequences.[1]
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents.[1][3][4] This is a significant challenge when synthesizing long or hydrophobic peptides.[1]
-
Side Reactions: Undesirable chemical modifications can occur during synthesis, such as aspartimide formation, oxidation of sensitive residues like methionine and cysteine, and diketopiperazine formation.[5][6][7][8][9][10]
-
Premature Cleavage: The peptide chain may be prematurely cleaved from the resin, especially when using highly acid-labile linkers.[1][11]
-
Issues with Cleavage and Purification: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can result in lower recovery of the final peptide.[1] Additionally, losses can occur during purification steps like HPLC.[12][13]
Q2: How can I identify the specific cause of low yield in my synthesis?
A systematic approach is crucial for diagnosing the root cause of low yield:
-
Real-Time Monitoring: Some automated synthesizers offer UV monitoring of the Fmoc deprotection step, which can indicate incomplete reactions.[1]
-
Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) or the TNBS test can be performed on a small sample of resin beads to assess the completeness of the coupling reaction. A positive Kaiser test (blue color) indicates the presence of free amines and, therefore, an incomplete coupling.[1]
-
Mass Spectrometry (MS) of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify impurities. The presence of species with lower molecular weights than the target peptide suggests truncation or deletion events.[1][14][15]
-
High-Performance Liquid Chromatography (HPLC) of Crude Product: HPLC analysis of the crude product provides a profile of the sample's purity. A complex chromatogram with multiple peaks points to the occurrence of side reactions or incomplete steps during the synthesis.[1][14][15][16]
Q3: What defines a "difficult sequence" in peptide synthesis, and how does it impact yield?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets, on the resin, which leads to aggregation.[3][4][17] This aggregation blocks the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, and ultimately, low yields of the desired peptide.[4] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[4][17]
Troubleshooting Guides
Issue 1: Incomplete Fmoc-Deprotection
| Symptom | Potential Cause | Recommended Solution |
| Low final yield with mass spectrometry data showing significant truncated sequences. | Insufficient deprotection time or reagent concentration. | Increase the deprotection time or the concentration of piperidine in the deprotection solution. |
| Degraded deprotection reagent. | Use fresh, high-quality deprotection reagents. Piperidine can degrade over time.[1] | |
| Peptide aggregation hindering reagent access. | Refer to the "Peptide Aggregation" section for strategies to disrupt secondary structures. |
Issue 2: Poor Coupling Efficiency
| Symptom | Potential Cause | Recommended Solution |
| HPLC of crude product shows multiple peaks, and MS confirms deletion sequences. | Steric hindrance from bulky amino acids. | For sterically hindered amino acids, increase the coupling time and consider using a more potent coupling reagent like HATU or HCTU.[18] A double coupling may also be beneficial.[18] |
| Low quality or degraded reagents. | Ensure all amino acids and coupling reagents are fresh and of high purity. | |
| Peptide aggregation. | See the "Peptide Aggregation" section below. | |
| Premature cleavage from an acid-labile linker. | If using a very acid-sensitive linker (e.g., 2-chlorotrityl chloride), the slight acidity of some coupling activators can cause premature cleavage.[1][11] Consider a more robust linker or an alternative coupling strategy. |
Issue 3: Peptide Aggregation
| Symptom | Potential Cause | Recommended Solution |
| Resin beads clump together; reduced swelling of the resin is observed. | Formation of inter/intra-chain hydrogen bonds leading to secondary structures.[1][3][4] | Use chaotropic salts (e.g., LiCl) in the solvent to disrupt hydrogen bonding.[6] |
| Synthesize at a higher temperature to reduce aggregation. | ||
| Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[19] | ||
| Poor resin swelling. | Ensure the chosen resin swells adequately in the synthesis solvent. Consider switching to a more suitable resin. |
Issue 4: Side Reactions
| Symptom | Potential Cause | Recommended Solution |
| MS analysis shows unexpected masses. | Aspartimide formation in sequences containing aspartic acid. | Add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[6] |
| Oxidation of methionine or cysteine.[8][9][10] | Add scavengers like dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation.[6] Use protected forms of these amino acids, such as Fmoc-Trp(Boc)-OH.[19] | |
| Diketopiperazine formation at the dipeptide stage, especially with proline. | When proline is one of the first two residues, using a 2-chlorotrityl chloride resin is preferable as its steric bulk inhibits diketopiperazine formation.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3 times).
-
Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of piperidine.[2]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completeness using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final deprotection step, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood.[20]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
-
Drying: Dry the peptide pellet under vacuum.
Protocol 3: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution at 210-220 nm.[12]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Acquire mass spectra of the eluting peaks to identify the target peptide and any impurities by comparing the observed molecular weights with the theoretical values.[14]
-
Visualizations
Caption: A typical experimental workflow for solid-phase peptide synthesis.
Caption: Inhibition of platelet aggregation by a fibrinogen-binding peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tks | publisher, event organiser, media agency | Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - tks | publisher, event organiser, media agency [teknoscienze.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biotage.com [biotage.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. bachem.com [bachem.com]
- 13. waters.com [waters.com]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. apexpeptidesupply.com [apexpeptidesupply.com]
- 16. ijsra.net [ijsra.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Fibrinogen-Binding Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the binding affinity of fibrinogen-binding peptides.
Frequently Asked Questions (FAQs)
Q1: My fibrinogen-binding peptide shows low or no binding affinity. What are the potential causes and how can I troubleshoot this?
A1: Low binding affinity is a common issue. Several factors could be responsible. Consider the following troubleshooting steps:
-
Peptide Integrity and Purity:
-
Verification: Confirm the peptide's sequence, purity, and concentration. Use techniques like Mass Spectrometry and HPLC to verify the correct synthesis and purity of your peptide.
-
Trifluoroacetic Acid (TFA) Removal: Residual TFA from peptide synthesis can interfere with biological assays. Consider TFA removal if you suspect it's affecting your results.[1]
-
-
Experimental Conditions:
-
Buffer Composition: The pH and ionic strength of your binding buffer are critical. The interaction between fibrinogen and some peptides is dominated by both hydrophobic and ionic interactions.[2][3] Experiment with different buffer conditions to find the optimal binding environment.
-
Calcium Concentration: Calcium can be crucial for maintaining the proper conformation of fibrinogen's binding sites. Ensure your buffer contains an adequate concentration of CaCl2 (e.g., 5mM).[4][5]
-
-
Peptide Design:
-
Sequence Optimization: Minor changes in the peptide sequence can significantly impact binding affinity.[6] Consider performing an alanine scan to identify key residues for binding.[7]
-
Structural Conformation: The peptide's structure in solution affects its ability to bind. Techniques like circular dichroism can provide insights into the peptide's secondary structure.
-
Q2: I'm observing high non-specific binding in my experiments. How can I reduce it?
A2: Non-specific binding can mask the true interaction between your peptide and fibrinogen. Here are some strategies to minimize it:
-
Blocking Agents: Use blocking agents like Bovine Serum Albumin (BSA) in your binding buffer to block non-specific binding sites on your experimental surfaces.
-
Detergents: Adding a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.1% v/v), to your buffers can help reduce hydrophobic interactions that contribute to non-specific binding.[8]
-
Choice of Materials: Peptides can be "sticky" and adhere to glass surfaces. Use polypropylene or low-binding microplates and tubes for your experiments to minimize peptide loss.
-
Reference Surfaces: In techniques like Surface Plasmon Resonance (SPR), use a reference cell with an immobilized control protein (like BSA) to subtract non-specific binding signals.[9]
Q3: My peptide has poor solubility. What can I do to improve it?
A3: Peptide solubility can be a significant challenge. Here are some tips:
-
Solvent Choice: While water is the preferred solvent, some peptides may require the addition of organic solvents like DMSO or DMF to aid dissolution. However, be mindful of the final concentration of the organic solvent in your assay, as it can affect protein structure and binding.
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution can improve solubility.
-
Limiting Organic Concentration: When using organic solvents, it's suggested to limit the concentration to no more than 75% to prevent peptide precipitation.
Q4: How can I determine the binding affinity (Kd) of my peptide for fibrinogen?
A4: Several biophysical techniques can be used to quantify binding affinity:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte (peptide) to a ligand (fibrinogen) immobilized on a sensor surface in real-time. It provides kinetic parameters like the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6][8]
-
Fibrin Plate Binding Assay: This is a more traditional method where the peptide is incubated in fibrin-coated plates. The concentration of free peptide is measured at equilibrium to determine binding.[7]
Troubleshooting Guides
Guide 1: Poor Recovery in Affinity Purification
Problem: Low yield of purified fibrinogen when using a peptide-based affinity column.
| Possible Cause | Troubleshooting Step |
| Inefficient Peptide Immobilization | Verify the coupling chemistry and ensure the peptide is immobilized at a sufficient density. Increasing peptide density can lead to cooperative binding effects.[2][3] |
| Harsh Elution Conditions | The elution buffer may be denaturing the fibrinogen. Try a milder elution buffer, such as a low ionic strength buffer at a slightly acidic pH (e.g., pH 4).[2][3] |
| Competitive Binding | If purifying from plasma, other proteins may be competing for binding. Ensure your peptide is highly specific for fibrinogen. |
| Column Overloading | The amount of plasma or fibrinogen solution applied to the column may exceed its binding capacity. Determine the column's capacity and adjust the load volume accordingly. |
Guide 2: Inconsistent Results in Binding Assays
Problem: High variability in binding affinity measurements between experiments.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Peptides can be susceptible to proteolysis, especially in complex media like plasma. Add protease inhibitors to your samples. Store peptide stock solutions at -20°C or -80°C.[10] |
| Inconsistent Fibrinogen Activity | The biological activity of commercially available fibrinogen can vary. Test different lots or further purify the commercial fibrinogen.[8][11] |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Equilibration Time | Ensure the binding reaction has reached equilibrium before taking measurements. The time to reach equilibrium will depend on the association and dissociation rates of your peptide. |
Quantitative Data Summary
Table 1: Binding Affinities of Fibrinogen-Binding Peptides
| Peptide | Target | Method | Binding Affinity (Kd) | Reference |
| Tn6-2a | Fibrin | Fibrin Plate Assay | 4.1 µM | [7] |
| Tn7-3 | Fibrin | Fibrin Plate Assay | 4.0 µM | [7] |
| Tn10-4 | Fibrin | Fibrin Plate Assay | 8.7 µM | [7] |
| GPRP | Fibrinogen D Fragment | SPR | ~4x higher than GPRV | [4] |
| GABARAP-selective peptide | GABARAP | Not Specified | ~2.6 nM | [12] |
Note: Binding affinities are context-dependent and can vary with experimental conditions.
Experimental Protocols
Protocol 1: Fibrin Plate Binding Assay
This protocol is adapted from previously described methods.[7]
-
Plate Preparation:
-
Prepare fibrin plates by adding 100 µL of a 2.5 mg/mL fibrinogen solution to each well of a 96-well plate.
-
Induce clotting by adding thrombin.
-
Wash the plates to remove any unbound fibrinogen.
-
-
Peptide Incubation:
-
Dissolve the test peptide in water or an appropriate buffer.
-
Add 100 µL of the peptide solution (at various concentrations, e.g., 1–100 µM) to the fibrin-coated wells in duplicate.
-
Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
-
Quantification of Free Peptide:
-
After incubation, carefully collect the supernatant from each well. This contains the free, unbound peptide.
-
Quantify the concentration of the free peptide using a suitable method, such as RP-HPLC interfaced with a mass spectrometer or a fluorescence detector if the peptide is labeled.
-
-
Data Analysis:
-
Calculate the amount of bound peptide by subtracting the free peptide concentration from the total peptide concentration added.
-
Plot the bound peptide concentration against the free peptide concentration and fit the data to a binding isotherm (e.g., Langmuir) to determine the Kd.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring peptide-fibrinogen binding using ITC.[7]
-
Sample Preparation:
-
Prepare a solution of your this compound (e.g., in the range of 500 µM to 1 mM) in a suitable buffer (e.g., TBS with calcium).
-
Prepare a solution of fibrinogen or a fibrinogen fragment like DD(E) (e.g., in the range of 15-30 µM) in the same buffer.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment Setup:
-
Load the fibrinogen solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (e.g., 5-10 µL per injection).
-
-
Titration:
-
Perform a series of injections of the peptide solution into the fibrinogen solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat data for each injection.
-
Plot the integrated heat per mole of injected peptide against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Workflow for optimizing peptide binding affinity.
References
- 1. This compound [novoprolabs.com]
- 2. Affinity purification of fibrinogen using a ligand from a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 7. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Lower Binding Affinity than Expected - How to Troubleshoot - SPRpages [sprpages.nl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
Technical Support Center: Preventing Aggregation of Fibrinogen-Binding Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of fibrinogen-binding peptides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for fibrinogen-binding peptides?
A1: Peptide aggregation is a phenomenon where peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large, visible precipitates.[1][2] For fibrinogen-binding peptides, this is a critical issue as aggregation can lead to:
-
Loss of Biological Activity: Aggregated peptides may not be able to effectively bind to fibrinogen, reducing or eliminating their intended therapeutic or diagnostic function.[3]
-
Reduced Solubility: Aggregation often results in decreased solubility, making the peptide difficult to handle and formulate.[3]
-
Immunogenicity: The presence of peptide aggregates can trigger an immune response in vivo, posing a safety risk.[4]
-
Inaccurate Experimental Results: Aggregation can interfere with analytical techniques and lead to erroneous data in binding assays and other experiments.[5]
Q2: What are the primary factors that induce the aggregation of my fibrinogen-binding peptide?
A2: Several factors can contribute to the aggregation of fibrinogen-binding peptides. These can be broadly categorized as intrinsic and extrinsic factors.
-
Intrinsic Factors: These relate to the inherent properties of the peptide sequence itself, such as a high proportion of hydrophobic amino acid residues.[6]
-
Extrinsic Factors: These are environmental and experimental conditions that can be modified to prevent aggregation. Key extrinsic factors include:
-
pH: The pH of the solution affects the net charge of the peptide. At a pH close to the peptide's isoelectric point (pI), the net charge is zero, which can minimize electrostatic repulsion between peptide molecules and promote aggregation.[5][7]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[6]
-
Peptide Concentration: Increased peptide concentration raises the likelihood of intermolecular interactions, leading to aggregation.[5][6]
-
Ionic Strength: The salt concentration in the solution can influence electrostatic interactions between peptide molecules.[6]
-
Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
-
Troubleshooting Guide
Problem: My this compound is precipitating out of solution during my experiment.
This is a common indication of peptide aggregation. The following troubleshooting steps can help you address this issue.
Solution 1: Optimize Solution Conditions
The first line of defense against peptide aggregation is to adjust the properties of the solution in which the peptide is dissolved.
-
pH Adjustment: Avoid working at a pH near the isoelectric point (pI) of your peptide. Adjusting the pH to be at least one unit away from the pI can increase the net charge and enhance electrostatic repulsion between peptide molecules, thereby improving solubility.[5][8]
-
Lower Peptide Concentration: If possible, work with lower concentrations of your peptide to reduce the probability of intermolecular interactions.[5]
-
Temperature Control: Perform experiments at a lower temperature (e.g., 4°C) to decrease the rate of aggregation.[6] For long-term storage, freezing at -20°C or -80°C with a cryoprotectant like glycerol is recommended.[5]
-
Modify Ionic Strength: The effect of salt concentration can be complex. Both increasing and decreasing the ionic strength can sometimes help prevent aggregation, so it may be necessary to screen a range of salt concentrations.[5][8]
Logical Workflow for Troubleshooting Peptide Aggregation
Caption: A logical workflow for troubleshooting peptide aggregation.
Solution 2: Utilize Additives and Excipients
Various additives can be included in the peptide solution to help prevent aggregation.
| Additive Type | Examples | Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glutamic Acid | 50-100 mM | Increase solubility by binding to charged and hydrophobic regions.[5] |
| Osmolytes | Glycerol, Sucrose, TMAO | Varies | Stabilize the native protein structure and prevent denaturation.[5] |
| Detergents | Tween 20, CHAPS | Low concentrations (e.g., 0.05-0.1%) | Solubilize aggregates by interacting with hydrophobic patches.[5][9] |
| Reducing Agents | DTT, TCEP | Varies | Prevent oxidation of cysteine residues, which can lead to aggregation.[5] |
| Polymers | Polyethylene Glycol (PEG) | Varies | Creates a steric barrier around the peptide, preventing close contact.[10] |
Solution 3: Chemical Modification of the Peptide
If optimizing solution conditions and using additives are not sufficient, chemical modification of the peptide itself can be considered.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the solubility and stability of the peptide.[10]
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can reduce the propensity for aggregation. Computational tools can help predict aggregation-prone regions.[1]
-
Cyclization: Introducing a cyclic structure can reduce conformational flexibility and decrease the likelihood of aggregation.[3][11]
Signaling Pathway of Fibrinogen Binding and Aggregation
Caption: Fibrinogen binding to platelets and inhibition by peptides.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a technique used to measure the size distribution of particles in a solution, making it suitable for detecting the presence of peptide aggregates.[6]
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
-
Low-protein-binding syringe filters (0.02 µm or 0.1 µm)
Procedure:
-
Filter the peptide solution through a low-protein-binding filter to remove dust and other contaminants.
-
Carefully transfer the filtered sample into a clean cuvette, avoiding the formation of air bubbles.
-
Place the cuvette into the DLS instrument and allow it to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data to determine the size distribution of particles in the sample. An increase in particle size over time is indicative of aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
The ThT assay is a fluorescence-based method used to detect the formation of amyloid-like fibrils, a specific type of ordered aggregate.[6]
Materials:
-
Peptide samples
-
Thioflavin T (ThT) stock solution
-
Assay buffer
-
96-well black plate
-
Plate reader with fluorescence detection
Procedure:
-
Prepare peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of 480-490 nm.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
Protocol 3: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.[12]
Materials:
-
Peptide sample
-
SEC column appropriate for the molecular weight range of the peptide and its potential aggregates
-
HPLC system with a suitable detector (e.g., UV)
-
Mobile phase (buffer)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the peptide sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the elution profile. Larger aggregates will elute earlier than smaller oligomers and the monomeric peptide.
-
Integrate the peak areas to quantify the relative amounts of each species.
By understanding the causes of aggregation and systematically applying these troubleshooting strategies and analytical methods, researchers can improve the stability and performance of their fibrinogen-binding peptides in various experimental settings.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. filab.fr [filab.fr]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
Fibrinogen-Binding Peptide Assays: Technical Support Center
Welcome to the technical support center for fibrinogen-binding peptide assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized by common issues observed during this compound assays.
High Background Signal
A high background signal can mask the specific signal from your peptide-fibrinogen interaction, leading to low signal-to-noise ratios and inaccurate results.
Q1: What are the primary causes of a high background signal in my assay?
High background is often a result of non-specific binding of the detection antibody or the peptide itself to the assay plate surface.[1] This can also be caused by insufficient blocking or washing steps, or issues with the reagents themselves.[1]
Q2: How can I reduce non-specific binding of my reagents?
To reduce non-specific binding, consider the following strategies:
-
Optimize Blocking: Use appropriate blocking buffers to cover unbound sites on the assay surface. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1][2] Optimization may be required to find the best agent and concentration for your specific assay.[1]
-
Increase Wash Steps: Increasing the number or duration of wash steps can help remove loosely bound and non-specific reagents.[1]
-
Add Detergents: Incorporating a low concentration of a non-ionic detergent, such as Tween-20, in your wash and incubation buffers can help disrupt hydrophobic interactions that contribute to non-specific binding.[2][3]
-
Adjust Buffer Composition: The pH and salt concentration of your buffers can influence non-specific interactions.[3] Increasing the salt concentration (e.g., NaCl) can shield charged interactions.[3]
Q3: Could my peptide be aggregating and causing a high background?
Yes, peptide aggregation is a potential cause of inconsistent results and high background. Peptides with hydrophobic residues are more prone to aggregation.[4] To address this:
-
Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving your peptide. Peptides with a net positive charge should typically be dissolved in an acidic solution, while those with a net negative charge should be dissolved in a basic solution. Neutral peptides may require an organic solvent.[4]
-
Incorporate Solubility-Enhancing Modifications: If you are designing the peptide, consider adding hydrophilic residues or linkers to improve solubility.[4]
Low or No Signal
A weak or absent signal can be frustrating and may stem from a variety of issues, from reagent problems to incorrect assay setup.
Q1: I'm not seeing any signal in my assay. What should I check first?
Start by verifying the basics of your experimental setup:
-
Reagent Integrity: Ensure that all reagents, especially the fibrinogen, peptide, and detection antibodies, have been stored correctly and are within their expiration dates.
-
Equipment Function: Confirm that your plate reader or other detection instrument is functioning correctly and set to the appropriate wavelengths for your labels.[5]
-
Protocol Adherence: Double-check your protocol to ensure all steps were performed correctly, including the addition of all necessary reagents in the correct order and at the specified concentrations.[6]
Q2: My signal is very weak. How can I improve it?
To enhance a weak signal, consider the following:
-
Optimize Reagent Concentrations: The concentrations of your peptide, fibrinogen, and detection antibodies are critical. You may need to perform a titration experiment to determine the optimal concentration for each component.
-
Increase Incubation Times: Extending the incubation times for the peptide-fibrinogen binding step or for the antibody incubation steps may allow for more binding to occur.[7]
-
Check Protein Activity: Ensure that the fibrinogen used in the assay is active and properly folded. Fibrinogen can be sensitive to storage conditions and freeze-thaw cycles.
-
Consider a More Sensitive Detection System: If you are using a colorimetric substrate, switching to a chemiluminescent or fluorescent detection system can significantly increase signal intensity.[2]
Poor Reproducibility and High Variability
Q1: What are common sources of variability in this compound assays?
Variability can be introduced at multiple stages of the assay:
-
Pipetting Errors: Inconsistent pipetting technique is a major source of variability. Ensure your pipettes are calibrated and use proper technique.[1]
-
Temperature Fluctuations: Incubation temperatures should be consistent across the plate and between experiments.[1][7]
-
Inconsistent Incubation Times: Adhere strictly to the incubation times specified in your protocol.[1]
-
Edge Effects: The outer wells of a microplate can be subject to temperature and evaporation effects, leading to variability. If you observe this, consider not using the outer wells for your experimental samples.
-
Batch-to-Batch Reagent Variation: Different lots of peptides, fibrinogen, or antibodies can have slight variations in activity or concentration.[7]
Q2: How can I minimize the impact of "matrix effects"?
Matrix effects occur when components in your sample (e.g., plasma, serum) interfere with the assay.[8][9] These effects can lead to either an underestimation or overestimation of binding.[8]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.[1][9]
-
Use of Specialized Buffers: There are commercially available assay diluents designed to minimize matrix effects.[1][10]
-
Proper Controls: Include appropriate controls, such as a sample matrix without the analyte, to assess the extent of matrix effects.
Troubleshooting Summary Table
| Issue | Possible Cause | Recommended Solution |
| High Background | Non-specific binding | Optimize blocking buffer (e.g., BSA, non-fat milk)[1][2] |
| Increase number and duration of wash steps[1] | ||
| Add a non-ionic detergent (e.g., Tween-20) to wash buffers[3] | ||
| Peptide aggregation | Ensure proper peptide solubilization based on its properties[4] | |
| Low/No Signal | Inactive reagents | Check storage conditions and expiration dates |
| Suboptimal reagent concentrations | Perform titration experiments for peptide, fibrinogen, and antibodies | |
| Insufficient incubation time | Increase incubation times for binding steps[7] | |
| Low-sensitivity detection | Switch to a more sensitive detection system (e.g., fluorescence)[2] | |
| Poor Reproducibility | Pipetting inconsistency | Calibrate pipettes and ensure proper technique[1] |
| Temperature/time variations | Maintain consistent incubation conditions[1][7] | |
| Matrix effects | Dilute sample or use specialized assay diluents[1][9][10] | |
| Reagent variability | Qualify new lots of critical reagents |
Experimental Protocols
General Protocol for a Solid-Phase this compound ELISA
This protocol provides a general workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of a peptide to immobilized fibrinogen.
-
Fibrinogen Coating:
-
Dilute human fibrinogen to a concentration of 1-10 µg/mL in a coating buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Add 100 µL of the diluted fibrinogen solution to each well of a high-binding 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Peptide Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of your peptide in a suitable assay buffer (e.g., blocking buffer).
-
Add 100 µL of the diluted peptide solutions to the appropriate wells. Include a negative control (buffer only).
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
If the peptide is biotinylated, add a streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer. If the peptide is not labeled, a primary antibody against the peptide followed by an HRP-conjugated secondary antibody will be needed.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of an HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Visualizations
Caption: General workflow for a solid-phase this compound assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. youtube.com [youtube.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. swordbio.com [swordbio.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bme.psu.edu [bme.psu.edu]
- 10. Addressing matrix effects in ligand-binding assays through the use of new reagents and technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-dependent Effect of Fibrinogen on IgG-specific Antigen Binding and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Expression of F fibrinogen-Binding Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recombinant expression of fibrinogen-binding peptides.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of my fibrinogen-binding peptide. What are the likely causes and how can I troubleshoot this?
A1: Lack of expression is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Vector Integrity and Sequence Verification: Errors in the DNA sequence, such as frameshift mutations or premature stop codons, can completely prevent protein expression.
-
Recommendation: Always verify the sequence of your expression construct after cloning to ensure the peptide's open reading frame is correct and in-frame with any fusion tags.
-
-
Codon Usage: The codons in your gene might be rare for the E. coli expression host, leading to translational stalling.[1]
-
Recommendation: Analyze your gene's codon usage using online tools. If many rare codons are present, consider codon optimization for E. coli.
-
-
Promoter and Inducer Issues: The promoter system may not be functioning correctly, or the inducer may be inactive.
-
Recommendation: Confirm you are using the correct inducer (e.g., IPTG for T7 promoters) at an optimal concentration (typically 0.1-1.0 mM). Prepare fresh inducer solutions, as they can degrade over time.
-
-
Protein Toxicity: The expressed peptide may be toxic to the host cells, leading to cell death upon induction.
-
Recommendation: Try lowering the induction temperature (e.g., 16-25°C) and using a lower inducer concentration to reduce the expression rate. You can also switch to an expression vector with tighter regulation of basal expression.
-
Q2: My peptide is expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Inclusion bodies are dense aggregates of misfolded proteins.[2] Here are strategies to enhance the solubility of your this compound:
-
Expression Conditions: High expression rates can overwhelm the cellular folding machinery.
-
Recommendation: Lower the induction temperature to 16-25°C and reduce the inducer concentration. This slows down protein synthesis, allowing more time for proper folding.
-
-
Fusion Tags: Certain fusion partners can significantly enhance the solubility of the target peptide.
-
Recommendation: Consider using highly soluble fusion tags such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
-
Host Strain Selection: Some E. coli strains are engineered to facilitate proper protein folding.
-
Recommendation: Utilize strains that co-express chaperone proteins (e.g., GroEL/GroES) to assist in the folding process.
-
-
Solubilization and Refolding: If the above strategies fail, you can purify the inclusion bodies and then solubilize and refold the peptide.
-
Recommendation: Follow a detailed protocol for inclusion body washing, solubilization with strong denaturants (e.g., urea or guanidinium hydrochloride), and subsequent refolding by dialysis or rapid dilution into a refolding buffer.
-
Q3: I have good expression, but I'm losing a significant amount of my peptide during purification. What are the potential reasons for this low yield?
A3: Protein loss during purification can occur at various stages. Here are some common culprits and their solutions:
-
Inefficient Cell Lysis: If cells are not completely lysed, a substantial portion of your peptide will remain trapped and be discarded with the cell debris.
-
Recommendation: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. You can assess lysis efficiency by microscopy.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target peptide.
-
Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.
-
-
Suboptimal Buffer Conditions: The pH, ionic strength, or composition of your buffers may not be optimal for your peptide's stability or for its interaction with the chromatography resin.
-
Recommendation: Perform small-scale pilot experiments to optimize the pH and salt concentrations of your binding, wash, and elution buffers.
-
-
Issues with Affinity Tag: The affinity tag may be inaccessible or cleaved, preventing the peptide from binding to the purification resin.
-
Recommendation: Ensure the tag is properly folded and accessible. If you suspect cleavage, analyze your crude lysate by Western blot using an anti-tag antibody.
-
Troubleshooting Guides
Low Expression Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No visible band of the correct size on SDS-PAGE after induction. | No expression. | 1. Sequence verify the plasmid construct. 2. Check for rare codons and consider gene optimization. 3. Use fresh inducer at various concentrations. 4. Test different expression strains. |
| Faint band of the correct size on SDS-PAGE. | Low expression level. | 1. Optimize inducer concentration and induction time. 2. Lower the induction temperature (16-25°C) and induce for a longer period (e.g., overnight). 3. Use a richer culture medium. 4. Switch to a vector with a stronger promoter. |
| Good expression initially, but the band disappears over time. | Protein degradation. | 1. Add protease inhibitors to the lysis buffer. 2. Work quickly and at low temperatures (4°C) during purification. 3. Use a protease-deficient E. coli strain. |
Inclusion Body Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Strong band of the correct size in the insoluble fraction after cell lysis. | Peptide is misfolded and aggregating. | 1. Lower the induction temperature (16-25°C). 2. Reduce the inducer concentration. 3. Co-express with chaperone proteins. 4. Fuse the peptide to a highly soluble protein like MBP or GST. |
| Peptide is partially soluble. | Suboptimal folding conditions. | 1. Experiment with a range of induction temperatures and inducer concentrations. 2. Test different lysis buffers with varying pH and salt concentrations. |
| All expressed peptide is in inclusion bodies. | High hydrophobicity or complex disulfide bonding of the peptide. | 1. Purify the peptide from inclusion bodies under denaturing conditions. 2. Develop a robust solubilization and refolding protocol. |
Data Summary
Recombinant this compound Expression Yields
| Expression System | Fusion Tag | Peptide/Protein | Yield | Reference |
| E. coli | KSI (Ketosteroid Isomerase) | Integrin-binding peptides | 5-58 mg/L | [3] |
| E. coli | GB1 (B1 domain of protein G) | Various peptides | 15-50 mg/L | [3] |
| E. coli | GST or MBP | Various peptides | <2 mg/L | [3] |
| HEK Expi293™ Cells | None | Recombinant Fibrinogen | 8-12 mg/L | [4][5] |
| CHO DG44 Cells | None | Recombinant Fibrinogen | >1.3 g/L | [6] |
Affinity Purification of Fibrinogen and Related Peptides
| Affinity Ligand | Target Protein | Elution Condition | Purity/Yield | Reference |
| GPRPFPAWK peptide | Fibrinogen | 1 M NaBr, 50 mM sodium acetate, pH 5.3 | 54 ± 4% elution yield | [4] |
| Phe-Leu-Leu-Val-Pro-Leu (FLLVPL) peptide | Fibrinogen | Low ionic strength buffer, pH 4 | High purity | [7][8] |
| Ni-NTA | His-tagged proteins | 250-500 mM imidazole | High purity | [9][10] |
| Amylose Resin | MBP-tagged proteins | 10 mM maltose | High purity | [11] |
Experimental Protocols
Protocol 1: Expression and Purification of a His-tagged this compound in E. coli
1. Transformation and Culture a. Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). b. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. d. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
2. Induction a. Cool the culture to the desired induction temperature (e.g., 20°C). b. Add IPTG to a final concentration of 0.5 mM. c. Incubate for 16-18 hours at 20°C with shaking.
3. Cell Lysis a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Purification a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the peptide with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE.
5. (Optional) Tag Removal a. If a protease cleavage site is present between the His-tag and the peptide, dialyze the purified peptide into a suitable cleavage buffer. b. Add the specific protease (e.g., TEV protease) and incubate at the recommended temperature and time. c. Re-purify the cleaved peptide using a subtractive Ni-NTA chromatography step to remove the cleaved tag and the His-tagged protease.
Visualizations
Experimental Workflow for Recombinant Peptide Production
Caption: A generalized workflow for the recombinant expression and purification of a this compound.
Integrin αIIbβ3 "Outside-In" Signaling Pathway
Caption: Simplified "outside-in" signaling cascade initiated by the binding of a this compound to integrin αIIbβ3 on platelets.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. ccpn.ac.uk [ccpn.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Development of Transient Recombinant Expression and Affinity Chromatography Systems for Human Fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Affinity purification of fibrinogen using a ligand from a peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Binding of Fibrinogen Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fibrinogen peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target binding and achieve reliable, specific results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target binding of fibrinogen peptides?
Off-target binding of fibrinogen peptides can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to surfaces of assay plates, membranes, or other proteins due to hydrophobic or charged residues.
-
Cross-reactivity with other proteins: Fibrinogen peptides may share sequence homology with other proteins, leading to unintended binding. For instance, peptides containing the RGD (Arginine-Glycine-Aspartic acid) sequence can bind to various integrins, not just the intended target.[1][2]
-
High Peptide Concentration: Using excessive concentrations of the peptide can lead to low-affinity, non-specific interactions.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on assay surfaces is a primary cause of high background signal.[3][4][5]
-
Improper Assay Conditions: Suboptimal pH, ionic strength of buffers, and incubation temperatures can all contribute to non-specific interactions.[6]
Q2: How can I differentiate between specific binding to fibrin and non-specific binding to fibrinogen?
Distinguishing between fibrin-specific and fibrinogen-binding is crucial. Some peptides are designed to have a much higher affinity for fibrin over fibrinogen, sometimes over 100-fold weaker binding to fibrinogen.[7]
Here are some strategies:
-
Competitive Binding Assays: Perform a competitive binding experiment using unlabeled fibrinogen to see if it can displace the binding of your labeled fibrinogen peptide to a fibrin-coated surface. A significant displacement would suggest binding to fibrinogen.
-
Control Wells: Always include control wells coated with fibrinogen and a non-relevant protein (like BSA) to assess the level of non-specific binding.
-
Use of Fibrin-Specific Antibodies: Employ antibodies that specifically recognize fibrin but not fibrinogen as controls in your assays.
Troubleshooting Guides
High Background Signal in ELISA Assays
High background noise can obscure your specific signal and reduce the sensitivity of your ELISA.[4][5]
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).[4][5][8] Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[5] Consider trying different blocking agents such as fish gelatin or synthetic blockers like PVP and PEG, especially if working with phosphorylated proteins or biotinylated peptides.[9] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5).[10] Increase the soaking time during each wash step (e.g., add a 30-second soak).[5] Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%).[11] |
| High Peptide/Antibody Concentration | Titrate your fibrinogen peptide and primary/secondary antibodies to determine the optimal concentration that gives the best signal-to-noise ratio.[12] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[5][10] |
Low Specificity in Cell-Based Adhesion Assays
Ensuring that cell adhesion is mediated specifically by the intended fibrinogen peptide-receptor interaction is critical.
| Potential Cause | Troubleshooting Steps |
| Off-target Binding to other Receptors | If your peptide contains a common binding motif like RGD, use a scrambled peptide sequence as a negative control.[13] Perform competition assays with known inhibitors of potential off-target receptors. For example, use RGDS peptides to competitively inhibit binding to certain integrins.[14] |
| Non-specific Cell Adhesion | Ensure proper blocking of the substrate with an inert protein like BSA. BSA-coated wells should serve as a negative control where minimal cell adhesion is expected.[15] Use serum-free media during the assay, as serum contains proteins that can coat the wells and interfere with specific binding.[15] |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time (typically 30-90 minutes).[7] |
Inconsistent Results in Surface Plasmon Resonance (SPR)
SPR is highly sensitive, and minimizing non-specific binding is key to obtaining reliable kinetic data.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Sensor Chip | Run the analyte over a bare sensor surface (without immobilized ligand) to assess the degree of non-specific binding.[6] Adjust the pH of the running buffer to be near the isoelectric point of the peptide to minimize charge-based interactions with the sensor surface.[6] |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween 20 (typically 0.005-0.05%) to the running buffer to disrupt hydrophobic interactions.[6] |
| Electrostatic Interactions | Increase the salt concentration (e.g., NaCl) in the running buffer to shield charged interactions.[6] |
| Analyte Loss to Tubing | Include a carrier protein like BSA (0.1-1 mg/mL) in the running buffer to prevent the peptide from sticking to the instrument's tubing.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used fibrinogen-related peptides and assay conditions.
Table 1: Binding Affinities of Fibrin-Specific Peptides
| Peptide Family | Sequence Consensus | Binding Affinity (Kd) to Fibrin | Reference |
| Tn6 | XArXCPY(G/D)LCArIX | 4.1 µM | [1] |
| Tn7 | X2CXYYGTCLX | 4.0 µM | [1] |
| Tn10 | NHGCYNSYGVPYCDYS | 8.7 µM | [1] |
Binding to fibrinogen for these peptides is at least 100-fold weaker.[1]
Table 2: Inhibition Constants (Ki) of RGD Peptides
| Peptide | Target | Ki | Reference |
| RGDS | Intact Fibrinogen | 12 +/- 2 µmol/L | [14] |
| RGDS | Fibrinogen Fragment 8D-50 | 15 +/- 3 µmol/L | [14] |
Experimental Protocols
Protocol 1: Fibrinogen Peptide ELISA for Binding Specificity
This protocol is adapted for determining the binding specificity of a biotinylated fibrinogen peptide.
-
Plate Coating:
-
Washing:
-
Blocking:
-
Peptide Incubation:
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP diluted in antibody dilution buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer, including a final 5-minute soak.[16]
-
-
Substrate Addition and Reading:
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction with 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.[19]
-
Protocol 2: Cell Adhesion Assay on Fibrinogen Peptide-Coated Surfaces
This protocol provides a framework for assessing cell adhesion to immobilized fibrinogen peptides.
-
Plate Preparation:
-
Cell Preparation:
-
Prepare a cell suspension of 0.1-1.0 x 10⁶ cells/mL in serum-free media.[7]
-
-
Cell Seeding and Incubation:
-
Add 150 µL of the cell suspension to each well.
-
Incubate for 30-90 minutes in a cell culture incubator.[7]
-
-
Washing:
-
Carefully aspirate the media and gently wash each well 4-5 times with 250 µL of PBS to remove non-adherent cells.[7]
-
-
Quantification of Adherent Cells:
-
Lyse the remaining cells and quantify them using a fluorescent dye like CyQuant® GR Dye.[7]
-
Add 200 µL of 1X Lysis Buffer/CyQuant® GR dye solution to each well.
-
Incubate for 20 minutes at room temperature with shaking.
-
Transfer 150 µL of the mixture to a 96-well plate suitable for fluorescence measurement and read at 480 nm excitation and 520 nm emission.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. arp1.com [arp1.com]
- 6. Immobilized fibrinogen activates human platelets through glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet - Wikipedia [en.wikipedia.org]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. researchgate.net [researchgate.net]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Human fibroblasts bind directly to fibrinogen at RGD sites through integrin alpha(v)beta3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FAQ: ECM Cell Adhesion Assays | Cell Biolabs [cellbiolabs.com]
- 16. affbiotech.cn [affbiotech.cn]
- 17. ulab360.com [ulab360.com]
- 18. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Overcoming Solubility Issues of Synthetic Peptides
Welcome to the technical support center for synthetic peptide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting strategies for dissolving synthetic peptides for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my synthetic peptide?
A1: The solubility of a synthetic peptide is primarily determined by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The polarity of the amino acids in your peptide sequence is a critical determinant of its solubility. Peptides with a high content of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine tend to have lower solubility in aqueous solutions.[1][2][3] Conversely, a higher proportion of charged (hydrophilic) amino acids such as Lysine, Arginine, Aspartic Acid, and Glutamic Acid generally enhances water solubility.[1]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate, thus exhibiting lower solubility compared to shorter peptides.[1][3]
-
pH and Net Charge: A peptide's solubility is significantly influenced by the pH of the solution.[1][3][4] Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero.[3] Adjusting the pH away from the pI increases the net charge of the peptide, enhancing its interaction with water molecules and improving solubility.[3][4]
-
Secondary Structure: The formation of secondary structures, like beta-sheets, can lead to aggregation and reduced solubility.[3]
Q2: How can I predict the solubility of my peptide before I start my experiment?
A2: While precise prediction is challenging, you can estimate a peptide's solubility characteristics by analyzing its sequence:
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine, and the N-terminus) and -1 to each acidic residue (Aspartic Acid, Glutamic Acid, and the C-terminus).[5][6] Sum these values to determine the net charge at a neutral pH.
-
Assess Hydrophobicity: Determine the percentage of hydrophobic residues in the sequence. If the hydrophobic residue content is high (typically >50%), the peptide will likely have poor aqueous solubility.[6][7]
Several online tools and prediction models, such as CamSol-PTM and SolyPep, can also provide computational predictions of peptide solubility.[8][9][10][11]
Q3: What is the first step I should take when trying to dissolve a new lyophilized peptide?
A3: Before dissolving the entire sample, it is crucial to perform a solubility test on a small portion of your lyophilized peptide.[2][5][12][13] This will help you determine the optimal solvent without risking your entire stock. Always allow the vial to warm to room temperature before opening to prevent condensation, as peptides are often hygroscopic.[6][14] It's also good practice to briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[6]
Q4: When should I use an organic solvent to dissolve my peptide?
A4: The use of organic solvents is recommended for hydrophobic and neutral peptides that do not dissolve in aqueous solutions.[1][5] If your peptide has a high percentage of hydrophobic amino acids (over 50%), it is advisable to start with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6]
Q5: Are there any amino acids that require special handling during dissolution?
A5: Yes, peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[6][15] For these peptides, it is recommended to use oxygen-free buffers.[6][15] DMSO should be avoided as it can oxidize methionine and cysteine residues; DMF is a suitable alternative in these cases.[1][5] For peptides with a free Cysteine, dissolution in acidic, degassed buffers is recommended to prevent the formation of disulfide bonds, which can occur at a pH greater than 7.[5][15]
Troubleshooting Guide
Problem: My peptide won't dissolve in water.
This is a common issue, particularly for peptides that are hydrophobic or have a neutral net charge at physiological pH.
Solution Workflow:
Caption: A decision-making workflow for peptide solubilization.
Problem: My peptide solution is cloudy or has visible particles.
Cloudiness indicates that the peptide has not fully dissolved or has precipitated out of solution.
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the solution.[5][6] This can help break up aggregates. It is recommended to sonicate in short bursts on ice to avoid heating the sample.[2]
-
Gentle Warming: Gently warm the solution. However, be cautious as excessive heat can degrade the peptide.[6][16]
-
pH Adjustment: If you haven't already, adjust the pH of the solution away from the peptide's isoelectric point. For basic peptides, add a small amount of dilute acetic acid or TFA.[5][12] For acidic peptides, use a dilute basic solution like ammonium bicarbonate.[5][12]
-
Re-dissolving: If the peptide precipitates after being diluted from an organic solvent, it may be necessary to re-lyophilize the peptide and attempt to dissolve it again in a different solvent system or at a lower concentration.[6]
Problem: My peptide forms a gel.
Gel formation can occur with peptides that have a high propensity for forming intermolecular hydrogen bonds.[7]
Solution:
-
Chaotropic Agents: Use strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea to disrupt the hydrogen bonding network.[5][12][15] Be aware that these agents may interfere with downstream biological assays.
-
Organic Solvents: Dissolving the peptide in an organic solvent first, as described for hydrophobic peptides, can also prevent gelation.[7]
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[6] Briefly centrifuge the vial to collect all the powder at the bottom.[6]
-
Initial Solvent Selection: Based on the peptide's net charge (see FAQs), select an initial solvent.
-
Dissolution:
-
Troubleshooting: If the peptide does not dissolve, proceed with the troubleshooting steps outlined above (sonication, gentle warming, pH adjustment).
Protocol 2: Solubility Testing with a Small Aliquot
-
Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).
-
Follow the General Peptide Solubilization protocol with this small amount.
-
Test a series of solvents and pH conditions to determine the optimal dissolution parameters.
-
Once the best conditions are identified, scale up the procedure for the entire batch of peptide.
Data Presentation
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Type | Primary Solvent | Secondary/Alternative Solvents | Notes |
| Basic (Net Charge > 0) | Sterile Water | 10-25% Acetic Acid, 0.1% TFA[1][5][12] | Acetic acid or TFA can be added if insoluble in water. |
| Acidic (Net Charge < 0) | Sterile Water, PBS (pH 7.4) | 0.1 M Ammonium Bicarbonate, Dilute Ammonium Hydroxide[5] | Avoid basic solutions for Cysteine-containing peptides.[5][16] |
| Neutral/Hydrophobic | DMSO, DMF | Acetonitrile, Methanol, Propanol, Isopropanol[1][5] | Use DMF for peptides with Cys or Met to avoid oxidation.[1][5] |
| Prone to Aggregation | 6 M Guanidine HCl, 8 M Urea | N/A | These are strong denaturants and may affect downstream applications.[5][12][15] |
Table 2: Common Additives and Their Applications
| Additive | Concentration | Use Case |
| Acetic Acid | 10-25% | To dissolve basic peptides.[1][5] |
| Trifluoroacetic Acid (TFA) | < 50 µL (for initial dissolution) | A stronger acid for dissolving basic peptides.[5][12] |
| Ammonium Bicarbonate | 0.1 M | To dissolve acidic peptides.[5] |
| Guanidine Hydrochloride | 6 M | To dissolve aggregating peptides.[5][12] |
| Urea | 8 M | To dissolve aggregating peptides.[5][12] |
Signaling Pathways and Workflows
Caption: Experimental workflow for dissolving synthetic peptides.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Peptide Solubility Prediction [novoprolabs.com]
- 11. SolyPep: a fast generator of soluble peptides [bioserv.rpbs.univ-paris-diderot.fr]
- 12. genscript.com [genscript.com]
- 13. agrisera.com [agrisera.com]
- 14. medium.com [medium.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Intricacies of Fibrinogen-Binding Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between peptides and fibrinogen is critical for the innovation of novel therapeutics targeting thrombosis and other coagulation-related disorders. This guide provides a comprehensive comparison of various fibrinogen-binding peptides, supported by experimental data and detailed methodologies, to aid in the selection and design of targeted molecular probes and inhibitors.
Fibrinogen, a key protein in the blood coagulation cascade, is converted to insoluble fibrin polymers by the enzyme thrombin. This process is fundamental to clot formation. Synthetic and naturally-derived peptides that can bind to fibrinogen and modulate its function are of significant interest for their potential as antithrombotic agents. This guide delves into the characterization of these interactions, offering a comparative analysis of their binding affinities and the experimental techniques used for their evaluation.
Comparative Analysis of Fibrinogen-Binding Peptides
The binding affinity of a peptide to fibrinogen is a crucial parameter for its potential therapeutic efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the binding affinities of several well-characterized fibrinogen-binding peptides.
| Peptide/Peptide Class | Sequence/Description | Target on Fibrinogen/Fibrin | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |
| Gly-Pro-Arg-Pro (GPRP) | Synthetic peptide mimicking the "A" knob of fibrin | D-domain of Fibrinogen | ~20 µM (Association Constant ≈ 5 x 10⁴ M⁻¹) | - | [1] |
| Arg-Gly-Asp-Ser (RGDS) | Synthetic peptide based on the RGD motif | Platelet integrin binding site | Ki ≈ 12 µM | - | [2] |
| Phage Display Peptides | |||||
| Tn6 family | Cyclic: XArXCPY(G/D)LCArIX | Unique site on Fibrin | 4.1 µM | - | [3][4] |
| Tn7 family | Cyclic: X₂CXYYGTCLX | Same site as Tn10 on Fibrin | 4.0 µM | - | [3][4] |
| Tn10 family | Cyclic: NHGCYNSYGVPYCDYS | Same site as Tn7 on Fibrin | 8.7 µM | - | [3][4] |
| Modified Fibrinogen γ-chain Peptide | Arg-substituted γ400-411 analogue | Platelet binding site | 0.38 µM | 0.2-0.3 µM | [5] |
Note: The binding affinities and inhibitory concentrations can vary depending on the specific experimental conditions.
The Blood Coagulation Cascade and the Role of Fibrinogen-Binding Peptides
The formation of a stable blood clot is a complex process involving a cascade of enzymatic reactions. Fibrinogen-binding peptides typically exert their effect by interfering with the final steps of this cascade: the conversion of fibrinogen to fibrin and the subsequent polymerization of fibrin monomers. The diagram below illustrates the coagulation cascade and highlights the point of intervention for these inhibitory peptides.
Experimental Protocols for Characterizing Fibrinogen-Peptide Interactions
Accurate and reproducible characterization of peptide-fibrinogen interactions is paramount. The following sections provide detailed methodologies for three key experimental techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay for quantifying the binding of a peptide to fibrinogen. A common format is a competitive ELISA.
Methodology:
-
Coating: Coat a 96-well microplate with 100 µL of fibrinogen solution (1-10 µg/mL in a suitable coating buffer like 50 mM sodium carbonate, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Competition: Prepare a mixture of a fixed concentration of a labeled (e.g., biotinylated) fibrinogen-binding peptide and varying concentrations of the unlabeled competitor peptide. Add 100 µL of these mixtures to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection: If using a biotinylated peptide, add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Addition: Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal will be inversely proportional to the concentration of the unlabeled competitor peptide.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of the kinetics (association and dissociation rates) and affinity of peptide-protein interactions. A common approach for studying fibrinogen-binding peptides involves immobilizing the D fragment of fibrinogen.[6]
Methodology:
-
Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject a solution of the fibrinogen D fragment (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to block any remaining active esters on the surface.
-
Analyte Injection: Inject the this compound (analyte) at various concentrations over the immobilized D fragment surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the D fragment.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound peptide before the next injection cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a peptide to fibrinogen, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][8]
Methodology:
-
Sample Preparation: Prepare solutions of fibrinogen and the binding peptide in the same, well-dialyzed buffer to minimize heats of dilution. Degas the solutions before use.
-
Instrument Setup: Set the desired temperature for the experiment in the ITC instrument.
-
Loading: Load the fibrinogen solution into the sample cell and the peptide solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the peptide solution into the fibrinogen solution while monitoring the heat change after each injection.
-
Data Acquisition: The instrument records the heat released or absorbed during the binding event for each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of peptide to fibrinogen. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
By providing a clear comparison of binding affinities and detailed experimental protocols, this guide aims to empower researchers in the field of coagulation to make informed decisions in their pursuit of novel diagnostics and therapeutics. The continued characterization of this compound interactions will undoubtedly pave the way for innovative solutions to pressing medical challenges.
References
- 1. pnas.org [pnas.org]
- 2. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrin specific peptides derived by phage display: characterization of peptides and conjugates for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Researcher's Guide to Biophysical Techniques for Studying Fibrinogen-Binding Peptide Interactions
For researchers, scientists, and drug development professionals, understanding the binding kinetics and thermodynamics of fibrinogen-binding peptides is crucial for the development of novel therapeutics targeting coagulation and thrombosis. This guide provides a comparative overview of key biophysical techniques employed to elucidate these interactions, supported by experimental data and detailed protocols.
This document will delve into the principles, advantages, and limitations of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). By presenting quantitative data in a clear, tabular format and offering detailed experimental methodologies, this guide aims to equip researchers with the knowledge to select the most appropriate techniques for their specific research questions.
Comparative Analysis of Biophysical Techniques
The selection of a biophysical technique is contingent on the specific parameters to be measured, the properties of the interacting molecules, and the desired throughput. The following table summarizes the key quantitative outputs and characteristics of each technique when applied to the study of fibrinogen-binding peptide interactions.
| Technique | Key Quantitative Parameters | Throughput | Labeling Requirement | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) | Medium to High | Label-free | Low | Real-time kinetics, high sensitivity | Immobilization of one binding partner may affect its activity, mass transport limitations can influence results. |
| Isothermal Titration Calorimetry (ITC) | Equilibrium dissociation constant (KD), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n) | Low | Label-free | High | Provides a complete thermodynamic profile of the interaction in solution. | Requires large amounts of sample, sensitive to buffer mismatches. |
| Fluorescence Polarization (FP) | Equilibrium dissociation constant (KD) | High | Requires fluorescent labeling of the peptide | Low | Homogeneous assay, suitable for high-throughput screening. | Requires a significant size difference between the fluorescently labeled peptide and fibrinogen, potential for interference from fluorescent compounds. |
| NMR Spectroscopy | Binding site mapping, structural changes upon binding, KD (from titration) | Low | Isotopic labeling often required for detailed structural studies | High | Provides atomic-level structural and dynamic information of the interaction in solution.[1][2][3] | Technically demanding, requires specialized equipment and expertise, lower sensitivity compared to other techniques. |
| Mass Spectrometry (MS) | Identification of binding partners, mapping of interaction interfaces, conformational changes | High | Label-free or label-based | Low | High sensitivity and specificity, can analyze complex mixtures.[4][5][6] | Does not directly provide kinetic or thermodynamic data in a single experiment, structural information is inferred. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Mass of adsorbed layer, viscoelastic properties of the bound layer, KD (from titration) | Low to Medium | Label-free | Low | Provides information on the mass and conformational changes of the adsorbed layer in real-time.[7][8][9][10] | Sensitive to bulk solution properties (viscosity, density), interpretation of dissipation data can be complex. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the practical application of these techniques.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic and affinity constants of a this compound interacting with immobilized fibrinogen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Fibrinogen (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject a solution of fibrinogen in the immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU).[11]
-
Blocking: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Analyte Injection: Inject a series of concentrations of the this compound in running buffer over the immobilized fibrinogen surface. Monitor the association and dissociation phases in real-time.[11]
-
Regeneration: Inject the regeneration solution to remove the bound peptide and regenerate the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).[12][13][14]
A representative SPR sensorgram shows the real-time monitoring of the binding event.[15][16][17][18][19]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry (n) of the fibrinogen-peptide interaction in solution.
Materials:
-
Isothermal titration calorimeter
-
Fibrinogen solution
-
This compound solution
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the fibrinogen and peptide solutions against the same buffer to minimize buffer mismatch effects.
-
Loading the Calorimeter: Load the fibrinogen solution into the sample cell and the peptide solution into the injection syringe.
-
Titration: Perform a series of injections of the peptide solution into the fibrinogen solution while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Integrate the heat pulses from the titration and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable binding model to determine KD, ΔH, n, and subsequently calculate ΔS.
Fluorescence Polarization (FP)
Objective: To determine the binding affinity (KD) of a fluorescently labeled this compound to fibrinogen.[20][21][22]
Materials:
-
Fluorescence plate reader with polarization filters
-
Fluorescently labeled this compound
-
Fibrinogen solution
-
Assay buffer
-
Black microplates
Procedure:
-
Preparation of Reagents: Prepare a constant concentration of the fluorescently labeled peptide and a serial dilution of the fibrinogen solution in the assay buffer.
-
Assay Setup: Add the fluorescently labeled peptide to the wells of the microplate, followed by the addition of the different concentrations of fibrinogen.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the fibrinogen concentration. Fit the resulting sigmoidal curve to a one-site binding model to determine the KD.[23]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
By carefully considering the strengths and weaknesses of each biophysical technique and adhering to rigorous experimental protocols, researchers can obtain high-quality, reproducible data to advance our understanding of this compound interactions and accelerate the development of novel therapeutic agents.
References
- 1. Nuclear magnetic resonance study of fibrinogen-like peptides and their structure in dimethyl sulfoxide and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution NMR studies of fibrinogen-like peptides in solution: resonance assignments and conformational analysis of residues 1-23 of the A alpha chain of human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometric Mapping of Fibrinogen Conformations at Poly(ethylene terephthalate) Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilisation of Quartz Crystal Microbalance Sensors with Dissipation (QCM-D) for a Clauss Fibrinogen Assay in Comparison with Common Coagulation Reference Methods [mdpi.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Fibrinogen-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
The capacity to target fibrinogen and fibrin—a key protein in blood clotting and a component of the tumor stroma—has significant implications for the development of novel diagnostics and therapeutics. Fibrinogen-binding peptides, small protein fragments designed to specifically interact with fibrin(ogen), are at the forefront of this research. Their applications range from imaging thrombi (blood clots) and tumors to targeted drug delivery and antithrombotic therapies. This guide provides an objective comparison of the in vivo efficacy of these peptides against alternative technologies, supported by experimental data and detailed protocols.
A primary challenge in this field is designing probes that can distinguish fibrin, the main component of a clot, from its precursor, fibrinogen, which circulates at high concentrations in the blood.[1][2] Specificity has been achieved using peptides often discovered through phage display technologies.[1] These peptides are critical for developing targeted imaging agents for modalities like MRI, PET, and SPECT, as well as for therapeutic interventions.[1][2]
Comparative Efficacy of Fibrinogen-Binding Peptides
The in vivo validation of fibrinogen-binding peptides typically involves animal models that replicate conditions such as thrombosis or cancer. Efficacy is measured by the peptide's ability to accumulate at the target site (e.g., a blood clot or tumor) and elicit a diagnostic or therapeutic effect.
Use Case 1: Thrombus Imaging and Antithrombotic Effects
Fibrinogen-binding peptides are extensively studied for their potential in diagnosing and treating thrombosis. When linked to imaging agents, they allow for the non-invasive visualization of blood clots. As therapeutic agents, they can inhibit clot formation or serve as carriers for fibrinolytic drugs.[2]
Quantitative Comparison: Thrombus Imaging & Antithrombotic Peptides vs. Alternatives
| Technology | Target | Key In Vivo Efficacy Metrics | Advantages | Limitations | References |
| Fibrin-Binding Peptides (e.g., CLT1, Tn6, Tn7) | Fibrin-Fibronectin Complexes, Fibrin | Thrombus Imaging: Significant signal enhancement in MRI/SPECT imaging of thrombi. Binding affinity (Kd) in the low micromolar range (4-9 µM).[1] Antithrombotic: Increased blood flow velocity by 54.8% and restored blood vessel diameters by 11.2% in zebrafish models.[3] | High specificity for fibrin over fibrinogen ( >100-fold).[1] Rapid diffusion into target tissue and fast renal clearance of unbound peptide.[4] | Relatively short half-life in circulation may require modifications for sustained therapeutic effects. | [1][3][4] |
| Fucoidan-Coated Nanoparticles (USPIO) | P-Selectin | Thrombus Imaging: Successful detection of platelet-rich thrombi in rat models using SPECT and MRI. | Can delineate between activated and non-activated platelets. | P-selectin is also expressed on endothelial cells, reducing specificity for platelets alone.[1] | [1] |
| Monoclonal Antibodies (e.g., against GPIIb/IIIa) | Activated Platelets (GPIIb/IIIa receptor) | Thrombus Imaging: Used in agents like Acutect™ for imaging active thrombi. | High affinity and specificity for activated platelets. | Larger size can lead to slower clearance and potential immunogenicity. | [2][5] |
| Small Molecule Inhibitors (e.g., Dabigatran) | Thrombin | Antithrombotic: Effective anticoagulation, but with a long duration of action (~60 hours). | Potent inhibition of a key coagulation enzyme. | Prolonged activity can increase the risk of bleeding.[6] Synthetic peptides may offer a shorter activity duration (~30 hours), providing better control.[6] | [6] |
Use Case 2: Cancer Imaging and Therapy
The tumor microenvironment is often rich in fibrin-fibronectin complexes due to leaky vasculature and increased coagulation activity.[4][7] Fibrinogen-binding peptides can exploit this feature to selectively accumulate in tumors, enabling their use as imaging probes or as vehicles for delivering anticancer drugs.
Quantitative Comparison: Cancer Imaging Peptides
| Technology | Target | Key In Vivo Efficacy Metrics | Advantages | Limitations | References |
| Fibrin-Binding Peptides (e.g., CLT1) | Fibrin-Fibronectin Complexes | Tumor Imaging: Significant tumor contrast enhancement in MRI for at least 60 minutes at a dose of 0.1 mmol Gd/kg.[7] | Specifically targets the tumor stroma, offering a different approach from targeting cancer cells directly.[4] | Efficacy depends on the presence of fibrin-fibronectin complexes in the tumor type. | [4][7] |
| EGFR-Binding Peptides (e.g., GE11) | Epidermal Growth Factor Receptor (EGFR) | Tumor Imaging: High binding affinity (Kd ≈ 22 nM). Tumor targeting was validated in mice with hepatocellular carcinoma xenografts.[8] | Directly targets receptors often overexpressed on cancer cells. | Target expression can be heterogeneous within and across tumors. | [8] |
| Integrin-Binding Peptides (e.g., iRGD) | αv Integrins, Neuropilin-1 (NRP-1) | Tumor Penetration: Demonstrates extravasation and penetration into tumor tissue. Enhances the delivery of co-administered drugs like Abraxane.[8] | Actively penetrates tumor tissue, enhancing drug delivery beyond the vasculature. | Requires specific integrin and NRP-1 expression for its dual-receptor mechanism. | [8] |
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the coagulation cascade targeted by these peptides and a typical workflow for in vivo validation.
Caption: Interaction point of a fibrin-binding peptide within the coagulation cascade.
Caption: Standard workflow for the in vivo validation of a fibrin-binding peptide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model is commonly used to evaluate the efficacy of antithrombotic agents.
-
Animal Preparation: Anesthetize a mouse or rat according to approved institutional protocols. Surgically expose the carotid artery.
-
Baseline Measurement: Measure baseline arterial blood flow using a Doppler flow probe.
-
Thrombus Induction: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a 10% FeCl₃ solution to the adventitial surface of the artery for 3-5 minutes. This induces endothelial injury and promotes thrombus formation.
-
Agent Administration: Administer the fibrin-binding peptide or control substance (e.g., saline, alternative drug) via intravenous injection, typically through the tail vein. Dosing can occur before or after injury, depending on the study's aim (prophylactic vs. therapeutic).[9]
-
Monitoring: Continuously monitor blood flow until the vessel becomes occluded (cessation of flow) or for a predetermined period (e.g., 60 minutes). The time to occlusion is a key efficacy metric.
-
Analysis: At the end of the experiment, the injured arterial segment can be excised, weighed, and processed for histological analysis to confirm and quantify thrombus formation.
Protocol 2: Tumor Xenograft Model for In Vivo Imaging
This model is used to assess the tumor-targeting ability of peptide-based imaging agents.
-
Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon carcinoma, MDA-MB-435 breast cancer) under standard conditions.[4][10]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of saline) into the flank of an immunocompromised mouse (e.g., athymic nu/nu).[4][8]
-
Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 100-300 mm³). This typically takes 2-4 weeks.
-
Imaging Agent Administration: Inject the peptide conjugated to an imaging moiety (e.g., Gd-DTPA for MRI, a radionuclide for PET/SPECT) intravenously into the tumor-bearing mouse. A control group may receive a non-targeted imaging agent.[4]
-
In Vivo Imaging: Perform imaging at various time points post-injection (e.g., 5, 30, 60, 90 minutes) using the appropriate modality (e.g., T1-weighted MRI).[4]
-
Data Analysis: Quantify the signal intensity within the tumor and compare it to surrounding muscle tissue and pre-injection scans. Calculate metrics such as the contrast-to-noise ratio (CNR) or percent injected dose per gram of tissue (%ID/g) from biodistribution studies.
-
Histological Confirmation: After the final imaging session, excise the tumor and other major organs for histological analysis (e.g., immunofluorescence) to confirm the presence of the target (e.g., fibrin-fibronectin complexes) and co-localization with the peptide.[4][7]
These protocols provide a framework for the rigorous in vivo evaluation of fibrinogen-binding peptides, enabling a clear comparison of their efficacy against existing and emerging alternatives in the fields of thrombosis and oncology.
References
- 1. Peptide-Based Fibrin-Targeting Probes for Thrombus Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐Thrombotic Effect of Hemp Seed Peptides in Zebrafish by Dual Regulation of vegfr1 Signaling and Caspase‐3‐Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Peptide Targeted Contrast Agent Specific to Fibrin-Fibronectin Complexes for Cancer Molecular Imaging with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1919516A2 - Use of peptides for imaging blood clots - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-thrombotic Effects Mediated by a Novel Dual-Target Peptide Inhibiting Both Platelet Aggregation and Thrombin Activity without Causing Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
A Comparative Guide to Synthetic vs. Natural Fibrinogen-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
Fibrinogen, a key protein in the blood coagulation cascade, plays a pivotal role in thrombosis and hemostasis. Its interaction with various proteins and cell surface receptors, particularly integrins on platelets, is a critical area of research for the development of novel antithrombotic and wound-healing therapies. This guide provides a detailed comparison of synthetic and natural fibrinogen-binding peptides, offering insights into their performance based on experimental data.
Performance Comparison: Synthetic vs. Natural Peptides
The choice between synthetic and natural fibrinogen-binding peptides depends on the specific application, balancing factors like specificity, affinity, stability, and immunogenicity. Natural peptides are derived from endogenous proteins or other natural sources and often exhibit high specificity for their targets. Synthetic peptides, on the other hand, can be designed with modified sequences to enhance affinity, stability, and reduce immunogenicity.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of synthetic and natural fibrinogen-binding peptides, focusing on their interaction with fibrinogen or its receptors.
| Peptide/Motif | Type | Target | Method | Key Parameter | Value | Reference |
| Synthetic Peptides | ||||||
| Arg-Gly-Asp-Ser (RGDS) | Synthetic (RGD-based) | Integrin αIIbβ3 | Platelet Binding Assay | Ki (for intact fibrinogen) | 12 ± 2 µM | [1] |
| Arg-Gly-Asp-Phe (RGDF) | Synthetic (RGD-based) | Integrin αIIbβ3 | Platelet Aggregation | Potency | Similar to RGDS | [2] |
| Arg9-Gly-Asp-Val | Synthetic (Modified γ-chain) | Integrin αIIbβ3 | Fibrinogen Binding Inhibition | IC50 | 0.4-0.8 µM | [3] |
| Arg13-Gly-Asp-Val | Synthetic (Modified γ-chain) | Integrin αIIbβ3 | Fibrinogen Binding Inhibition | IC50 | 0.2-0.3 µM | [3] |
| Gly-Pro-Arg-Pro (GPRP) | Synthetic (Fibrin 'A' knob mimic) | Fibrinogen 'a' hole | Equilibrium Dialysis | Association Constant (Ka) | ~5 x 10^4 M^-1 | [4][5] |
| Natural Peptides | ||||||
| His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (γ 400-411) | Natural (Fibrinogen γ-chain) | Integrin αIIbβ3 | Fibrinogen Binding Inhibition | IC50 | 48-180 µM | [3][6][7] |
| Arg-Gly-Asp (RGD) | Natural (in Fibrinogen α-chain) | Integrins (αIIbβ3, αvβ3) | Competitive Binding | - | Inhibits fibrinogen binding | [2][8] |
| Trigramin | Natural (Snake Venom) | Integrin αIIbβ3 | Platelet Aggregation | - | Inhibits fibrinogen-dependent aggregation | [9] |
| Echistatin | Natural (Snake Venom) | Integrin αIIbβ3 | Platelet Aggregation | - | Inhibits fibrinogen-dependent aggregation | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fibrinogen-binding peptides. Below are outlines of key experimental protocols frequently cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for Fibrinogen Binding
This assay is used to quantify the binding of a peptide to fibrinogen.
Protocol Outline:
-
Coating: Microtiter wells are coated with a solution of human fibrinogen and incubated to allow for adsorption to the well surface.
-
Washing: Unbound fibrinogen is removed by washing the wells with a suitable buffer (e.g., PBS with Tween 20).
-
Blocking: Non-specific binding sites on the well surface are blocked using a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Peptide Incubation: The test peptide (either synthetic or natural) at various concentrations is added to the wells and incubated to allow for binding to the immobilized fibrinogen.
-
Washing: Unbound peptide is washed away.
-
Detection: A primary antibody specific to the peptide (if available) or a labeled competitor peptide is added. This is followed by a secondary enzyme-conjugated antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is proportional to the amount of bound peptide.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of the kinetics of peptide-fibrinogen interactions.
Protocol Outline:
-
Chip Preparation: A sensor chip is activated, and fibrinogen is immobilized on the chip surface.
-
System Equilibration: Running buffer is flowed over the chip surface to establish a stable baseline.
-
Analyte Injection: The peptide of interest (analyte) is injected at various concentrations and flows over the immobilized fibrinogen (ligand). Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Association Phase: The binding of the peptide to fibrinogen is monitored over time.
-
Dissociation Phase: The running buffer is flowed over the chip to monitor the dissociation of the peptide from fibrinogen.
-
Regeneration: A regeneration solution is injected to remove the bound peptide and prepare the chip for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Platelet Aggregation Assay
This assay measures the ability of a peptide to inhibit platelet aggregation, which is often mediated by fibrinogen binding to platelet integrins.
Protocol Outline:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant, and PRP is prepared by centrifugation.
-
Baseline Measurement: The light transmittance through a sample of PRP is set as the baseline in an aggregometer.
-
Peptide Incubation: The test peptide is pre-incubated with the PRP.
-
Agonist Addition: A platelet agonist (e.g., ADP, thrombin, collagen) is added to induce aggregation.
-
Aggregation Monitoring: As platelets aggregate, the light transmittance through the sample increases, and this change is recorded over time.
-
Data Analysis: The extent of inhibition of aggregation by the peptide is calculated by comparing the aggregation curve in the presence of the peptide to that of a control (agonist alone). The IC50 value, the concentration of peptide required to inhibit aggregation by 50%, is often determined.[10][11][12]
In Vivo Thrombosis Model
Animal models are used to assess the antithrombotic efficacy of fibrinogen-binding peptides in a physiological setting. A common model is the ferric chloride-induced thrombosis model.[13][14][15]
Protocol Outline:
-
Animal Preparation: An appropriate animal model (e.g., mouse) is anesthetized, and a target blood vessel (e.g., carotid artery or mesenteric arteriole) is exposed.
-
Peptide Administration: The test peptide is administered to the animal, typically via intravenous injection.
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the exposed blood vessel to induce endothelial injury and thrombus formation.
-
Thrombus Monitoring: The formation of a thrombus is monitored in real-time using intravital microscopy.
-
Data Analysis: The time to vessel occlusion is measured and compared between peptide-treated animals and a control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Integrin αIIbβ3 Signaling Pathway
Fibrinogen binding to the platelet integrin αIIbβ3 triggers a cascade of intracellular signaling events known as "outside-in" signaling, leading to platelet spreading, clot retraction, and stabilization of the thrombus.[16][17]
Caption: Integrin αIIbβ3 outside-in signaling cascade initiated by fibrinogen binding.
Experimental Workflow for Peptide Comparison
A structured workflow is critical for the systematic comparison of synthetic and natural fibrinogen-binding peptides.
Caption: A systematic workflow for the comparative evaluation of fibrinogen-binding peptides.
Concluding Remarks
Both synthetic and natural fibrinogen-binding peptides offer unique advantages for research and therapeutic development. Natural peptides provide a foundation for understanding the intricacies of biological interactions, while synthetic peptides offer the flexibility to fine-tune properties such as affinity, stability, and specificity. The experimental protocols and data presented in this guide provide a framework for the objective comparison of these valuable research tools, ultimately aiding in the development of next-generation therapies targeting the fibrinogen axis.
References
- 1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the RGD peptides and the gamma chain peptide of fibrinogen on fibrinogen binding to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Snake Venom Components: Tools and Cures to Target Cardiovascular Diseases [mdpi.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Platelet function analysis (aggregometry) | Synnovis [synnovis.co.uk]
- 13. Cyclic peptide FXII inhibitor provides safe anticoagulation in a thrombosis model and in artificial lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptides Derived from a Plant Protease Inhibitor of the Coagulation Contact System Decrease Arterial Thrombus Formation in a Murine Model, without Impairing Hemostatic Parameters [mdpi.com]
- 15. Anti-thrombotic Effects Mediated by a Novel Dual-Target Peptide Inhibiting Both Platelet Aggregation and Thrombin Activity without Causing Bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Landscape of Fibrinogen-Binding Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fibrinogen-binding peptides is paramount to developing targeted therapeutics and diagnostics. This guide provides an objective comparison of the binding specificity of these peptides, supported by experimental data and detailed protocols to aid in the evaluation and selection of candidates with minimal off-target effects.
Fibrinogen-binding peptides are short amino acid sequences designed to interact with high affinity and specificity with fibrinogen, a key protein involved in blood clotting. Their ability to target fibrinogen has led to their exploration in various biomedical applications, including antithrombotic therapies, targeted drug delivery to blood clots, and in vivo imaging of thrombi. However, the potential for these peptides to cross-react with other structurally similar or functionally related proteins is a critical consideration that can impact their efficacy and safety. This guide delves into the cross-reactivity profiles of select fibrinogen-binding peptides, offering a comparative analysis of their binding to off-target proteins.
Quantitative Comparison of Binding Affinities
The specificity of a fibrinogen-binding peptide is quantitatively assessed by comparing its binding affinity (often expressed as the dissociation constant, Kd) for fibrinogen versus other proteins. A lower Kd value indicates a stronger binding interaction. The following table summarizes the available quantitative data on the cross-reactivity of several fibrinogen-binding peptides.
| Peptide | Target Protein | Off-Target Protein | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to Off-Target | Fold Specificity (Off-Target Kd / Target Kd) | Reference |
| Tn6 | Fibrin | Fibrinogen | 4.1 µM | > 50 µM | > 12 | [1] |
| Fibrin | Serum Albumin | 4.1 µM | > 1000-fold weaker | > 1000 | [1] | |
| Tn7 | Fibrin | Fibrinogen | 4.0 µM | At least 100-fold weaker | > 100 | [1] |
| Fibrin | Serum Albumin | 4.0 µM | > 1000-fold weaker | > 1000 | [1] | |
| Tn10 | Fibrin | Fibrinogen | 8.7 µM | At least 100-fold weaker | > 100 | [1] |
| Gd-Tn6 | Fibrin | Fibrinogen | Not specified | > 100-fold weaker | > 100 | [1] |
| Gd-Tn7 | Fibrin | Fibrinogen | Not specified | > 100-fold weaker | > 100 | [1] |
| EHIPA | Fibrinogen | Vitronectin | Not specified | Inhibits adhesion | Not applicable | [2] |
| RGD peptides | Multiple Integrins | Fibrinogen | Varies | Binds | Not applicable | [3][4] |
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of peptide cross-reactivity relies on robust experimental methodologies. The following are detailed protocols for key techniques used to quantify peptide-protein interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding Analysis
This protocol is adapted for determining the specificity of a this compound by measuring its ability to be inhibited by various potential cross-reactive proteins.
Materials:
-
96-well microtiter plates
-
This compound of interest (biotinylated)
-
Fibrinogen (for coating)
-
Potential cross-reactive proteins (e.g., vitronectin, fibronectin, albumin)
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of fibrinogen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the cross-reactive proteins in blocking buffer. In separate tubes, mix the biotinylated this compound (at a constant concentration, e.g., its Kd for fibrinogen) with each dilution of the cross-reactive proteins. Incubate for 1 hour at room temperature.
-
Binding: Add 100 µL of the peptide/competitor mixtures to the fibrinogen-coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader. The degree of inhibition by the cross-reactive protein is indicative of its binding to the peptide.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound
-
Fibrinogen and potential cross-reactive proteins
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Inject the this compound (dissolved in immobilization buffer) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the peptide to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of fibrinogen (analyte) over both the peptide-immobilized and reference flow cells.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection, and the dissociation phase is observed during the subsequent flow of running buffer.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the peptide surface, preparing it for the next injection.
-
-
Cross-Reactivity Testing:
-
Repeat the analyte binding measurement with a series of concentrations for each potential cross-reactive protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon binding of a peptide to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
This compound
-
Fibrinogen and potential cross-reactive proteins
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dialyze both the peptide and the protein solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the peptide and protein solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the peptide into the protein solution.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection.
-
-
Cross-Reactivity Testing:
-
Repeat the ITC experiment for each potential cross-reactive protein.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential biological implications of cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing peptide cross-reactivity.
Caption: Potential impact of cross-reactivity on cell signaling.
Conclusion
The specificity of fibrinogen-binding peptides is a critical determinant of their therapeutic and diagnostic potential. While some peptides exhibit remarkable selectivity for fibrin over fibrinogen and other plasma proteins, others, such as RGD-containing peptides, have a broader range of binding partners. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of peptide cross-reactivity. By carefully characterizing the binding profiles of fibrinogen-binding peptides, researchers can select and engineer candidates with improved specificity, ultimately leading to safer and more effective clinical applications.
References
- 1. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]
Unraveling Fibrinogen's Secrets: A Comparative Guide to Peptide-Fibrinogen Complex Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of blood coagulation, understanding the structural interplay between peptides and fibrinogen is paramount. This guide provides a comprehensive comparison of key peptides and the analytical techniques used to characterize their binding, offering a roadmap for designing novel therapeutics and diagnostics.
Fibrinogen, a key protein in the blood clotting cascade, undergoes a conformational change upon cleavage by thrombin, polymerizing to form a fibrin mesh. Peptides designed to interact with fibrinogen can modulate this process, offering therapeutic potential for thrombotic diseases. This guide delves into the structural analysis of these peptide-fibrinogen complexes, comparing different peptide inhibitors and the experimental methodologies used to evaluate their efficacy.
Peptide Inhibitors of Fibrinogen: A Comparative Analysis
A variety of peptides have been developed to target different domains of fibrinogen and inhibit its polymerization. The most extensively studied are analogs of the N-termini of the fibrin α and β chains, which act as "knobs" that fit into "holes" on adjacent fibrin monomers during polymerization. Another important class of peptides contains the Arg-Gly-Asp (RGD) sequence, which targets integrin binding sites on fibrinogen.
| Peptide Sequence | Target Site on Fibrinogen | Binding Affinity (Kd) | Inhibition Mechanism | Key Findings |
| Gly-Pro-Arg-Pro (GPRP) | "a" hole in the D-domain | ~25 µM (for D-dimer)[1] | Competitive inhibition of "A-knob" binding | A potent inhibitor of fibrin polymerization.[2][3] Serves as a foundational sequence for developing higher affinity binders.[1] |
| Gly-His-Arg-Pro (GHRP) | "b" hole in the D-domain | Binds weakly to fibrinogen[2] | Modulates lateral aggregation | Does not significantly inhibit polymerization but can accelerate fibrin formation under certain conditions.[4] |
| Arg-Gly-Asp (RGD) containing peptides | Integrin binding sites (e.g., on the αIIbβ3 binding region) | Varies with peptide context | Blocks platelet aggregation and fibrinogen binding to platelets[5] | Inhibits the binding of adhesive proteins like fibrinogen and von Willebrand factor to stimulated platelets.[5] |
| Cyclic peptides (e.g., Tn6, Tn7, Tn10) | Fibrin-specific epitopes | 4.0 - 8.7 µM (for fibrin)[6] | Binds specifically to fibrin, not fibrinogen | These peptides, identified through phage display, show high specificity for fibrin, making them suitable for imaging thrombi.[6] |
Table 1: Comparison of Peptides Targeting Fibrinogen and Fibrin. This table summarizes the characteristics of different classes of peptides that interact with fibrinogen and fibrin, highlighting their target sites, binding affinities, and primary mechanisms of action.
Experimental Methodologies for Characterizing Peptide-Fibrinogen Interactions
A multi-faceted approach employing various biophysical and computational techniques is essential for a thorough structural and functional analysis of peptide-fibrinogen complexes.
Key Experimental Protocols
1. Solid-Phase Peptide Synthesis:
-
Principle: Peptides are synthesized on a solid resin support, allowing for the sequential addition of amino acids.
-
Protocol Outline:
-
The C-terminal amino acid is attached to a solid resin.
-
The protecting group on the N-terminus is removed.
-
The next amino acid, with its N-terminus protected, is coupled to the free N-terminus of the growing peptide chain using a coupling agent (e.g., dicyclohexylcarbodiimide).
-
Steps 2 and 3 are repeated until the desired peptide sequence is synthesized.
-
The completed peptide is cleaved from the resin and deprotected.
-
Purification is typically performed using high-performance liquid chromatography (HPLC).[3]
-
2. Equilibrium Dialysis:
-
Principle: This technique measures the binding affinity between a ligand (peptide) and a macromolecule (fibrinogen) by allowing them to reach equilibrium across a semi-permeable membrane.
-
Protocol Outline:
-
A dialysis bag containing a known concentration of fibrinogen is placed in a buffer solution containing a radioactive or fluorescently labeled peptide.
-
The system is allowed to equilibrate.
-
The concentration of the peptide inside and outside the dialysis bag is measured.
-
The concentration of bound peptide is calculated from the difference.
-
Binding constants (e.g., association constant) are determined by plotting the concentration of bound peptide against the concentration of free peptide.[3]
-
3. Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (peptide) binds to an immobilized macromolecule (fibrinogen or D-dimer). This allows for the real-time determination of association (Kon) and dissociation (Koff) rates, and the dissociation constant (Kd).
-
Protocol Outline:
-
Fibrinogen or D-dimer is immobilized on a sensor chip.
-
A solution containing the peptide is flowed over the chip surface.
-
The change in the SPR signal is monitored over time to determine the association rate.
-
A buffer solution without the peptide is then flowed over the chip to monitor the dissociation.
-
The resulting sensorgram is fitted to a kinetic model to calculate Kon, Koff, and Kd.[1]
-
4. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat change that occurs upon the binding of a peptide to fibrinogen. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Protocol Outline:
-
A solution of the peptide is placed in the injection syringe.
-
A solution of fibrinogen or its fragments (e.g., DD(E)) is placed in the sample cell.
-
The peptide solution is injected in small aliquots into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
The data is plotted as heat change per mole of injectant versus the molar ratio of peptide to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[6]
-
Visualizing the Molecular Interactions
Understanding the complex processes of fibrin polymerization and its inhibition requires clear visual representations of the involved pathways and experimental workflows.
Caption: Workflow for the analysis of peptide-fibrinogen interactions.
Caption: Fibrin polymerization pathway and the inhibitory action of peptides.
The Future of Peptide-Fibrinogen Research
The structural analysis of peptide-fibrinogen complexes is a dynamic field with significant therapeutic implications. Future research will likely focus on the development of peptides with enhanced affinity and specificity, leveraging computational modeling and advanced screening techniques like phage display.[6][7] Furthermore, a deeper understanding of the conformational changes in fibrinogen upon peptide binding, elucidated through high-resolution structural biology techniques, will pave the way for the rational design of next-generation antithrombotic agents. The continued exploration of these molecular interactions holds the key to developing safer and more effective treatments for a range of cardiovascular diseases.
References
- 1. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. A model of fibrin formation based on crystal structures of fibrinogen and fibrin fragments complexed with synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Evaluating the Antithrombotic Potential of Fibrinogen-Binding Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fibrinogen-binding peptides as antithrombotic agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Fibrinogen-binding peptides are a class of molecules that show significant promise as antithrombotic agents. Their primary mechanism of action involves the inhibition of platelet aggregation by blocking the interaction between fibrinogen and the platelet integrin receptor αIIbβ3. This guide evaluates the performance of two main classes of these peptides: Arginine-Glycine-Aspartic Acid (RGD) peptides and fibrinogen gamma-chain peptides, comparing them with clinically used αIIbβ3 antagonists.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Upon vascular injury, platelets are activated, leading to a conformational change in the αIIbβ3 integrin receptor. This activation enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, culminating in the formation of a platelet plug. Fibrinogen-binding peptides competitively inhibit this interaction, thereby preventing platelet aggregation, a critical step in thrombus formation.
The signaling pathway leading to platelet aggregation is a complex cascade of events. The binding of agonists like ADP and thrombin to their respective receptors on the platelet surface triggers intracellular signaling pathways that ultimately lead to the activation of αIIbβ3.
Comparative Performance of Fibrinogen-Binding Peptides
The antithrombotic potential of various fibrinogen-binding peptides has been evaluated using in vitro and in vivo models. The following tables summarize key quantitative data for selected peptides and clinically relevant comparators.
In Vitro Platelet Aggregation Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a peptide required to inhibit ADP-induced platelet aggregation by 50%.
| Peptide/Drug | Sequence/Type | Agonist | IC50 (µM) | Reference |
| RGD Peptides | ||||
| Ac-RGDS-NH2 | Linear RGD | ADP | 91.3 | [1] |
| SK&F 106760 | Cyclic RGD | ADP | 0.36 | [1] |
| Kistrin-based cyclic peptide | Cyclic RGD | - | ~0.1 | [2] |
| Fibrinogen γ-Chain Peptides | ||||
| HHLGGAKQAGDV | Linear γ-chain | ADP | Dose-dependent inhibition observed | [3] |
| Clinically Used αIIbβ3 Antagonists | ||||
| Eptifibatide | Cyclic Heptapeptide | ADP | - | - |
| Tirofiban | Non-peptide RGD mimetic | ADP | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
In Vivo Antithrombotic Efficacy
The ferric chloride-induced arterial thrombosis model is a widely used in vivo assay to evaluate the efficacy of antithrombotic agents. The model involves inducing a blood clot in a carotid artery and measuring the time to occlusion or the dose of the agent required to prevent occlusion.
| Peptide/Drug | Animal Model | Dose | Effect | Reference |
| RGD Peptides | ||||
| KGDRR | Mouse | 0.125 mg/kg (IV) | Delayed vessel occlusion time | [4] |
| Fibrinogen γ-Chain Peptides | ||||
| H12-(ADP)-liposomes | Rabbit | - | Corrected prolonged bleeding time | [5] |
| Clinically Used αIIbβ3 Antagonists | ||||
| Eptifibatide | Mouse | 0.5 mg/kg (IV) | Delayed vessel occlusion time | [4] |
| Tirofiban | Mouse | 0.025 mg/kg (IV) | Delayed vessel occlusion time | [4] |
Effects on Coagulation Parameters and Bleeding Time
An ideal antithrombotic agent should effectively prevent thrombosis without significantly increasing the risk of bleeding. The activated partial thromboplastin time (aPTT) and prothrombin time (PT) are measures of the intrinsic and extrinsic pathways of coagulation, respectively. Bleeding time is a clinical test used to assess platelet function.
| Peptide/Drug | Effect on aPTT/PT | Effect on Bleeding Time | Reference |
| RGD Peptides | |||
| RGDS | Minimal to no effect reported | Prolongation observed at higher doses | - |
| Fibrinogen γ-Chain Peptides | |||
| HHLGGAKQAGDV | Not extensively reported | May have a more favorable bleeding profile | - |
| Clinically Used αIIbβ3 Antagonists | |||
| Eptifibatide | Generally no significant effect | Can be prolonged | [4] |
| Tirofiban | Generally no significant effect | Can be prolonged | [4] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
References
- 1. Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic RGD peptides derived from the adhesive domains of snake-venom proteins: evaluation as inhibitors of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fibrinogen gamma chain dodecapeptide inhibits agonist-induced aggregation of rabbit platelets and fibrinogen binding to rabbit glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of fibrinogen gamma-chain peptide-coated, adenosine diphosphate-encapsulated liposomes as a synthetic platelet substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Peptides for the Inhibition of F fibrin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic peptides designed to inhibit fibrin polymerization, a critical step in blood clot formation. Understanding the mechanisms and efficacy of these peptides is vital for developing novel anticoagulant and antithrombotic therapies. This document summarizes the performance of key inhibitory peptides, presents relevant experimental data, and outlines the methodologies used for their evaluation.
Introduction to Fibrin Polymerization
Fibrin polymerization is the final step of the coagulation cascade, where soluble fibrinogen is converted into an insoluble fibrin mesh, forming a stable blood clot. The process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central E region of fibrinogen.[1][2] This cleavage exposes N-terminal binding sites known as "knobs" (notably 'A' knob 'GPR' and 'B' knob 'GHR'). These knobs fit into complementary "holes" ( 'a' and 'b') located in the D-domains of other fibrin monomers.[1][3] The primary and driving interaction is the binding of the 'A' knob to the 'a' hole, which initiates the formation of half-staggered protofibrils.[1] These protofibrils then aggregate laterally to form thicker fibrin fibers, which branch to create a three-dimensional clot network.[1][3]
Synthetic peptides that mimic the 'A' or 'B' knobs can competitively bind to the corresponding 'a' or 'b' holes on fibrinogen, thereby preventing the knob-hole interactions necessary for polymerization.[4] This mechanism offers a targeted approach to anticoagulation by directly inhibiting clot formation.[2][4]
Comparative Analysis of Inhibitory Peptides
The most extensively studied inhibitory peptides are analogues of the 'A' knob. The native sequence exposed after fibrinopeptide A cleavage is Gly-Pro-Arg-Val (GPRV).[2] However, synthetic modifications have led to peptides with higher affinity and stability.
Key Peptides and Their Performance:
-
Gly-Pro-Arg-Pro (GPRP): This tetrapeptide is a potent and widely recognized inhibitor of fibrin polymerization.[5][6] By substituting the native valine with proline, GPRP exhibits a significantly higher binding affinity for the 'a' hole compared to peptides with the native sequence.[2][7] It acts as a competitive antagonist to the endogenous 'A' knob, effectively preventing protofibril formation.[4]
-
Gly-Pro-Arg (GPR): This tripeptide represents the minimal binding sequence required for interaction with the 'a' polymerization hole.[2] While it does inhibit polymerization, its affinity and efficacy are lower than that of the tetrapeptide GPRP.[2][8]
-
Gly-His-Arg-Pro (GHRP): This peptide mimics the 'B' knob.[1] Its binding affinity for the 'b' hole is weaker than the GPRP affinity for the 'a' hole.[1] While GHRP can inhibit polymerization, higher concentrations are generally required compared to GPRP.[6][9]
-
Modified and Conjugated Peptides: To overcome limitations such as short half-life, researchers have explored modifications. For instance, conjugating GPRP to dextran (GPRP-dextran) has been shown to prolong its anticoagulant activity in vivo.[4] PEGylation of 'A' knob peptides has also been investigated, with results indicating that a 5 kDa PEG chain can enhance anticoagulant activity tenfold compared to the non-PEGylated peptide.[2]
Quantitative Data Summary
The efficacy of inhibitory peptides is typically quantified by their half-maximal inhibitory concentration (IC50) in fibrin polymerization assays. The following table summarizes representative data for key peptides.
| Peptide Sequence | Target Interaction | Reported IC50 (Fibrin Polymerization) | Key Findings |
| GPRP | Knob 'A' : Hole 'a' | ~40 µM (for GPRP-dextran conjugate) | Potent inhibitor. The proline at the fourth position significantly enhances binding affinity compared to the native sequence.[2][4][7] |
| GPR | Knob 'A' : Hole 'a' | Higher than GPRP | Represents the minimal required sequence for binding but is less effective than tetrapeptide analogues.[2][8] |
| GHRP | Knob 'B' : Hole 'b' | Higher than GPRP | Binds more weakly to fibrinogen's 'b' hole compared to GPRP's interaction with the 'a' hole.[1][6] |
| GPRP-PEG (5 kDa) | Knob 'A' : Hole 'a' | ~10-fold lower than GPRP | PEGylation enhances anticoagulant activity, demonstrating a strategy to improve peptide performance.[2] |
| Aα195-205 | Protofibril Formation | Not specified | This peptide specifically inhibits the formation of protofibrils, an early stage in polymerization.[10] |
| γ69-77 | Lateral Association | Not specified | This peptide specifically inhibits the lateral association of protofibrils, a later stage in polymerization.[10] |
Experimental Protocols
The evaluation of fibrin polymerization inhibitors relies on established biophysical assays. The most common method is the turbidity assay.
Protocol: Fibrin Polymerization Turbidity Assay
This assay monitors the formation of a fibrin clot by measuring the increase in optical density (turbidity) over time.
1. Reagents and Materials:
- Purified human fibrinogen
- Thrombin (human or bovine)
- Assay Buffer (e.g., HEPES-buffered saline, pH 7.4, containing CaCl2)
- Synthetic peptide inhibitor of various concentrations
- 96-well microplate
- Temperature-controlled microplate reader capable of measuring absorbance at 350 nm
2. Procedure:
- Prepare a stock solution of fibrinogen in the assay buffer. A typical final concentration is 0.25-0.30 mg/mL.[11]
- Prepare serial dilutions of the synthetic peptide inhibitor in the assay buffer.
- In a 96-well plate, add the fibrinogen solution and the peptide inhibitor solution to the appropriate wells. Include a control well with buffer instead of the peptide.
- Equilibrate the plate at 37°C for a few minutes.
- Initiate polymerization by adding a thrombin solution to each well. A typical final concentration is 0.05 U/mL.[11]
- Immediately place the plate in the microplate reader, pre-set to 37°C.
- Monitor the change in absorbance at 350 nm every 30-60 seconds for a period of 30-60 minutes.
3. Data Analysis:
- Plot absorbance (turbidity) versus time for each concentration of the inhibitor.
- Key parameters to analyze from the resulting curves include the lag time (time to onset of polymerization), the maximum slope (rate of polymerization), and the final turbidity (clot density).[11]
- The IC50 value is determined by plotting the percent inhibition (relative to the control) against the peptide concentration and fitting the data to a dose-response curve.
Visualizations
Fibrin Polymerization Pathway and Point of Inhibition
The following diagram illustrates the key steps in fibrin polymerization and highlights the mechanism of competitive inhibition by 'A' knob mimetic peptides like GPRP.
Caption: Mechanism of fibrin polymerization inhibition by synthetic peptides.
Experimental Workflow for Screening Inhibitory Peptides
This workflow outlines the typical process for evaluating the efficacy of novel synthetic peptides.
Caption: Workflow for screening fibrin polymerization inhibitory peptides.
References
- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new direction for anticoagulants: Inhibiting fibrin assembly with PEGylated fibrin knob mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innopep.com [innopep.com]
- 8. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of calcium and synthetic peptides on fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fibrin polymerization by synthetic peptides corresponding to Aα195-205 and γ69-77 sites of fibrin molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fibrinogen-Binding Peptides
Researchers and laboratory professionals handling Fibrinogen-Binding Peptides must adhere to rigorous disposal protocols to ensure personnel safety and environmental compliance. Although many synthetic peptides, including some Fibrinogen-Binding Peptides, are not classified as hazardous substances, it is imperative to treat them as chemical waste due to their biological activity and the potential for uninvestigated toxicological properties.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) guidelines as the primary sources of information.[3]
Immediate Safety Protocols
Before commencing any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is in use. This serves as the primary barrier against accidental exposure.[3]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[3][4]
-
Eye Protection: Use safety glasses or goggles to shield against splashes.[3][4]
-
Lab Coat: A buttoned lab coat is mandatory to protect skin and clothing.[3][4]
-
Respiratory Protection: When handling lyophilized peptide powders, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[3]
All handling of peptides should be confined to a designated and clean laboratory area to prevent cross-contamination.[3][5]
Step-by-Step Disposal Procedures
The proper disposal method for Fibrinogen-Binding Peptides depends on whether the waste is in a liquid or solid form. Never dispose of peptide waste in the regular trash or down the drain.[3][5]
Liquid Waste Disposal:
For liquid waste, such as peptide solutions or experimental residues, a chemical inactivation step is recommended as an added layer of safety.[1]
-
Chemical Inactivation: The most common method for peptide inactivation is hydrolysis, which breaks the peptide bonds. This can be achieved by treating the solution with a strong acid or base.[1]
-
Inactivation Time: Allow the mixture to stand for a minimum of 24 hours in a sealed and clearly labeled container to ensure complete degradation.[1]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[1] This can be done by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1][4]
-
Collection: Transfer the neutralized solution into a designated and properly labeled hazardous or chemical waste container.[3]
-
Institutional Disposal: Coordinate with your institution's EHS department for the scheduled pickup and final disposal by a licensed hazardous waste contractor.[3]
Solid Waste Disposal:
Solid waste includes any materials that have come into contact with the Fibrinogen-Binding Peptide.
-
Segregation: Collect all contaminated items, such as vials, pipette tips, gloves, and wipes, in a designated, leak-proof hazardous waste container.[4][5]
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" or as required by your institution, and list the peptide as a contaminant.[1]
-
Storage: Store the sealed waste container in a designated and secure area, away from incompatible materials, pending disposal.[1][4]
-
Institutional Disposal: Arrange for pickup by your institution's certified hazardous waste management service.[4]
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide waste.
| Inactivation Reagent | Concentration | Recommended Contact Time | Final pH for Aqueous Waste |
| Hydrochloric Acid (HCl) | 1 M | Minimum 24 hours | 6.0 - 8.0 |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 24 hours | 6.0 - 8.0 |
| Sodium Hypochlorite (Bleach) | 10% solution (0.5-1.0% final concentration) | Minimum 20-60 minutes | 5.5 - 9.0 |
Data synthesized from multiple sources.[1][4]
Experimental Protocol: Peptide Inactivation via Hydrolysis
This protocol details the steps for inactivating liquid peptide waste in a laboratory setting.
-
Preparation: Work inside a certified chemical fume hood. Prepare a 1 M solution of either Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH).
-
Waste Collection: Carefully collect all liquid waste containing the this compound into a suitable, chemically resistant container.
-
Inactivation: Slowly add the 1 M acid or base solution to the peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution to ensure the desired final concentration for effective hydrolysis.[4]
-
Incubation: Seal the container, label it clearly with its contents and a "Waste: Do Not Use" sign, and let it stand in the fume hood for at least 24 hours.[1]
-
Neutralization: After the incubation period, check the pH of the solution using pH strips or a calibrated meter. Carefully add a neutralizing agent (e.g., sodium bicarbonate to the acidic solution, or a weak acid to the basic solution) until the pH is between 6.0 and 8.0.[1]
-
Final Disposal: Transfer the neutralized waste into your laboratory's designated chemical waste container for pickup by the institutional EHS department.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fibrinogen-Binding Peptide
Essential guidance for the safe handling, storage, and disposal of Fibrinogen-Binding Peptide is critical for ensuring laboratory safety and research integrity. This document provides immediate, actionable information for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, its toxicological properties have not been exhaustively investigated. Therefore, adherence to standard laboratory safety protocols for handling synthetic peptides is mandatory to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): A Tabulated Guide
Effective protection against potential exposure begins with the correct selection and use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against dust particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. Gloves should be disposed of after use to avoid contamination.[1] |
| Body Protection | Lab Coat | A standard, buttoned lab coat is essential to protect clothing and skin from accidental spills.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both personnel safety and the preservation of the peptide's integrity. The following protocol outlines a step-by-step workflow.
Experimental Workflow for this compound
Detailed Experimental Protocols
1. Preparation and Acclimation:
-
Designated Area: Confine all handling of the peptide to a specific, clean, and organized laboratory bench.[3]
-
Personal Protective Equipment: Before handling, put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Acclimation: To prevent moisture absorption, allow the sealed container of lyophilized peptide to warm to room temperature in a desiccator before opening.
2. Handling and Reconstitution:
-
Weighing: When weighing the lyophilized powder, do so in a designated area, wearing respiratory protection to avoid inhaling dust.[1][2] Handle the powder carefully to minimize dust creation.
-
Reconstitution: Slowly add the desired solvent to the vial containing the peptide. Securely cap the vial and mix gently until the peptide is fully dissolved.
3. Storage of Peptide Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best to divide the reconstituted solution into smaller, single-use aliquots.[3]
-
Labeling: Clearly label all aliquots with the peptide name, concentration, and the date of preparation.[3]
-
Storage Conditions: For long-term stability, store the peptide in its lyophilized form at -20°C or below.[1] Reconstituted solutions should also be stored at -20°C or below.[4]
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of peptide waste is essential to protect personnel and the environment. All materials contaminated with this compound should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste materials, including unused peptide solutions, contaminated vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[3][5]
-
Container Sealing: Ensure the waste container is securely sealed to prevent any leaks or spills.[5]
-
Institutional Protocols: Adhere to your institution's specific protocols for the disposal of chemical waste. Contact your Environmental Health & Safety (EHS) department for guidance and to schedule waste pickup.[3]
-
Prohibited Disposal: Never dispose of peptide solutions down the sink or in regular trash receptacles.[3][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
